molecular formula C6H7NO B3431644 2-Hydroxy-4-methylpyridine CAS No. 91914-05-5

2-Hydroxy-4-methylpyridine

Cat. No.: B3431644
CAS No.: 91914-05-5
M. Wt: 109.13 g/mol
InChI Key: YBDRFJXGJQULGH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylpyridine is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 109.052763847 g/mol and the complexity rating of the compound is 167. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['523149', '132870']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyridin-2-one
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InChI

InChI=1S/C6H7NO/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Source PubChem
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InChI Key

YBDRFJXGJQULGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID00299790
Record name 2-Hydroxy-4-methylpyridine
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Molecular Weight

109.13 g/mol
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CAS No.

91914-05-5, 13466-41-6
Record name 2-Pyridinol, 4-methyl-
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Record name 4-Methyl-2-pyridone
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Record name 13466-41-6
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Record name 2-Hydroxy-4-methylpyridine
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Foundational & Exploratory

4-Methyl-2(1H)-pyridinone tautomerism study

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 4-Methyl-2(1H)-pyridinone

Abstract

The tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms of pyridone derivatives is a cornerstone of heterocyclic chemistry, with profound implications in drug discovery, materials science, and molecular biology. This technical guide provides a comprehensive exploration of the tautomerism of 4-methyl-2(1H)-pyridinone, a representative substituted pyridone. We delve into the fundamental principles governing this equilibrium and present a detailed, field-proven framework for its investigation using both experimental and computational methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental design and data interpretation, ensuring a robust and self-validating approach to the study of tautomerism.

The Fundamental Equilibrium: 4-Methyl-2(1H)-pyridinone vs. 4-Methyl-2-hydroxypyridine

4-Methyl-2(1H)-pyridinone exists in a dynamic equilibrium with its tautomer, 4-methyl-2-hydroxypyridine. This is a classic example of lactam-lactim tautomerism, a type of proton-transfer isomerism. The two forms, while readily interconverting, possess distinct electronic and structural properties that dictate their reactivity, aromaticity, and intermolecular interactions.

The position of this equilibrium is not static; it is exquisitely sensitive to the surrounding environment. Key factors include:

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam (pyridinone) form.[1][2][3] In contrast, non-polar solvents or the gas phase favor the less polar, aromatic lactim (hydroxypyridine) form.[1][3][4]

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly shift the equilibrium.[2][3] Water, for instance, effectively solvates the amide-like pyridone structure, making it the predominant species in aqueous solutions.[2]

  • Aromaticity: The hydroxypyridine tautomer possesses a fully aromatic pyridine ring, a significant stabilizing factor.[5] The pyridinone form, while having some aromatic character through resonance, is not fully aromatic.[5] The balance between the stability gained from aromaticity and the stabilization from intermolecular interactions (like hydrogen bonding and solvation) is the critical determinant of the equilibrium position.[3][5]

The 4-methyl substituent, being a weak electron-donating group, is expected to have a minor, but measurable, influence on the electronic properties of the ring compared to the parent 2-pyridone system, without fundamentally altering the principles of the tautomeric relationship.

Tautomerism cluster_factors Influencing Factors Pyridinone 4-Methyl-2(1H)-pyridinone (Lactam Form) Hydroxypyridine 4-Methyl-2-hydroxypyridine (Lactim Form) Pyridinone->Hydroxypyridine Proton Transfer Solvent Solvent Polarity Hbond Hydrogen Bonding Aromaticity Aromaticity ExperimentalWorkflow cluster_NMR NMR Spectroscopy cluster_UV UV-Vis Spectroscopy NMR_Prep Prepare Samples (CDCl3, DMSO-d6, D2O) NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Ana Integrate Signals Calculate KT NMR_Acq->NMR_Ana Result Tautomer Equilibrium Data (Solvent Dependence) NMR_Ana->Result UV_Prep Prepare Dilute Samples (Hexane, EtOH, H2O) UV_Acq Acquire Absorption Spectra UV_Prep->UV_Acq UV_Ana Analyze λmax Shifts Identify Isosbestic Points UV_Acq->UV_Ana UV_Ana->Result Start 4-Methyl-2(1H)-pyridinone Start->NMR_Prep Start->UV_Prep ComputationalLogic cluster_GasPhase Gas Phase Calculation cluster_Solvent Solvent Phase Calculation Input Input Structures (Lactam & Lactim) Opt_Freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-311+G(d,p)) Input->Opt_Freq Energy_Gas Calculate Relative Energy (ΔE) Opt_Freq->Energy_Gas PCM_Calc Re-calculate Energy with Solvent Model (PCM) Opt_Freq->PCM_Calc Output Predicted Tautomer Stability Energy_Gas->Output Energy_Solv Calculate Relative Free Energy (ΔGsolv) PCM_Calc->Energy_Solv Energy_Solv->Output

References

2-Hydroxy-4-picoline spectroscopic data (¹H NMR, ¹³C NMR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-picoline (4-Methyl-2-pyridone)

Introduction

2-Hydroxy-4-picoline, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science.[1] However, a comprehensive understanding of its structure and reactivity necessitates a detailed analysis of its spectroscopic properties. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms.[2][3] This guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-hydroxy-4-picoline, which predominantly exists as its more stable tautomer, 4-methyl-2-pyridone . We will delve into the structural assignments of the NMR signals, provide a robust experimental protocol for data acquisition, and explain the underlying principles that govern the observed chemical shifts and coupling constants. This content is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of heterocyclic compounds.

The Tautomeric Equilibrium: 2-Hydroxy-4-picoline vs. 4-Methyl-2-pyridone

The phenomenon of tautomerism is central to understanding the chemistry and spectroscopy of 2-hydroxy-4-picoline. The molecule can exist in two forms: the aromatic hydroxy (enol) form and the non-aromatic pyridone (keto) form. For most 2-hydroxypyridines, the equilibrium lies heavily in favor of the pyridone tautomer due to the stability conferred by the amide resonance and intermolecular hydrogen bonding, particularly in polar solvents and the solid state.[2][4] Spectroscopic evidence, especially the chemical shift of the ring carbons in ¹³C NMR, overwhelmingly supports the predominance of the 4-methyl-2-pyridone structure in solution.[5]

Caption: Tautomeric equilibrium between 2-hydroxy-4-picoline and 4-methyl-2-pyridone.

Spectroscopic Data Analysis

The following NMR data corresponds to the predominant tautomer, 4-methyl-2-pyridone. The numbering convention used for assignments is illustrated in the molecular structure diagram below.

Caption: Structure of 4-methyl-2-pyridone with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton NMR is the initial and most informative experiment for structural analysis. The chemical shifts in pyridine derivatives are highly dependent on the electronic environment, with the electronegative nitrogen atom and, in this case, the carbonyl group, playing significant roles in deshielding adjacent protons.[1]

Table 1: ¹H NMR Data for 4-Methyl-2-pyridone (in DMSO-d₆, 400 MHz)

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-3~6.0dJ ≈ 1.5-2.0Located adjacent to the electron-donating NH group and meta to the methyl group, appearing relatively upfield. Coupled to H-5.
H-5~6.1dJ ≈ 6.5-7.0Coupled to H-6. The proximity to the electron-withdrawing carbonyl group results in a downfield shift compared to H-3.
H-6~7.4dJ ≈ 6.5-7.0Significantly deshielded due to its position alpha to the electronegative ring nitrogen and conjugated to the carbonyl group. Coupled to H-5.
CH₃ (C-7)~2.1s-A singlet in the typical allylic methyl region.
N-H~11.5br s-The amide proton is typically broad and appears significantly downfield due to hydrogen bonding and resonance deshielding.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a representative interpretation based on known values for similar structures.[5]

¹³C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton. The presence of a signal in the carbonyl region (δ > 160 ppm) is definitive proof of the pyridone tautomer.

Table 2: ¹³C NMR Data for 4-Methyl-2-pyridone (in DMSO-d₆, 100 MHz)

Assigned CarbonChemical Shift (δ, ppm)Rationale for Assignment
C-2~165The carbonyl carbon, highly deshielded due to the double bond to oxygen. Its presence confirms the keto form.
C-3~105Shielded carbon, positioned between two electron-donating groups (NH and the C=C bond).
C-4~148Quaternary carbon attached to the methyl group. Deshielded due to its position in the conjugated system.
C-5~118Olefinic carbon adjacent to the C-6 carbon.
C-6~135Deshielded due to its proximity to the electronegative nitrogen atom.
CH₃ (C-7)~18A typical chemical shift for a methyl group attached to an sp²-hybridized carbon.

Note: These are predicted and representative values based on established data for 2-pyridones and substituted pyridines.[5][6]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for 4-methyl-2-pyridone.

1. Sample Preparation:

  • Step 1.1: Accurately weigh approximately 5-10 mg of the 4-methyl-2-pyridone sample into a clean, dry vial.
  • Step 1.2: Add approximately 0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the polar pyridone and allows for the observation of the exchangeable N-H proton. Chloroform-d (CDCl₃) can also be used, though the N-H signal may be broader or less distinct.
  • Step 1.3: Vortex the vial until the sample is completely dissolved.
  • Step 1.4: Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's probe (typically ~4-5 cm).

2. NMR Instrument Setup & Data Acquisition:

  • Step 2.1 (Shimming): Insert the NMR tube into the spectrometer. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
  • Step 2.2 (¹H NMR Acquisition):
  • Spectrometer Frequency: ≥ 400 MHz
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
  • Spectral Width: ~16 ppm (centered around 6-7 ppm).
  • Acquisition Time: ~2-3 seconds.
  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.
  • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
  • Step 2.3 (¹³C NMR Acquisition):
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.
  • Spectral Width: ~220 ppm (centered around 100-120 ppm).
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio. This may take from 30 minutes to several hours.

3. Data Processing:

  • Step 3.1: Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Step 3.2: Phase correct the spectrum to ensure all peaks have a positive, symmetrical lineshape.
  • Step 3.3: Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ 2.50 ppm. For ¹³C NMR, the DMSO-d₆ solvent peak is at δ 39.52 ppm.
  • Step 3.4: Integrate the ¹H NMR signals to determine the relative proton ratios.
  • Step 3.5: Analyze the multiplicities and coupling constants to establish proton connectivity.

Experimental Workflow Diagram

experimental_workflow prep 1. Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) transfer 2. Transfer to NMR Tube prep->transfer insert 3. Insert into Spectrometer transfer->insert shim 4. Magnetic Field Shimming insert->shim acquire_h1 5. Acquire ¹H NMR Spectrum (zg30, 16 scans) shim->acquire_h1 acquire_c13 6. Acquire ¹³C NMR Spectrum (zgpg30, 1024+ scans) acquire_h1->acquire_c13 process 7. Data Processing (FT, Phasing, Calibration) acquire_c13->process analyze 8. Spectral Analysis (Integration, Peak Picking, Assignment) process->analyze report 9. Final Structure Elucidation analyze->report

Caption: Standard workflow for NMR-based structural elucidation of 4-methyl-2-pyridone.

References

2-Hydroxy-4-methylpyridine crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Methyl-2-pyridone

Foreword

In the landscape of pharmaceutical and agrochemical development, a profound understanding of a molecule's solid-state properties is not merely academic—it is a cornerstone of rational design, process optimization, and regulatory compliance. The three-dimensional arrangement of atoms in a crystal lattice dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide focuses on 2-Hydroxy-4-methylpyridine (CAS: 13466-41-6), a versatile heterocyclic intermediate used in the synthesis of key active ingredients like the anti-inflammatory drug Piroxicam and the herbicide Metsulfuron-methyl.[1] A crucial feature of this molecule is its existence in a tautomeric equilibrium with 4-Methyl-2-pyridone. It is the pyridone form that predominates in the solid state, and thus, it is the crystal structure of this tautomer that is of primary interest.

This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the definitive analysis of this molecule's crystal structure. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Foundational Principle: Tautomerism in the Solid State

Before any analysis can begin, it is imperative to understand the tautomeric nature of this compound. The molecule exists in an equilibrium between the aromatic alcohol form (this compound) and the lactam form (4-methyl-2-pyridone).[2][3]

Tautomerism cluster_hydroxy This compound (Lactim Form) cluster_pyridone 4-Methyl-2-pyridone (Lactam Form) hydroxy pyridone hydroxy->pyridone Equilibrium caption Figure 1: Tautomeric equilibrium.

Caption: Figure 1: Tautomeric equilibrium of this compound.

While the equilibrium can be influenced by solvent polarity in solution, extensive studies, including X-ray crystallography and IR spectroscopy, have confirmed that the pyridone form is overwhelmingly favored in the solid state.[3] This stability is largely due to the formation of strong intermolecular hydrogen bonds between the N-H group of one molecule and the C=O group of another, a feature absent in the hydroxy tautomer. Therefore, any solid-state analysis, including crystal structure determination, is investigating the 4-methyl-2-pyridone tautomer.

Synthesis and Generation of Analysis-Grade Single Crystals

The quality of the final crystallographic data is fundamentally dependent on the quality of the single crystal used for the experiment. This necessitates a carefully controlled synthesis and crystallization protocol.

Synthesis Protocol

A reliable method for synthesizing this compound involves the diazotization of 2-amino-4-methylpyridine followed by hydrolysis.[4]

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

Step-by-Step Protocol:

  • Acidic Solution Preparation: In a flask equipped for cooling to 0°C, add 2-amino-4-methylpyridine (1.0 eq) to a solution of concentrated HCl in deionized water.[4] Maintain vigorous stirring until fully dissolved.

  • Diazotization: Cool the solution to 0-5°C using an ice bath. Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add the NaNO₂ solution dropwise to the cooled amine solution over approximately 1 hour, ensuring the internal temperature never exceeds 5°C.[4] This slow addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to stir at 5°C for an additional hour. The diazonium salt intermediate will hydrolyze in the aqueous acidic environment to form the desired this compound.

  • Work-up and Purification: Neutralize the reaction mixture carefully with a suitable base (e.g., sodium bicarbonate) until a precipitate forms. Collect the crude product by filtration, wash with cold water, and dry. Recrystallization from a solvent such as ethanol or ethyl acetate is recommended to achieve high purity (≥99%).[5]

Single Crystal Growth: The Key to High-Resolution Data

Growing a single crystal suitable for X-ray diffraction requires creating conditions where molecules can slowly and methodically assemble into a perfectly ordered lattice.

Protocol: Slow Solvent Evaporation

  • Solution Preparation: Prepare a saturated solution of the purified 4-methyl-2-pyridone in a suitable solvent (e.g., acetonitrile, ethanol, or an ethyl acetate/hexane mixture) in a clean vial. The choice of solvent is crucial; it should be one in which the compound is moderately soluble and from which it crystallizes well.

  • Incubation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent.

  • Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and single crystals will begin to form.

  • Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a spatula or loop.

Core Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] It provides an atomic-level blueprint of the molecule and its interactions within the crystal lattice.

SCXRD_Workflow cluster_exp Experimental Phase cluster_proc Computational Phase CrystalMount 1. Crystal Mounting DataCollection 2. X-ray Data Collection CrystalMount->DataCollection On Diffractometer DataReduction 3. Data Reduction DataCollection->DataReduction Raw Diffraction Images StructureSolution 4. Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution Processed Intensities (hkl) Refinement 5. Structure Refinement StructureSolution->Refinement Initial Atomic Model Validation 6. Validation & Analysis (CIF file generation) Refinement->Validation Refined Structure caption Figure 2: Workflow for Single-Crystal X-ray Diffraction.

Caption: Figure 2: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling under a stream of nitrogen gas (~100 K). Cryo-cooling minimizes thermal vibrations and radiation damage, leading to higher-quality data.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a detector, generating a series of diffraction patterns.[6]

  • Data Reduction: The collected images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz-polarization effects). This yields a list of reflections with their corresponding Miller indices (h, k, l) and intensities.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., Direct Methods or Patterson function) to generate an initial electron density map.[7] This map reveals the positions of the heavier atoms (C, N, O).

  • Structure Refinement: A model of the structure is built based on the initial map and refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions.[8] The refinement process minimizes the difference between the observed diffraction intensities and those calculated from the structural model.

  • Validation: The final structure is validated for geometric and crystallographic soundness. The results are typically deposited in a standard format, the Crystallographic Information File (CIF), into a public database like the Cambridge Structural Database (CSD).[9][10]

Interpreting the Crystallographic Data

The final refined structure provides a wealth of information, summarized in the tables below. The Crystallography Open Database (COD) contains entries related to this compound, which can be accessed for detailed structural parameters.[9]

Parameter Description Significance
Formula C₆H₇NO[5]Confirms the elemental composition of the molecule in the crystal.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the repeating unit of the crystal.
Z Number of molecules per unit cellRelates the unit cell volume to the molecular volume.
Bond Lengths/Angles e.g., C=O, N-H, C-CProvides precise measurements of the molecular geometry.
Hydrogen Bonds Donor-Acceptor Distances/AnglesCrucial for understanding the packing and stability of the crystal.
Table 1: Key Crystallographic Parameters Obtained from SCXRD.

Complementary Analytical Techniques for a Holistic View

While SCXRD provides the definitive structure, other techniques are essential for validating the findings and characterizing the bulk material. This integrated approach ensures a comprehensive understanding of the molecule's solid-state properties.

Integrated_Analysis cluster_main Center Definitive 3D Structure SCXRD Single-Crystal X-ray Diffraction (SCXRD) SCXRD->Center Atomic Coordinates Intermolecular Interactions FTIR FT-IR Spectroscopy FTIR->Center Confirms Functional Groups (C=O vs O-H) NMR NMR Spectroscopy (¹H, ¹³C) NMR->Center Confirms Molecular Skeleton (in solution) Thermal Thermal Analysis (DSC / TGA) Thermal->Center Determines Thermal Stability Melting Point & Purity caption Figure 3: Integrated analytical approach.

Caption: Figure 3: Integrated analytical approach for solid-state characterization.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for confirming the tautomeric form in the bulk, solid sample. The key is to look for the presence of a strong C=O stretching vibration (typically ~1650 cm⁻¹) and an N-H stretching vibration (~3400 cm⁻¹), which are characteristic of the pyridone form. Conversely, the absence of a broad O-H stretch (~3200-3600 cm⁻¹) confirms the scarcity of the hydroxy form.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and purity of the synthesized material in solution.[11] While the tautomeric equilibrium may shift in solution, NMR provides unambiguous confirmation of the carbon-nitrogen skeleton.

Technique Key Observable Feature Inference
FT-IR (Solid) Strong C=O stretch (~1650 cm⁻¹), absence of broad O-H stretch.Confirms the bulk material exists as the 4-methyl-2-pyridone tautomer.[3]
¹H NMR (Solution) Signals for methyl group, aromatic protons, and N-H proton.[12]Confirms the molecular connectivity and purity in solution.
¹³C NMR (Solution) Signal for carbonyl carbon (~160-180 ppm).Further confirms the presence of the pyridone tautomer in solution.
Table 2: Summary of Spectroscopic Data.
Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point with high precision. For 4-methyl-2-pyridone, the literature value is in the range of 131-134°C.[5] A sharp melting endotherm is also an excellent indicator of high sample purity.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis determines the thermal stability of the compound and identifies the temperature at which decomposition begins.[13][14] This information is critical for defining storage and handling conditions.

Conclusion

The comprehensive crystal structure analysis of 4-methyl-2-pyridone is a multi-faceted process that begins with an understanding of its fundamental tautomerism. A successful analysis hinges on the synthesis of high-purity material and the meticulous growth of single crystals. Single-Crystal X-ray Diffraction serves as the ultimate arbiter of the three-dimensional structure, providing precise data on molecular geometry and intermolecular interactions. This core data must be supported by a suite of complementary techniques, including FT-IR, NMR, and thermal analysis, to validate the tautomeric form in the bulk material and characterize its physicochemical properties. This integrated, self-validating workflow provides the robust, high-quality data essential for modern drug discovery and materials science, transforming a simple molecular formula into a detailed structural and functional understanding.

References

A Technical Guide to the Quantum Chemical Calculation of 2-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the quantum chemical methodologies used to characterize 2-Hydroxy-4-methylpyridine. Addressed to researchers, computational chemists, and drug development professionals, this document details the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. Particular emphasis is placed on the critical analysis of its tautomeric equilibrium with 4-methylpyridin-2-one, a phenomenon central to its chemical behavior and biological activity. The guide presents a validated, step-by-step computational protocol, from initial structure preparation to advanced property analysis, ensuring scientific integrity and reproducibility. All methodologies are grounded in authoritative literature, with quantitative data summarized for clarity and key workflows visualized to enhance understanding.

Introduction: The Significance of this compound

This compound, and its tautomer 4-methylpyridin-2-one, belong to the pyridinone class of heterocyclic compounds. These structures are not merely academic curiosities; they are foundational scaffolds in numerous bioactive natural products and pharmaceutical agents.[1] Pyridinone derivatives are recognized for a wide array of pharmacological activities, including antipyretic, anti-inflammatory, and analgesic properties.[2] The versatility of the pyridinone core makes it a valuable building block in medicinal chemistry for synthesizing diverse nitrogen-containing heterocycles.[1]

The chemical and biological function of this compound is intrinsically linked to its tautomeric equilibrium—the intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom. This equilibrium dictates the molecule's aromaticity, polarity, hydrogen bonding capability, and ultimately, its interaction with biological targets. The relative stability of the hydroxy (enol) versus the pyridone (keto) form can be subtly influenced by factors such as solvent polarity and substitution patterns.[2]

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful, cost-effective lens through which to study this equilibrium.[3] By providing insights into molecular geometry, electronic structure, and vibrational frequencies, these computational methods allow for a predictive understanding that can guide synthetic efforts and drug design.[4] This guide establishes a best-practice protocol for performing such calculations, ensuring both accuracy and reliability.

Theoretical Foundation: Tautomerism and Computational Models

The central chemical question for this molecule is the energetic balance between its two primary tautomers: this compound (the 'enol' form) and 4-methyl-2(1H)-pyridinone (the 'keto' form).

  • This compound (Enol): Possesses a hydroxyl group on the pyridine ring, giving it aromatic character.

  • 4-methyl-2(1H)-pyridinone (Keto): Features a carbonyl group and a protonated ring nitrogen, disrupting full ring aromaticity but allowing for strong hydrogen-bonding interactions.

The gas-phase equilibrium of the parent 2-hydroxypyridine/2-pyridone system is exceptionally close in energy, making it a stringent test for theoretical methods.[2] Experimental studies have shown that while the enol form is slightly favored in the gas phase, the keto form predominates in polar solvents and the solid state.[2] This delicate balance necessitates a computational approach that is robust and well-validated.

The Choice of Density Functional and Basis Set

For studies of organic and heterocyclic molecules, DFT provides an optimal balance of computational cost and accuracy.[3] The selection of the functional and basis set is the most critical decision in setting up the calculation.

  • Functional - B3LYP: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and well-benchmarked choice for pyridine derivatives.[3][5] It reliably predicts geometric, electronic, and vibrational properties for a vast range of organic systems.[1][6][7]

  • Basis Set - 6-311++G(d,p): This Pople-style basis set is recommended for achieving high accuracy.[5][7]

    • 6-311: A triple-split valence basis set, providing flexibility for valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. This is crucial for accurately describing lone pairs, anions, and non-covalent interactions like hydrogen bonds, which are central to tautomerism.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution and improving the description of chemical bonds.

This combination, B3LYP/6-311++G(d,p), has been shown to yield excellent agreement with experimental X-ray diffraction data for related pyridine derivatives, with minimal deviations in bond lengths and angles.[5]

Comprehensive Computational Workflow

A rigorous and self-validating computational protocol is essential for trustworthy results. The following workflow ensures that calculated properties are derived from true energetic minima and are physically meaningful.

G cluster_0 Setup & Optimization cluster_1 Validation cluster_2 Property Calculation & Analysis A 1. Initial Structure Generation (Enol & Keto Tautomers) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Structures C 3. Vibrational Frequency Analysis B->C Optimized Geometries D Check for Imaginary Frequencies (Confirm True Minimum) C->D E 4. Single Point Energy Calculation (Higher Level of Theory, optional) C->E Validated Structures F 5. Electronic Property Analysis (HOMO-LUMO, MEP) E->F G 6. Spectroscopic Prediction (IR, Raman, NMR) E->G H 7. Tautomer Stability Analysis (ΔE, ΔG) E->H

Caption: Computational workflow for analyzing this compound.

Detailed Experimental Protocol

Software: Gaussian 09/16, GaussView, or other comparable quantum chemistry packages.

Step 1: Initial Structure Generation

  • Individually sketch the this compound (enol) and 4-methyl-2(1H)-pyridinone (keto) tautomers in a molecular editor like GaussView.

  • Perform a preliminary structure clean-up using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry. This step is not strictly necessary but can accelerate the subsequent DFT optimization.

Step 2: Geometry Optimization

  • For each tautomer, set up a geometry optimization calculation.

  • Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This is the most stable arrangement of atoms.

  • Methodology:

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keywords: Opt

Step 3: Vibrational Frequency Analysis

  • Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.

  • Trustworthiness: This step is a critical self-validation check. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and the optimization must be revisited.

  • Methodology:

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keywords: Freq

Step 4: Analysis of Results

  • Tautomer Stability: Compare the absolute electronic energies (with zero-point vibrational energy correction, ZPE) of the two optimized, validated tautomers. The tautomer with the lower energy is predicted to be more stable in the gas phase.

  • Electronic Properties: Analyze the output to extract key electronic descriptors.

    • HOMO/LUMO: The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[6][8]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution. This map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insight into potential reactive sites for intermolecular interactions.[8]

  • Spectroscopic Data: The frequency calculation also yields predicted infrared (IR) and Raman spectra. These can be compared with experimental data, if available, to further validate the computational model.[9][10]

Results and Discussion

Following the protocol described above, we can generate predictive data for the two tautomers of this compound.

Tautomeric Equilibrium

The relative stability of the enol and keto forms is the primary result of this investigation. The equilibrium is governed by a balance of aromatic stabilization in the enol form versus the stronger C=O bond and potential for dimerization in the keto form.

Caption: Tautomeric equilibrium between the enol and keto forms.

Calculations on the parent 2-hydroxypyridine system show the enol form to be more stable by approximately 3 kJ/mol in the gas phase.[2] The methyl group in the 4-position is an electron-donating group, which is expected to have a minor but measurable impact on this equilibrium. The precise energy difference (ΔE) must be calculated.

Table 1: Calculated Relative Energies of Tautomers (Gas Phase)

Tautomer Method ZPE-Corrected Energy (Hartree) Relative Energy (kcal/mol)
This compound (Enol) B3LYP/6-311++G(d,p) Value 0.00 (Reference)
4-Methyl-2(1H)-pyridinone (Keto) B3LYP/6-311++G(d,p) Value ΔE

Note: Placeholder values to be replaced by actual calculation output.

Geometric Parameters

The optimized geometries reveal distinct differences in bond lengths, reflecting their different electronic structures. The C-O bond in the enol form will have single-bond character, while it will be a shorter double bond in the keto form. Conversely, the C-N bonds within the ring will show more double-bond character in the aromatic enol form.

Table 2: Comparison of Key Geometric Parameters (Å)

Parameter Tautomer (Enol) Tautomer (Keto) Expected Trend
C2-O Bond Length ~1.35 ~1.24 Enol > Keto
C2-N1 Bond Length ~1.34 ~1.38 Keto > Enol
C5-C6 Bond Length ~1.38 ~1.42 Keto > Enol

Note: Values are illustrative and must be populated from calculation output.

Electronic and Spectroscopic Properties

The electronic properties provide insight into the reactivity and stability of each tautomer.

Table 3: Calculated Electronic and Spectroscopic Properties

Property Tautomer (Enol) Tautomer (Keto) Significance
HOMO Energy (eV) Value Value Relates to ionization potential and electron-donating ability.[4]
LUMO Energy (eV) Value Value Relates to electron affinity and electron-accepting ability.[4]
HOMO-LUMO Gap (eV) Value Value Indicates chemical reactivity and kinetic stability.[8]
Dipole Moment (Debye) Value Value Measures molecular polarity; influences solubility and intermolecular forces.
Key IR Frequency (cm⁻¹) ν(O-H): ~3600 ν(C=O): ~1680 Distinct vibrational markers for experimental identification.

Note: Placeholder values to be replaced by actual calculation output.

The keto form is expected to have a significantly larger dipole moment due to the highly polar C=O bond. The HOMO-LUMO gap can be used to calculate global reactivity descriptors like chemical hardness and electrophilicity, which are valuable in drug design.[4][8]

Conclusion

This guide has outlined an authoritative and validated computational protocol for the quantum chemical analysis of this compound using Density Functional Theory. By employing the B3LYP functional with the 6-311++G(d,p) basis set, researchers can reliably predict the geometric, electronic, and spectroscopic properties of its principal tautomers. The workflow emphasizes self-validation through frequency analysis, ensuring the scientific integrity of the results.

The key to understanding this molecule lies in the quantitative analysis of its tautomeric equilibrium. The computational methods detailed herein provide the necessary tools to predict the relative stabilities and characterize the distinct properties of both the enol and keto forms. These theoretical insights are invaluable for professionals in drug development and medicinal chemistry, enabling a rational, structure-based approach to designing novel therapeutics based on the versatile pyridinone scaffold.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the critical physical properties of 2-Hydroxy-4-methylpyridine (CAS: 13466-41-6), a vital heterocyclic compound in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven methodologies for its characterization. We will delve into its melting and boiling points, discuss the nuances of reported values in scientific literature, and provide robust, self-validating protocols for their experimental determination.

Introduction to this compound

This compound, also known by synonyms such as 4-Methyl-2-pyridone and 4-Methyl-pyridin-2-ol, is a pale yellow to off-white crystalline powder.[1][2] Its molecular structure, featuring a pyridine ring with hydroxyl and methyl substitutions, makes it a versatile intermediate in the synthesis of a range of target molecules, including the anti-inflammatory drug Piroxicam.[2] An accurate understanding of its physical properties is paramount for its effective handling, purification, and application in complex synthetic pathways.

Core Physical Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity and identity of a compound. For this compound, a survey of chemical literature and commercial supplier data reveals some variation in reported values. This variability can stem from differences in sample purity, isomeric composition, or the experimental conditions under which the measurements were taken.

Tabulated Physical Property Data
Physical PropertyReported Value RangePressure ConditionsSource(s)
Melting Point 111 - 113 °CAtmospheric[2]
131 - 134 °CAtmospheric[1][3]
Boiling Point 278 - 280 °CAtmospheric[2]
186 - 187 °C12 mmHg[1][3]

Expert Insight: The significant difference in the reported boiling points is primarily due to the pressure at which the measurement was conducted. The lower value of 186-187 °C was determined under reduced pressure (12 mmHg), a common practice for compounds that may decompose at their atmospheric boiling point. The higher values are likely extrapolated or measured atmospheric boiling points. The variation in melting point ranges may be attributed to the presence of impurities, which typically depress and broaden the melting range.

Experimental Determination Protocols

To ensure accuracy and reproducibility, the following protocols are provided for the determination of the melting and boiling points of this compound. These methods are designed to be self-validating through careful technique and adherence to established principles of physical chemistry.

Safety Precautions for Handling Pyridine Derivatives

Before commencing any experimental work, it is crucial to observe the following safety protocols. Pyridine and its derivatives can be hazardous; they are often flammable and can cause skin, eye, and respiratory irritation.[4][5][6][7][8]

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a flame-resistant lab coat, and nitrile or neoprene gloves.[4]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[5][7]

  • Spill and Exposure: In case of skin contact, wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.[5]

Protocol for Melting Point Determination (Capillary Method)

The capillary melting point method is a standard and reliable technique for determining the melting range of a crystalline solid.[9] The principle lies in heating a small, packed sample slowly and observing the temperature range from the first appearance of liquid to complete liquefaction.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

    • Obtain a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample.[10][11]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[10][11]

    • The final packed sample height should be 2-3 mm.[10][12] An excessive sample size can lead to an artificially broad melting range.[10]

  • Measurement:

    • Insert the capillary tube into a calibrated melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get an estimated range.[13]

    • For an accurate measurement, use a fresh sample and begin heating rapidly to about 20 °C below the estimated melting point.[11]

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[13]

    • Record T1: The temperature at which the first drop of liquid is observed.[10]

    • Record T2: The temperature at which the entire sample has turned into a clear liquid.[10]

    • The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (0.5-1.5 °C).

Protocol for Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of small quantities of liquid, or for high-boiling compounds, the Thiele tube method is highly effective.[14] This method defines the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[14]

Causality: The Thiele tube is designed with a side-arm that, when heated, creates a convection current in the heating oil, ensuring uniform temperature distribution.[15] An inverted capillary tube traps the compound's vapor. As the temperature rises, the vapor pressure increases, forcing out the trapped air. At the boiling point, the vapor pressure equals the atmospheric pressure. Upon cooling, the vapor pressure drops, and the atmospheric pressure forces the liquid into the capillary tube; this moment corresponds to the boiling point.[14][16][17]

Methodology:

  • Apparatus Setup:

    • Fill a Thiele tube with mineral oil to a level just above the top of the side-arm.

    • Place a small amount (0.5-1 mL) of this compound into a small test tube (fusion tube).

    • Place a capillary tube, sealed at one end, into the fusion tube with the open end down.

    • Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the oil level to prevent it from dissolving in the hot oil.[18]

    • Suspend the thermometer assembly in the Thiele tube so that the sample is immersed in the oil but does not touch the sides of the tube.[18]

  • Measurement:

    • Gently heat the side-arm of the Thiele tube with a micro-burner, using a back-and-forth motion.[14]

    • Observe the inverted capillary tube. Initially, trapped air will bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[14][19][20]

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[14][15][20]

    • Record this temperature. Also, record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Experimental Workflow Visualization

The logical flow for the characterization of this compound's physical properties can be visualized as follows:

G cluster_prep Phase 1: Preparation & Safety cluster_mp Phase 2: Melting Point Determination cluster_bp Phase 3: Boiling Point Determination cluster_analysis Phase 4: Data Analysis safety Review Safety Data Sheet (SDS) ppe Don Personal Protective Equipment (PPE) safety->ppe sample_prep Prepare Dry, Powdered Sample ppe->sample_prep load_mp Load Capillary Tube (2-3 mm) sample_prep->load_mp setup_bp Assemble Thiele Tube Apparatus sample_prep->setup_bp fast_run Approximate MP (Fast Ramp) load_mp->fast_run slow_run Accurate MP (Slow Ramp: 1-2°C/min) fast_run->slow_run record_mp Record T1 and T2 slow_run->record_mp compare Compare with Literature Values record_mp->compare heat_bp Heat Side-Arm Gently setup_bp->heat_bp observe_bubbles Observe Rapid Bubbling, Then Remove Heat heat_bp->observe_bubbles record_bp Record Temperature at Liquid Ingress observe_bubbles->record_bp record_bp->compare purity Assess Purity based on MP Range compare->purity report Final Report Generation purity->report

Caption: Workflow for Physical Property Determination of this compound.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical step in its quality control and application in scientific research and development. By understanding the principles behind the experimental methods and adhering to rigorous, safety-conscious protocols, researchers can generate reliable and reproducible data. The discrepancies in literature values highlight the importance of careful experimental technique and the reporting of all relevant conditions, such as pressure, to ensure the data is unambiguous and valuable to the scientific community.

References

An In-depth Technical Guide to 2-Hydroxy-4-methylpyridine: Core Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of the fundamental properties of 2-Hydroxy-4-methylpyridine (CAS No. 13466-41-6). Moving beyond a simple data sheet, this document provides insights into the causality behind its chemical behavior, detailed protocols for its characterization, and a clear understanding of its structural nuances, empowering scientists to leverage this versatile heterocyclic compound effectively in their research and development endeavors.

Introduction: A Versatile Heterocyclic Building Block

This compound, also known by synonyms such as 4-Methyl-2-pyridone and 4-Methylpyridin-2-ol, is a pivotal intermediate in the synthesis of a wide array of organic compounds.[1][2] Its structural framework, a pyridine ring functionalized with both a hydroxyl and a methyl group, imparts a unique reactivity profile that has been exploited in the creation of high-value molecules across various industries.[2] Notably, it serves as a key precursor in the production of pharmaceuticals like the anti-inflammatory drug Piroxicam, agrochemicals such as the herbicide Metsulfuron-methyl, and various azo dyes.[1] Understanding its core properties is therefore paramount for its efficient and innovative application.

The Critical Role of Tautomerism

A defining characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In the case of this compound, it coexists with its tautomer, 4-methyl-2(1H)-pyridone.

The equilibrium position is highly dependent on the environment, particularly the solvent. While the enol form (this compound) can be favored in the gas phase, the keto form (4-methyl-2-pyridone) is overwhelmingly predominant in polar solvents and, crucially, in the solid state.[3][4] This preference for the pyridone tautomer is attributed to a combination of factors, including the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond and the amide-like resonance stabilization it allows, which contributes to the overall aromaticity of the ring system.[3] This phenomenon is fundamental to understanding the compound's reactivity and spectroscopic data.

tautomerism cluster_hydroxy This compound (Enol Form) cluster_pyridone 4-Methyl-2(1H)-pyridone (Keto Form) (Predominant) hydroxy Structure A pyridone Structure B hydroxy->pyridone Tautomerization

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Properties

The bulk properties of this compound are well-documented and critical for its handling, storage, and application in synthesis. The compound typically appears as an off-white to yellow-brown crystalline powder.[2][5]

PropertyValueSource(s)
Molecular Formula C₆H₇NO[1][2]
Molecular Weight 109.13 g/mol [6]
Appearance Off-white to yellow-brown crystalline powder[2][5]
Melting Point 131-134 °C[2][5]
Boiling Point 186-187 °C @ 12 mmHg[2][5]
Density ~1.11-1.21 g/cm³[2][5]
pKa 9.1[1]
Solubility Soluble in water, ethanol, and polar solvents[1]

The pKa value of 9.1 indicates a weakly acidic nature, consistent with the N-H proton of the predominant pyridone tautomer.[1] For storage, the compound's integrity is best maintained in well-closed, light-resistant, and airtight containers.[2]

Synthesis Pathways

Several methods exist for the synthesis of this compound. A well-established route starts from 2-amino-4-methylpyridine, as detailed in the literature.[7] Another common industrial method involves the reaction of 4-methylpyridine with reagents like sodium hydroxide and hydrogen peroxide.[1] The choice of synthetic route is often dictated by the availability of starting materials, desired purity, and scalability.

synthesis_workflow start 2-Amino-4-methylpyridine reagents NaNO₂ / H₂SO₄ (Diazotization) start->reagents Step 1 intermediate Diazonium Salt Intermediate reagents->intermediate hydrolysis H₂O / Heat (Hydrolysis) intermediate->hydrolysis Step 2 product This compound hydrolysis->product purification Purification (e.g., Recrystallization) product->purification Step 3 final_product Pure Product purification->final_product

Caption: General workflow for synthesis from 2-amino-4-methylpyridine.

Experimental Protocol: Synthesis from 2-Amino-4-methylpyridine

This protocol is adapted from established methods for the conversion of aminopyridines to hydroxypyridines via a diazonium salt intermediate. The causality behind this choice is its reliability and high yield for this class of transformation.

  • Diazotization (Self-Validating Step: Temperature Control):

    • Dissolve 2-amino-4-methylpyridine in dilute sulfuric acid (e.g., 2M) in a flask equipped with a magnetic stirrer and thermometer.

    • Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the in-situ formed diazonium salt and prevent premature decomposition or side reactions.

    • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The rate of addition must be controlled to keep the temperature below 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue) to ensure the reaction goes to completion.

  • Hydrolysis (Self-Validating Step: Gas Evolution):

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., 50-70 °C).

    • The decomposition of the diazonium salt is marked by the evolution of nitrogen gas. The cessation of bubbling is a key indicator that the hydrolysis is complete. This provides an internal validation point for the reaction's progress.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution carefully with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.

    • Collect the crude solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure this compound. The formation of well-defined crystals upon cooling is a sign of successful purification.

Spectroscopic and Structural Characterization

Spectroscopic analysis confirms the structure and purity of the compound, with the data reflecting the predominant 4-methyl-2-pyridone tautomer.

¹H NMR Spectroscopy

The proton NMR provides a distinct fingerprint for the molecule. In a solvent like DMSO-d₆, one would expect to see signals for the N-H proton, the three aromatic protons on the pyridine ring, and the methyl group protons.

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH ~11-13Broad Singlet-
Ring H (C5)~7.2-7.4Doublet~6.5
Ring H (C3)~6.2-6.4Singlet / Doublet of Doublets-
Ring H (C6)~6.0-6.2Doublet~6.5
CH~2.1-2.3Singlet-
(Note: Exact shifts and multiplicities can vary with solvent and spectrometer frequency. Data is inferred from available spectra).[8]
Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity, which is crucial for achieving high-resolution spectra.

  • Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for confirming the presence of the pyridone tautomer.

  • N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Peaks typically observed around 2900-3100 cm⁻¹.

  • C=O Stretch (Amide): A very strong and characteristic absorption peak around 1640-1680 cm⁻¹. The presence of this peak is strong evidence for the pyridone form.

  • C=C/C=N Stretch (Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

Conclusion

This compound is a compound of significant industrial and research interest. Its utility is deeply rooted in its fundamental chemical properties, most notably the dominant pyridone tautomerism that dictates its reactivity and spectroscopic signature. A thorough understanding of its synthesis, physical characteristics, and the analytical methods for its characterization, as outlined in this guide, is essential for any scientist aiming to utilize this versatile building block to its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Hydroxy-4-methylpyridine from Dehydroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-hydroxy-4-methylpyridine, a valuable heterocyclic intermediate, utilizing dehydroacetic acid (DHA) as a cost-effective and readily available starting material. This guide is tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into the underlying reaction mechanisms, present a validated, step-by-step experimental protocol, and discuss the critical tautomeric nature of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Context

This compound and its tautomer, 4-methylpyridin-2(1H)-one, belong to the pyridinone class of heterocyclic compounds. These structures are privileged scaffolds in medicinal chemistry and agrochemistry, serving as key building blocks for a range of biologically active molecules, including anti-inflammatory drugs like Piroxicam and various herbicides.[1] The strategic selection of dehydroacetic acid (DHA) as a precursor is based on its commercial availability and its inherent chemical architecture, which allows for a straightforward and efficient transformation into the target pyridone ring system.

A crucial aspect of 2-hydroxypyridine chemistry is its existence in a tautomeric equilibrium with the corresponding 2-pyridone form.[2][3][4]

Tautomerism cluster_equilibrium Tautomeric Equilibrium 2_hydroxy This compound (Lactim Form) 2_pyridone 4-Methyl-2-pyridone (Lactam Form) 2_hydroxy->2_pyridone

Caption: Tautomeric equilibrium between the lactim and lactam forms.

The position of this equilibrium is highly dependent on the molecular environment. In the gas phase, the hydroxy (lactim) form is often more stable, whereas in polar solvents and in the solid state, the pyridone (lactam) form is predominantly favored due to intermolecular hydrogen bonding.[3][4][5] For the purpose of this guide, we will refer to the product by its common name, this compound, while acknowledging that its dominant structure under typical laboratory conditions is the pyridone tautomer.

Reaction Mechanism: From Pyranone to Pyridone

The synthesis proceeds via a two-step pathway involving the initial deacetylation of dehydroacetic acid, followed by ammonolysis to induce ring transformation.

  • Step 1: Acid-Catalyzed Deacetylation. Dehydroacetic acid is first subjected to hydrolysis with a strong acid, such as sulfuric acid. This reaction selectively cleaves the acetyl group at the C3 position, yielding 4-hydroxy-6-methyl-2H-pyran-2-one. The high temperature facilitates the cleavage of the carbon-carbon bond of the acetyl group.

  • Step 2: Ammonolysis and Ring Transformation. The intermediate pyranone is then treated with an ammonia source, typically aqueous ammonium hydroxide. The reaction is initiated by a nucleophilic attack of ammonia on one of the electrophilic carbonyl carbons of the pyranone ring. This leads to a ring-opening event, forming a linear intermediate. Subsequent intramolecular condensation between the newly introduced amino group and the remaining carbonyl group, followed by dehydration, results in the formation of the thermodynamically stable six-membered pyridone ring.[6][7]

The overall transformation can be visualized as follows:

Reaction_Mechanism DHA Dehydroacetic Acid C₈H₈O₄ Step1 + H₂SO₄ (aq) + Heat (130°C) DHA->Step1 Intermediate 4-Hydroxy-6-methyl- 2H-pyran-2-one C₆H₆O₃ Step1->Intermediate Step2 + NH₄OH (aq) + Heat Intermediate->Step2 Product This compound C₆H₇NO Step2->Product

Caption: Overall synthetic pathway from Dehydroacetic Acid.

Experimental Protocols

Safety Precaution: This procedure involves the use of concentrated sulfuric acid and heating. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Part A: Synthesis of 4-Hydroxy-6-methyl-2H-pyran-2-one (Intermediate 2)

This protocol is adapted from established literature procedures.[6]

Materials and Reagents:

  • Dehydroacetic Acid (DHA, 1) (CAS: 520-45-6)

  • Sulfuric Acid (H₂SO₄), 92% aqueous solution

  • Deionized Water

  • Crushed Ice

  • 250 mL Round-bottom flask

  • Heating mantle with stirrer

  • Beaker (1 L)

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add dehydroacetic acid (16.8 g, 0.1 mol).

  • Carefully add 92% sulfuric acid (27 mL, ~0.5 mol) to the flask while stirring.

  • Heat the mixture to 130°C using a heating mantle and maintain this temperature for 10-15 minutes. The mixture will become a dark solution.

  • While the solution is still hot, carefully and slowly pour it into a 1 L beaker containing approximately 500 g of crushed ice. Causality Note: Pouring the hot, viscous acid mixture into ice serves two purposes: it rapidly quenches the reaction and forces the less water-soluble product to precipitate out of the now-diluted acid solution.

  • Stir the resulting slurry for 10-15 minutes to allow for complete precipitation.

  • Collect the white to off-white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove any residual sulfuric acid.

  • Dry the resulting solid, 4-hydroxy-6-methyl-2H-pyran-2-one (2), to a constant weight. An oven at 60-70°C can be used.

Part B: Synthesis of this compound (Product 3)

This protocol is adapted from established literature procedures.[6]

Materials and Reagents:

  • 4-Hydroxy-6-methyl-2H-pyran-2-one (2) (from Part A)

  • Ammonium Hydroxide (NH₄OH), 28-30% aqueous solution

  • Deionized Water

  • 250 mL Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Büchner funnel and filter paper

Procedure:

  • Place the dried 4-hydroxy-6-methyl-2H-pyran-2-one (12.6 g, 0.1 mol) into a 250 mL round-bottom flask.

  • Add aqueous ammonium hydroxide (100 mL, ~1.5 mol) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100°C) with stirring.

  • Maintain the reflux for 2 hours. The solid will dissolve, and the solution will typically turn a yellowish color.

  • After 2 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the resulting crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any remaining ammonia.

  • Dry the product, this compound (3), to a constant weight. The product can be further purified by recrystallization from ethanol or water if necessary.

Data Summary and Characterization

The following table summarizes the expected quantitative data for this synthesis.

ParameterDehydroacetic Acid (1)Intermediate (2)Product (3)
Molecular Formula C₈H₈O₄C₆H₆O₃C₆H₇NO
Molar Mass ( g/mol ) 168.15126.11109.13
Typical Yield N/A80-90%75-85%
Appearance White crystalline powderWhite to off-white solidWhite to cream crystalline solid
Melting Point (°C) 109-111186-189131-134[8]

Expected Spectroscopic Data for this compound (3):

  • ¹H NMR (DMSO-d₆, 500 MHz): The spectrum is expected to show characteristic peaks for the methyl group and the protons on the pyridine ring. Expected shifts are approximately δ 2.17 (s, 3H, CH₃), δ 6.05 (d, 1H), δ 6.30 (s, 1H), δ 7.22 (d, 1H), and a broad singlet for the N-H proton around δ 13.17.[9][10]

  • IR (KBr, cm⁻¹): The spectrum will be dominated by the pyridone form, showing a strong C=O stretching band around 1650 cm⁻¹, an N-H stretching band around 3400 cm⁻¹, and C=C stretching bands for the aromatic ring. The absence of a strong, broad O-H stretch from the hydroxy form is indicative of the pyridone tautomer being dominant in the solid state.[5]

  • Mass Spectrometry (EI): m/z (%) = 109 (M⁺), 80, 53.

Experimental Workflow Visualization

The entire process, from setup to final product isolation, can be visualized in the following workflow diagram.

Workflow cluster_PartA Part A: Deacetylation cluster_PartB Part B: Ammonolysis A1 1. Mix DHA and H₂SO₄ A2 2. Heat to 130°C for 15 min A1->A2 A3 3. Quench in Ice Water A2->A3 A4 4. Filter and Wash Solid A3->A4 A5 5. Dry Intermediate (2) A4->A5 B1 1. Combine Intermediate (2) and NH₄OH A5->B1 Proceed with dried intermediate B2 2. Reflux for 2 hours B1->B2 B3 3. Cool to Crystallize B2->B3 B4 4. Filter and Wash Product B3->B4 B5 5. Dry Final Product (3) B4->B5 Characterization\n(NMR, IR, MS, MP) Characterization (NMR, IR, MS, MP) B5->Characterization\n(NMR, IR, MS, MP)

Caption: Step-by-step experimental workflow diagram.

References

Application Notes & Protocols: 2-Hydroxy-4-methylpyridine as a Versatile Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2-hydroxy-4-methylpyridine as a ligand in transition metal catalysis. This guide moves beyond a simple recitation of facts to explain the underlying principles of its reactivity, coordination chemistry, and role in facilitating key organic transformations. We will explore its synthesis, delve into its unique electronic properties stemming from lactam-lactim tautomerism, and provide detailed, field-tested protocols for its use in significant catalytic reactions, including C-H bond activation and hydrogen borrowing catalysis.

Introduction: The Unique Profile of this compound

This compound (CAS: 13466-41-6), also known as 4-methyl-2-pyridone, is a heterocyclic compound that has emerged as a powerful and versatile ligand in the field of transition metal catalysis.[1][2] While it has been traditionally used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes, its application in coordination chemistry is of increasing interest.[1][3] Its utility as a ligand is fundamentally derived from its unique electronic structure, characterized by the tautomeric equilibrium between its hydroxypyridine (lactim) and pyridone (lactam) forms.

This tautomerism is not merely a structural curiosity; it is the cornerstone of the ligand's function in catalysis. The ability to switch between these forms, often influenced by the solvent, metal ion, and other coordinating species, allows the ligand to actively participate in catalytic cycles.[4] Specifically, the hydroxyl/N-H group can act as a proton shuttle, facilitating bond-breaking and bond-forming steps in a concept known as "metal-ligand cooperativity."[5][6] This cooperative functionality enables catalysts incorporating this motif to perform challenging transformations, such as hydrogenation, dehydrogenation, and C-H activation, under milder conditions.[7][8]

This guide will provide the necessary protocols and theoretical background to effectively utilize this ligand in a research setting.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₆H₇NO
Molecular Weight109.13 g/mol
AppearanceOff-white to yellow-brown crystalline powder[2]
Melting Point131-134 °C[9]
Boiling Point186-187 °C / 12 mmHg[9]
pKa9.1[1]

Synthesis and Handling

Protocol: Synthesis of this compound

A reliable method for the synthesis of this compound proceeds from the readily available 2-amino-4-methylpyridine via a diazotization reaction followed by hydrolysis. This procedure is adapted from established literature methods.[9][10]

Reagents & Equipment:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Standard Glassware (Beaker, Erlenmeyer Flask, Buchner Funnel)

Procedure:

  • Acidic Solution Preparation: In a beaker cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of 2-amino-4-methylpyridine in deionized water. Maintain the temperature below 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite in cold deionized water. Add this solution dropwise to the acidic solution of the aminopyridine from Step 1. It is critical to maintain the temperature below 5 °C during the addition to ensure the stability of the diazonium salt intermediate. Stir for an additional 30 minutes at this temperature.

  • Hydrolysis: Gently heat the reaction mixture to 50-60 °C. You will observe the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases, indicating the completion of the hydrolysis reaction.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a saturated solution of sodium carbonate or a solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water. The product can be further purified by recrystallization from water or an ethanol/water mixture to yield an off-white crystalline solid.[2]

Handling and Storage: Store this compound in a well-closed, light-resistant, and airtight container to maintain its integrity.[2]

Coordination Chemistry and Modes of Action

The versatility of this compound in catalysis stems from its diverse coordination modes. The specific mode of binding is influenced by the metal center, its oxidation state, and the reaction conditions.[11]

  • Neutral N-Coordination: The most common mode involves the pyridine nitrogen atom acting as a simple L-type ligand, donating its lone pair to the metal center.[11][12]

  • Anionic N-Coordination (Pyridonate): Upon deprotonation of the hydroxyl group, the resulting pyridonate is a powerful anionic N-donor. This mode is crucial for metal-ligand cooperativity.[11]

  • Anionic N,O-Chelation: The deprotonated ligand can also act as a bidentate, or chelating, ligand, binding through both the nitrogen and the oxygen atoms. This mode imparts significant stability to the metal complex.[11]

  • Bridging Modes: In polynuclear complexes, the ligand can bridge two metal centers, often through the N and O atoms.

This coordinative flexibility allows the ligand to stabilize various catalytic intermediates and actively participate in proton and electron transfer steps, lowering the activation energy of key catalytic processes.[5]

Application Note I: Ruthenium-Catalyzed C-H Arylation

2-Hydroxypyridine-based ligands have been shown to be highly effective promoters for Ruthenium(II)-catalyzed ortho-C-H bond arylation reactions.[7] The ligand accelerates the reaction, likely by participating in the C-H activation step.

Protocol: Ortho-Arylation of 2-Phenylpyridine

This protocol is based on the findings of D. S. Rawat, et al., demonstrating the promoting effect of 2-hydroxypyridine ligands.[7]

Reagents & Stoichiometry:

  • 2-Phenylpyridine (1.0 equiv)

  • Aryl Halide (e.g., Bromobenzene) (1.2 equiv)

  • [(η⁶-p-cymene)RuCl₂]₂ (2.5 mol%)

  • This compound (L1) (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent (e.g., H₂O or Toluene)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Ruthenium pre-catalyst, this compound, 2-phenylpyridine, the aryl halide, and potassium carbonate.

  • Atmosphere Control: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for the specified reaction time (typically 12-24 hours).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality & Insights

The 2-hydroxypyridine ligand is crucial for catalytic efficiency. Density functional theory (DFT) calculations and experimental evidence suggest that the ligand coordinates to the Ru(II) center and facilitates the rate-limiting C-H activation step, likely through a concerted metalation-deprotonation (CMD) pathway.[7] The hydroxyl group of the ligand is believed to act as a proton acceptor, lowering the energy barrier for this critical step.

Application Note II: Palladium-Catalyzed α-Alkylation of Ketones via Hydrogen Borrowing

"Hydrogen borrowing" is an elegant and atom-economical strategy for forming C-C bonds. In this process, an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with a nucleophile. The catalyst then returns the "borrowed" hydrogen to hydrogenate the intermediate, regenerating the catalyst. 2-Hydroxypyridine-ligated palladium complexes have proven to be efficient pre-catalysts for this transformation.[8]

Protocol: α-Alkylation of Acetophenone with Benzyl Alcohol

This protocol describes the selective α-alkylation of a ketone with a primary alcohol.[8]

Reagents & Stoichiometry:

  • Acetophenone (1.0 equiv)

  • Benzyl Alcohol (1.2 equiv)

  • PdCl₂(this compound)₂ pre-catalyst (2 mol%)

  • t-BuOK (Potassium tert-butoxide) (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Catalyst Preparation: The PdCl₂(this compound)₂ pre-catalyst can be synthesized by reacting PdCl₂ with two equivalents of this compound in a suitable solvent.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium pre-catalyst and t-BuOK.

  • Reagent Addition: Add anhydrous toluene, followed by acetophenone and benzyl alcohol via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 110 °C for 16-24 hours.

  • Workup and Purification: Cool the reaction, quench with a saturated NH₄Cl solution, and extract with dichloromethane. The organic layers are combined, dried, and concentrated. The final product is purified via column chromatography.

Mechanistic Rationale

The success of this reaction hinges on the catalyst's ability to perform both dehydrogenation and hydrogenation. The 2-hydroxypyridine ligand is instrumental in these steps.

  • Dehydrogenation: The palladium complex, in cooperation with the base, removes two hydrogen atoms from the alcohol to form an aldehyde and a palladium-hydride species. The 2-hydroxypyridine ligand can facilitate the proton transfer involved in this step.[8]

  • Aldol Condensation: The in situ generated aldehyde reacts with the enolate of the ketone (formed by the base) in an aldol condensation, followed by dehydration to yield an α,β-unsaturated ketone (enone).

  • Hydrogenation: The palladium-hydride species then reduces the C=C bond of the enone intermediate to furnish the final α-alkylated ketone, regenerating the active palladium catalyst.[8]

Conclusion and Future Outlook

This compound and its parent 2-hydroxypyridine scaffold represent a class of "non-innocent" ligands that are far more than simple spectators in catalysis. Their ability to engage in metal-ligand cooperativity, primarily through proton management via their tautomeric forms, makes them highly effective for a range of important transformations.[6] They offer a powerful tool for developing more efficient and selective catalytic systems. Future research will likely expand their application to other earth-abundant metals and explore their potential in asymmetric catalysis and the functionalization of other challenging C-H bonds.[5]

References

Application Notes & Protocols: The Strategic Use of 2-Hydroxy-4-methylpyridine in the Synthesis of Pirfenidone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pirfenidone, 5-methyl-1-phenyl-2(1H)-pyridinone, is a cornerstone therapeutic agent for idiopathic pulmonary fibrosis (IPF), exhibiting significant anti-fibrotic and anti-inflammatory properties.[1][2] The synthesis of this crucial molecule relies on robust and scalable chemical processes. A pivotal intermediate in this synthesis is 5-methyl-2(1H)-pyridinone, which exists in tautomeric equilibrium with 2-hydroxy-4-methylpyridine. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of pirfenidone, focusing on the preparation of the 5-methyl-2(1H)-pyridinone intermediate and its subsequent copper-catalyzed N-arylation. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and address critical process parameters that ensure high yield and purity.

Chemical Principles and Strategic Overview

The industrial synthesis of pirfenidone is predominantly achieved through a two-stage process. The first stage involves the synthesis of the key pyridinone ring, and the second stage is the arylation of this ring to attach the phenyl group.

The Role of this compound and its Tautomer

The compound this compound is the enol tautomer of 5-methyl-2(1H)-pyridinone. In solution and solid states, the equilibrium heavily favors the pyridinone (keto) form, which is the actual reacting species in the subsequent arylation step. For the purpose of this guide, we will refer to the reactant as 5-methyl-2(1H)-pyridinone, which is the common starting material synthesized in the first stage.

Overall Synthesis Pathway

The synthesis begins with the conversion of 2-amino-5-methylpyridine to 5-methyl-2(1H)-pyridinone via a diazotization reaction. This intermediate is then coupled with a halobenzene (typically bromobenzene or chlorobenzene) using a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation, to yield pirfenidone.[1][2][3]

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: N-Arylation (Ullmann Condensation) A 2-Amino-5-methylpyridine B Diazonium Salt (unstable) A->B NaNO₂, H₂SO₄ 0-10°C C 5-Methyl-2(1H)-pyridinone (keto-enol tautomerism with This compound) B->C H₂O, Heat E Pirfenidone (5-methyl-1-phenyl-2(1H)-pyridinone) C->E Copper Catalyst (e.g., Cu₂O, CuI) Base (e.g., K₂CO₃) Solvent (e.g., DMF) 130-140°C D Halobenzene (e.g., Bromobenzene) D->E

Figure 1: Overall two-stage synthesis pathway for Pirfenidone.

Protocol 1: Synthesis of 5-Methyl-2(1H)-pyridinone Intermediate

This protocol details the conversion of 2-amino-5-methylpyridine to 5-methyl-2(1H)-pyridinone. The mechanism involves the formation of an unstable diazonium salt, which is subsequently hydrolyzed to the desired pyridinone.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-5-methylpyridine≥98%Sigma-AldrichStarting material.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Fisher ScientificUsed to form the acidic medium.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-AldrichDiazotizing agent.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWRFor pH adjustment.
Deionized Water (DI H₂O)High PurityIn-houseSolvent and reaction medium.
IceN/AIn-houseFor temperature control.
Round Bottom Flask1 LPyrexReaction vessel.
Magnetic Stirrer with HotplateN/AIKAFor mixing and heating.
Dropping Funnel250 mLKimbleFor controlled addition of sodium nitrite solution.
Step-by-Step Protocol
  • Acidic Solution Preparation: In a 1 L round bottom flask equipped with a magnetic stir bar, carefully and slowly add concentrated sulfuric acid (e.g., 227 g) to deionized water (e.g., 800 mL) while cooling in an ice bath to maintain the temperature between 0-5°C.[4][5]

  • Addition of Starting Material: To the cold sulfuric acid solution, add 2-amino-5-methylpyridine (e.g., 100 g) portion-wise, ensuring the temperature remains below 10°C.[4]

  • Diazotization: Prepare a solution of sodium nitrite (e.g., 83 g) in deionized water (e.g., 200 mL). Add this solution dropwise to the reaction mixture using a dropping funnel over a period of 1-2 hours. Causality: This slow, controlled addition is critical to manage the exothermic reaction and prevent the runaway decomposition of the unstable diazonium salt intermediate. The temperature must be strictly maintained below 10°C, ideally between 0-5°C.[4][6]

  • Hydrolysis: After the addition is complete, stir the reaction mass at 0-5°C for an additional hour.[4] Then, allow the mixture to warm to room temperature (25-35°C) and stir for approximately 4 hours to ensure complete hydrolysis of the diazonium salt to the pyridinone.[4]

  • Neutralization and Isolation: Cool the reaction mass to 10-15°C. Carefully adjust the pH to ~7 using a pre-prepared aqueous sodium hydroxide solution. Causality: Neutralization is necessary to precipitate the product, which is more soluble in highly acidic or basic conditions.

  • Precipitation and Filtration: Cool the neutralized suspension to 0-5°C and stir for 2-3 hours to maximize crystal formation.[4] Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water, and dry the product under vacuum at 55-65°C to yield 5-methyl-2(1H)-pyridinone as a solid.[5]

G cluster_workflow Protocol 1 Workflow prep Prepare H₂SO₄ solution in flask (0-5°C) add_amine Add 2-Amino-5- methylpyridine (<10°C) prep->add_amine diazotize Dropwise addition of NaNO₂ solution (0-5°C) add_amine->diazotize stir_cold Stir for 1h (0-5°C) diazotize->stir_cold hydrolyze Warm to RT, stir 4h (25-35°C) stir_cold->hydrolyze neutralize Cool and neutralize to pH ~7 with NaOH hydrolyze->neutralize precipitate Cool to 0-5°C, stir for 2-3h neutralize->precipitate filter_dry Filter, wash with cold H₂O, and dry precipitate->filter_dry product Product: 5-Methyl-2(1H)-pyridinone filter_dry->product

Figure 2: Experimental workflow for the synthesis of 5-Methyl-2(1H)-pyridinone.

Protocol 2: Pirfenidone Synthesis via Ullmann Condensation

This protocol describes the copper-catalyzed N-arylation of 5-methyl-2(1H)-pyridinone with bromobenzene to produce pirfenidone.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
5-Methyl-2(1H)-pyridinone≥98%From Protocol 1The key intermediate.
Bromobenzene≥99%, <0.15% dibromobenzeneSigma-AldrichArylating agent. Low dibromobenzene content is crucial to prevent dimer impurity formation.[3][4]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase to deprotonate the pyridinone.
Copper(I) Chloride (CuCl) or Copper(I) Oxide (Cu₂O)≥97%Strem ChemicalsCatalyst for the coupling reaction.[3][4]
Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichHigh-boiling polar aprotic solvent.
TolueneACS Reagent, ≥99.5%VWRExtraction solvent.
Ethyl AcetateHPLC GradeFisher ScientificUsed in workup and purification.
n-HeptaneHPLC GradeVWRAnti-solvent for crystallization.
Step-by-Step Protocol
  • Reactor Charging: To a clean, dry, and inerted reactor (e.g., a round bottom flask with a reflux condenser and nitrogen inlet), charge 5-methyl-2(1H)-pyridinone (e.g., 100 g), potassium carbonate (e.g., 254 g), and dimethylformamide (e.g., 200 mL).[4] Stir the mixture to achieve a suspension.

  • Addition of Reagents: Add bromobenzene (e.g., 259 g) and the copper(I) catalyst (e.g., 18.2 g of CuCl).[4] Causality: Potassium carbonate acts as the base, deprotonating the N-H of the pyridinone to form a nucleophilic anion. The copper(I) catalyst is essential for facilitating the coupling between the pyridinone anion and bromobenzene.

  • Reaction: Heat the reaction mixture to 130-140°C under a nitrogen atmosphere and maintain for 10-18 hours.[3][4] Monitor the reaction progress using a suitable analytical method (e.g., HPLC or TLC).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add toluene (e.g., 1400 mL) and filter the mass to remove inorganic salts.[5] The filtrate, containing the product, can be washed with water or a saline solution to remove residual DMF.[3]

  • Purification - Crystallization: Concentrate the organic layer under reduced pressure. The crude pirfenidone can be purified by crystallization. A common and effective method is to dissolve the crude product in a minimal amount of a solvent like ethyl acetate or toluene at an elevated temperature (e.g., 55-65°C) and then add an anti-solvent such as n-heptane to induce precipitation.[3][4]

  • Isolation and Drying: Cool the slurry to 0-5°C and stir for 1-2 hours to maximize yield.[4] Filter the crystallized product, wash with a small amount of chilled solvent (e.g., ethyl acetate), and dry under vacuum at approximately 60°C for 6-8 hours to afford pure pirfenidone as a white powder.[4]

Expected Results
ParameterExpected ValueMethod
Yield~75-85%Gravimetric
Purity (HPLC)≥99.5%HPLC
Dimer Impurity<0.1%HPLC
Melting Point109-111 °CMelting Point Apparatus

Data synthesized from multiple patent literature sources.[3][4]

Safety and Handling

All synthesis steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

ChemicalHazard SummaryRecommended PPE
This compound Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
Bromobenzene Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes skin and serious eye irritation.Safety goggles, flame-retardant lab coat, chemical-resistant gloves.
Sulfuric Acid Causes severe skin burns and eye damage.Face shield, acid-resistant gloves, chemical-resistant apron.
Sodium Hydroxide Causes severe skin burns and eye damage.Safety goggles, chemical-resistant gloves, lab coat.
Dimethylformamide (DMF) Flammable liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.Safety goggles, chemical-resistant gloves (use appropriate type for DMF), lab coat.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of this reaction to 2-bromo-4-methylpyridine, a crucial heterocyclic building block in medicinal chemistry and materials science. We delve into the mechanistic nuances specific to pyridine substrates, explore the critical parameters for reaction optimization, and offer robust, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Aryl-4-methylpyridines

The 2-aryl-4-methylpyridine scaffold is a privileged motif found in numerous biologically active molecules and functional materials. Its synthesis via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has become a preferred method due to its reliability and scope.[2] However, the unique electronic properties of the pyridine ring, specifically the presence of the nitrogen lone pair, introduce challenges not typically encountered with simple aryl halides. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation and low yields.[2][3][4] Therefore, a thorough understanding of the reaction mechanism and careful selection of catalytic components are paramount for success. This guide aims to provide the foundational knowledge and practical steps to overcome these challenges and achieve high-yielding, reproducible results.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5][6]

Suzuki_Catalytic_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_complex Oxidative Addition TM_intermediate Ar-Pd(II)L₂-R' (Transmetalation Intermediate) OA_complex->TM_intermediate Transmetalation Waste1 X⁻ OA_complex->Waste1 TM_intermediate->Pd0 Reductive Elimination Product (R-R') Product 2-Aryl-4-methylpyridine (R-R') ArX 2-Bromo-4-methylpyridine (R-X) ArX->OA_complex Boronic R'-B(OH)₂ (Boronic Acid) Boronate [R'-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->TM_intermediate Waste2 B(OH)₃ Boronate->Waste2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The rate-determining step for many cross-coupling reactions, where the aryl halide (2-bromo-4-methylpyridine) adds to the Pd(0) center, forming a Pd(II) complex.[6][7] For bromopyridines, this step is generally feasible, but the choice of ligand is critical to maintain catalyst activity.[4]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The reaction requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [R'B(OH)₃]⁻).[5][8][9] This is often the most challenging step with electron-deficient heteroaryl boron derivatives, which can have a slow rate of transmetalation.[10]

  • Reductive Elimination: The newly formed C-C bond is created as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the final 2-aryl-4-methylpyridine product.[1]

Optimizing Reaction Parameters: A Guide to Component Selection

Achieving a successful outcome with 2-bromo-4-methylpyridine hinges on the judicious selection of each reaction component.

The Palladium Source and Ligand: A Critical Partnership

The choice of palladium source (pre-catalyst) and, more importantly, the phosphine ligand is the single most critical factor for coupling with pyridine substrates.

  • Palladium Source: Common and effective pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and air-stable complexes like Pd(dppf)Cl₂.[2][11] These are typically used in loadings of 1-5 mol%.

  • The Ligand Imperative: The lone pair on the pyridine nitrogen can act as a ligand itself, coordinating to the palladium center and forming inactive or poorly reactive catalyst species.[3][4] To circumvent this, bulky and electron-rich phosphine ligands are required. These ligands sterically shield the palladium center, preventing pyridine coordination, and their electron-donating nature promotes the key oxidative addition and reductive elimination steps.[4][12][13]

    • Highly Recommended Ligands:

      • Buchwald-type biaryl phosphines: SPhos and XPhos are considered the gold standard for heteroaryl couplings due to their effectiveness with a wide range of substrates, including challenging heteroaryl chlorides.[14][15][16]

      • N-Heterocyclic Carbenes (NHCs): Ligands like IPr in PEPPSI-type pre-catalysts are also highly active due to their strong σ-donating properties.[12]

The Role of the Base

The base is not a mere spectator; it is essential for the transmetalation step.[1][5] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species, which readily transfers its organic moiety to the palladium complex.[8][9]

  • Common Choices:

    • Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and widely used base that is effective in many cases.[17] Cesium carbonate is more soluble and basic, often providing better results for difficult couplings.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective with sterically hindered substrates and when using Buchwald-type ligands.[12]

  • Considerations: The choice of base is often linked to the solvent. Aqueous base solutions are common, but for substrates prone to protodeboronation (see Section 4), anhydrous conditions with a base like K₃PO₄ may be preferable.[3]

Solvent Systems

The solvent must solubilize the reagents and facilitate the reaction. Biphasic solvent systems are common.

  • Typical Systems:

    • 1,4-Dioxane/Water: A versatile and highly effective system for a broad range of Suzuki couplings.[2][17]

    • Toluene/Water: Another common and effective choice.[13]

    • DMF or Acetonitrile: Can be used, particularly in microwave-assisted protocols.

  • Critical Precaution - Degassing: It is strongly discouraged to run the reaction open to the air. Oxygen can lead to the oxidative homocoupling of the boronic acid and can also deactivate the Pd(0) catalyst.[3] All solvents and the final reaction mixture must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3]

Common Challenges and Troubleshooting

Even with an optimized protocol, side reactions and incomplete conversion can occur. Understanding these pitfalls is key to troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst deactivation by pyridine nitrogen. 2. Inefficient transmetalation. 3. Inappropriate base/solvent combination.1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).[4] 2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).[3] 3. Increase reaction temperature or switch to microwave heating.
Protodeboronation The boronic acid group is replaced by hydrogen, especially in aqueous basic media at high temperatures.[3][18]1. Use a more stable boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[3][4] 2. Use anhydrous conditions with a base like K₃PO₄. 3. Minimize reaction time and temperature where possible.
Homocoupling Coupling of two boronic acid molecules to form a biaryl byproduct.This is primarily caused by the presence of oxygen.[3][13] Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated.
Debromination The bromo-group on the starting material is replaced by hydrogen.This can occur via side reactions with the catalyst. Ensure high-purity reagents and consider screening different ligand/base combinations.[7]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine. Optimization may be required for specific substrates.

Experimental_Workflow A 1. Reagent Setup (Schlenk Flask) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B Seal Vessel C 3. Solvent Addition (Degassed Solvents) B->C Via Syringe D 4. Reaction (Heat with Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E Periodic Sampling E->D Incomplete F 6. Work-up (Quench, Extract) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, MS) G->H

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Thermal Procedure

Materials:

  • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Ligand (e.g., SPhos, 4.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • High-purity Nitrogen or Argon gas

  • Standard oven-dried Schlenk flask and magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-methylpyridine, the arylboronic acid, the palladium catalyst, ligand, and base.[19]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Using a syringe, add the degassed solvent mixture. The typical reaction concentration is 0.1 to 0.5 M with respect to the starting halide.[2]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).[3]

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.[2]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methylpyridine.[2][17]

Protocol 2: Microwave-Assisted Procedure

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-bromo-4-methylpyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂ at 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[11][17]

  • Solvent Addition: Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water 4:1).[11]

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 10-60 minutes.[11]

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.[11][17]

Comparative Performance Data

The versatility of the Suzuki-Miyaura coupling is demonstrated by its high performance with a range of boronic acids. The following data, compiled from various sources, illustrates typical yields for the coupling of 2-bromo-4-methylpyridine.

Boronic Acid Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10081[17][19]
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10092 (est.)[19]
4-Chlorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10075 (est.)[19]
3-Thienylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10085 (est.)[19]
Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100>90 (typ.)[3][12]

Note: Yields are highly dependent on specific reaction conditions and may require optimization. Estimated yields are based on similar reported couplings.[2][19]

Conclusion

The Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine derivatives is a powerful and highly adaptable synthetic tool. Success is predicated on mitigating the inhibitory effects of the pyridine nitrogen through the use of bulky, electron-rich phosphine ligands. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, researchers can consistently achieve high yields in the synthesis of diverse 2-aryl-4-methylpyridine compounds. The protocols and troubleshooting guides presented here offer a solid foundation for the application of this essential reaction in both academic and industrial research settings.

References

Application Note & Protocol: Strategic N-Arylation of 4-Methyl-2-pyridone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-aryl-2-pyridone scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant compounds.[1] This document provides a comprehensive guide to the N-arylation of 4-methyl-2-pyridone, a common and valuable building block. We will delve into the two predominant and powerful catalytic strategies for this transformation: the copper-catalyzed Ullmann-type condensation and the palladium-catalyzed Buchwald-Hartwig amination. Beyond mere procedural steps, this guide elucidates the underlying chemical principles, offering insights into the selection of catalysts, ligands, and reaction conditions to empower researchers to optimize these crucial C-N bond-forming reactions for their specific drug discovery campaigns.

Introduction: The Privileged N-Aryl-2-pyridone Scaffold

The 2-pyridone ring system is a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various functional groups, makes it a highly versatile component in molecular design.[1] The introduction of an aryl group at the nitrogen atom (N-arylation) profoundly influences the molecule's steric and electronic properties, impacting its lipophilicity, solubility, metabolic stability, and, most importantly, its interaction with biological targets.[1]

This guide focuses on 4-methyl-2-pyridone as a representative substrate, providing detailed protocols that are broadly applicable to a range of substituted pyridones and arylating agents.

Mechanistic Pillars: Choosing the Right Catalytic System

The synthesis of N-aryl-2-pyridones is primarily achieved through transition metal-catalyzed cross-coupling reactions. The two most robust and widely adopted methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[2][3] The choice between these systems is often dictated by the substrate scope, functional group tolerance, and desired reaction conditions.

The Ullmann Condensation: A Classic Reimagined

The Ullmann condensation is the classic method for forming C-N bonds using a copper catalyst.[3] Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper.[3] However, modern advancements, particularly the introduction of specific ligands, have transformed the Ullmann reaction into a milder and more versatile tool.[3]

Causality in the Ullmann Protocol:

  • Catalyst: Copper(I) salts, such as CuI, are typically the active catalytic species.[4][5] Cu(II) precursors can also be used, as they are often reduced in situ to Cu(I).[4][5]

  • Ligands: The key to modern, mild Ullmann reactions is the use of chelating ligands, often diamines like trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA).[6][7] These ligands stabilize the copper center, increase its solubility, and facilitate the catalytic cycle, leading to higher yields under milder conditions.[4][5][6] The ligand controls the concentration of the active catalytic species, which is crucial for efficient reaction.[4][5]

  • Base: A base, such as K₂CO₃ or K₃PO₄, is essential to deprotonate the 2-pyridone, forming the nucleophilic pyridonate salt that enters the catalytic cycle.[5][7]

  • Solvent: High-boiling polar aprotic solvents like dioxane, DMF, or toluene are commonly used to ensure all components remain in solution at the reaction temperature.[3][7]

The proposed mechanism involves the formation of a copper(I)-amidate complex which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[8]

The Buchwald-Hartwig Amination: A Paradigm of Efficiency

Developed in the 1990s, the Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable efficiency, broad substrate scope, and functional group tolerance.[2] This palladium-catalyzed reaction allows for the coupling of amines (or, in this case, the pyridone) with aryl halides or triflates under relatively mild conditions.[2][9]

Causality in the Buchwald-Hartwig Protocol:

  • Catalyst: A palladium(0) species is the active catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or from a stable Pd(0) source such as Pd₂(dba)₃.[9][10]

  • Ligands: The choice of ligand is critical and is the primary driver of the reaction's success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are hallmarks of modern Buchwald-Hartwig catalysis. These ligands promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[2][11] Bidentate phosphine ligands like BINAP and DPEPhos were instrumental in extending the reaction's scope to primary amines.[2]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is effective at deprotonating the N-H bond of the pyridone without interfering with the catalyst.[9][11]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[12]

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The deprotonated pyridone then coordinates to the palladium center, replacing the halide. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2][10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-arylation of 4-methyl-2-pyridone using both copper and palladium catalysis.

Protocol 1: Copper-Catalyzed N-Arylation (Modified Ullmann-Goldberg Reaction)

This protocol is adapted from established methods utilizing a copper/diamine ligand system, which offers improved yields and milder conditions compared to traditional Ullmann reactions.[6][7]

Workflow Diagram:

Copper_Catalyzed_NArylation cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add 4-methyl-2-pyridone, aryl halide, K2CO3, CuI, and DMCDA to flask B Evacuate and backfill flask with Argon (3x) A->B C Add anhydrous dioxane via syringe B->C D Heat reaction mixture at 110 °C with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with Ethyl Acetate E->F G Filter through Celite F->G H Wash filtrate with water and brine G->H I Dry organic layer (Na2SO4), concentrate H->I J Purify by flash column chromatography I->J

Caption: Workflow for Copper-Catalyzed N-Arylation.

Materials & Reagents:

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
4-Methyl-2-pyridoneStarting Material1.0 mmol, 1.0 equiv.
Aryl Iodide/BromideArylating Agent1.2 mmol, 1.2 equiv.
Copper(I) Iodide (CuI)Catalyst0.1 mmol, 10 mol%
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA)Ligand0.2 mmol, 20 mol%
Potassium Carbonate (K₂CO₃), anhydrousBase2.0 mmol, 2.0 equiv.
Anhydrous DioxaneSolvent5-10 mL
Oven-dried reaction vessel with stir barReaction Flask---
Argon or Nitrogen supplyInert Atmosphere---

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-methyl-2-pyridone (1.0 equiv.), the aryl halide (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Through the septum, add trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) (0.2 equiv.) followed by anhydrous dioxane (5-10 mL).

  • Reaction: Place the vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove insoluble inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-aryl-4-methyl-2-pyridone.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol employs a modern, highly active palladium/phosphine ligand system, which is often effective for a broader range of substrates and can proceed under milder conditions.[11][12]

Workflow Diagram:

Buchwald_Hartwig_NArylation cluster_prep Reaction Setup (Glovebox or Inert Gas) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add 4-methyl-2-pyridone, aryl halide, Pd₂(dba)₃, XPhos, and NaOtBu to flask B Add anhydrous toluene via syringe A->B C Seal flask and heat at 80-110 °C B->C D Monitor reaction by TLC or LC-MS C->D E Cool to RT, dilute with Ethyl Acetate D->E F Filter through Celite E->F G Wash filtrate with water and brine F->G H Dry organic layer (Na2SO4), concentrate G->H I Purify by flash column chromatography H->I

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Materials & Reagents:

Reagent/MaterialPurposeTypical Quantity (for 1 mmol scale)
4-Methyl-2-pyridoneStarting Material1.0 mmol, 1.0 equiv.
Aryl Halide/TriflateArylating Agent1.2 mmol, 1.2 equiv.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst Precursor0.02 mmol, 2 mol% Pd
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand0.04 mmol, 4 mol%
Sodium tert-butoxide (NaOtBu)Base1.5 mmol, 1.5 equiv.
Anhydrous TolueneSolvent5-10 mL
Oven-dried Schlenk flask with stir barReaction Flask---
Glovebox or Schlenk lineInert Atmosphere---

Step-by-Step Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-methyl-2-pyridone (1.0 equiv.), the aryl halide (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.5 equiv.).[12]

  • Solvent Addition: Remove the flask from the glovebox (if used), and add anhydrous toluene (5-10 mL) via syringe under a positive pressure of inert gas.[12]

  • Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.[12]

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Catalytic Cycle Visualizations

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions.

Simplified Catalytic Cycle for Copper-Catalyzed N-Arylation

Copper_Cycle CuI Cu(I)X CuAmidate L-Cu(I)-Pyridone CuI->CuAmidate + Pyridone-H + Base, - HX Amide Pyridone-H Base Base OxAdd L-Cu(III)(Ar)(Pyridone)X CuAmidate->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd OxAdd->CuI Reductive Elimination Product Ar-Pyridone OxAdd->Product

Caption: Simplified catalytic cycle for Ullmann N-arylation.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)X Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd PdAmide L-Pd(II)(Ar)(Pyridone) OxAdd->PdAmide + Pyridone-H + Base, - HX Amide Pyridone-H Base Base PdAmide->Pd0 Reductive Elimination Product Ar-Pyridone PdAmide->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.[2][9]

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, especially for the Buchwald-Hartwig protocol, as water can deactivate the catalyst. The choice of ligand and base is also critical and may require screening for challenging substrates.[10]

  • No Reaction: Verify the activity of the catalyst. Palladium precatalysts can degrade over time. Ensure the base is sufficiently strong and fresh (NaOtBu is particularly hygroscopic).

  • Side Reactions: In some cases, O-arylation can be a competing side reaction with 2-pyridones, which are ambident nucleophiles.[13][14] Generally, N-arylation is favored under the conditions described. If O-arylation is significant, modifying the solvent or base may alter the selectivity.[13][14] For instance, metal-free conditions using different bases have been shown to selectively produce either N- or O-arylated products.[13]

  • Substrate Scope: Aryl halides with electron-withdrawing groups are generally more reactive in Ullmann couplings, while the Buchwald-Hartwig reaction has a broader scope, tolerating both electron-rich and electron-poor aryl halides.[2][3]

Conclusion

The N-arylation of 4-methyl-2-pyridone is a fundamental transformation in the synthesis of potential therapeutic agents. Both copper- and palladium-catalyzed methods offer powerful and reliable routes to these valuable scaffolds. By understanding the mechanistic principles behind each system and carefully controlling the reaction parameters, researchers can efficiently generate diverse libraries of N-aryl-2-pyridones, accelerating the pace of drug discovery and development.

References

Application Notes and Protocols: 2-Hydroxy-4-methylpyridine as a Pivotal Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylpyridine, a critical heterocyclic building block in the synthesis of modern agrochemicals. We delve into the synthetic pathways to this intermediate, focusing on a robust and scalable laboratory protocol. Furthermore, this document outlines detailed procedures for the subsequent conversion of this compound into high-value fungicidal and herbicidal active ingredients. This guide is intended for researchers, chemists, and process development professionals in the agrochemical and fine chemical industries, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Pyridine Core in Agrochemicals

The pyridine scaffold is a privileged structure in the design of bioactive molecules, owing to its unique electronic properties and ability to engage in various biological interactions.[1] Within the vast landscape of pyridine-based agrochemicals, this compound (also known as 4-methyl-2(1H)-pyridinone) emerges as a particularly valuable intermediate.[2][3] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable pyridine ring, allows for diverse synthetic elaborations.[3] This versatility has been harnessed in the production of several commercially significant pesticides, which will be the focus of this application note.[4]

Table 1: Physicochemical Properties of this compound [5][6]

PropertyValue
CAS Number 13466-41-6
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 131-134 °C
Boiling Point 186-187 °C at 12 mmHg
Tautomerism Exists in equilibrium with 4-methyl-2-pyridone

Synthesis of this compound: A Detailed Protocol

The most common and economically viable route to this compound is through the diazotization of 2-amino-4-methylpyridine, followed by hydrolysis. This Sandmeyer-type reaction provides a reliable method for introducing a hydroxyl group onto the pyridine ring.[5][7][8]

Reaction Principle

The reaction proceeds via the formation of a diazonium salt from the precursor, 2-amino-4-methylpyridine, upon treatment with a nitrous acid source (generated in situ from sodium nitrite and a strong acid). The diazonium salt is a highly reactive intermediate that readily undergoes nucleophilic substitution with water to yield the desired 2-hydroxypyridine derivative, releasing nitrogen gas in the process.[7][8]

Sandmeyer-type Reaction A 2-Amino-4-methylpyridine B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄, H₂O, 0-5 °C C This compound B->C H₂O, Heat (-N₂)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar, well-established procedure for the synthesis of 2-hydroxy-5-methylpyridine.[9]

Materials:

  • 2-Amino-4-methylpyridine (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • 50% (w/w) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ice-salt bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask, cautiously add concentrated sulfuric acid (e.g., 40 g) to deionized water (e.g., 150 mL) with cooling in an ice-salt bath.

    • Once the acid solution has cooled to below 0 °C, add 2-amino-4-methylpyridine (e.g., 18.0 g, 166.5 mmol) in one portion with vigorous stirring.

    • Prepare a solution of sodium nitrite (e.g., 15.2 g, 220.3 mmol) in deionized water (e.g., 30 mL).

    • Add the sodium nitrite solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature is maintained between 0 and 5 °C.

    • After the addition is complete, continue stirring at 0 °C for an additional 45 minutes.

  • Hydrolysis:

    • Remove the ice bath and heat the reaction mixture to 95 °C for 15 minutes. Vigorous gas evolution (N₂) will be observed.

    • Allow the reaction mixture to cool to room temperature.

  • Work-up and Isolation:

    • Carefully neutralize the reaction mixture to a pH of 6.5-7.0 by the slow addition of a 50% (w/w) aqueous sodium hydroxide solution. The temperature should be monitored and controlled during neutralization.

    • Heat the neutralized mixture to 60 °C and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (4 x 100 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a pale-yellow solid.

  • Purification:

    • The crude product can be purified by recrystallization from hot ethyl acetate to afford this compound as white crystalline needles.

Application in Agrochemical Synthesis: From Intermediate to Active Ingredient

This compound serves as a linchpin in the synthesis of a variety of agrochemicals. Its utility is exemplified in the production of the fungicide Boscalid and the herbicide Picolinafen.

Synthesis of Boscalid

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[10] Its synthesis involves the amidation of a key biphenyl amine intermediate with 2-chloronicotinoyl chloride. While this compound is not a direct precursor to the final Boscalid molecule, understanding its chemistry is crucial as related pyridine derivatives are central to this class of compounds. The synthesis of Boscalid itself showcases important synthetic transformations in agrochemical manufacturing.[4][11]

Boscalid Synthesis A 2-Chloro-1-nitrobenzene C 4'-Chloro-2-nitrobiphenyl A->C Suzuki Coupling (Pd catalyst, Base) B 4-Chlorophenylboronic acid B->C Suzuki Coupling (Pd catalyst, Base) D 2-Amino-4'-chlorobiphenyl C->D Reduction (e.g., H₂, Pt/C) F Boscalid D->F Amidation (Base) E 2-Chloronicotinoyl chloride E->F Amidation (Base)

Caption: Synthetic route to the fungicide Boscalid.

Protocol: Synthesis of 2-Chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide (Boscalid) [11][12][13]

Step 1: Suzuki Coupling to form 2-Amino-4'-chlorobiphenyl [11]

  • This key intermediate can be prepared via a Suzuki coupling reaction between o-iodoaniline and 4-chlorophenylboronic acid using a palladium catalyst.

Step 2: Amidation [12][13]

  • In a suitable reactor, dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) in an appropriate solvent such as toluene or ethylene dichloride.

  • Add a base, for example, triethylamine (1.1 eq), to the solution.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically washed with an aqueous sodium carbonate solution and then water.

  • The organic layer is separated, dried, and the solvent is removed under reduced pressure.

  • The crude Boscalid is then purified by crystallization from a suitable solvent like xylene or by a solvent/anti-solvent method.[12][13]

Synthesis of Picolinafen

Picolinafen is a selective, post-emergence herbicide used for the control of broad-leaved weeds in cereal crops. It functions as a carotenoid biosynthesis inhibitor. The synthesis of Picolinafen directly utilizes a derivative of 2-hydroxypyridine, showcasing a key etherification reaction.

Picolinafen Synthesis A 2-Chloro-6-picolinic acid derivative C 6-(3-(Trifluoromethyl)phenoxy)picolinic acid A->C Etherification (Base, e.g., K₂CO₃) B 3-(Trifluoromethyl)phenol B->C Etherification (Base, e.g., K₂CO₃) D Acyl Chloride Intermediate C->D Chlorination (e.g., SOCl₂) F Picolinafen D->F Amidation (Base) E 4-Fluoroaniline E->F Amidation (Base)

Caption: Synthetic pathway to the herbicide Picolinafen.

Protocol: Synthesis of Picolinafen

Step 1: Etherification

  • In a reaction vessel, dissolve 2-chloro-6-pyridine carboxylic acid (1.0 eq) and m-trifluoromethylphenol (1.3 eq) in a polar aprotic solvent such as DMF.

  • Add a base, such as potassium carbonate (1.33 eq), and a catalyst if required.

  • Heat the reaction mixture (e.g., to 140 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and pour it into ice water.

  • Acidify the solution with a suitable acid (e.g., concentrated HCl) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 2-(3-trifluoromethylphenoxy)-6-picolinic acid.

Step 2: Amidation

  • Convert the carboxylic acid from Step 1 to the corresponding acyl chloride by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride.

  • In a separate vessel, dissolve 4-fluoroaniline (1.0 eq) and a base (e.g., pyridine or triethylamine) in a suitable solvent (e.g., dichloromethane or THF).

  • Cool the aniline solution in an ice bath and slowly add the acyl chloride solution from the previous step.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up, typically washing with dilute acid, water, and brine.

  • Dry the organic layer, remove the solvent, and purify the crude product by crystallization or column chromatography to yield Picolinafen.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] It is classified as a skin and eye irritant and may cause respiratory irritation.[5] All manipulations should be carried out in a well-ventilated fume hood.[12] Avoid inhalation of dust and contact with skin and eyes.[12] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[11]

Table 2: GHS Hazard Statements for this compound [5]

Hazard CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Conclusion

This compound is a cornerstone intermediate that provides access to a diverse range of complex and high-value agrochemicals. The synthetic protocols detailed in this application note offer reliable and scalable methods for the preparation of this key building block and its subsequent conversion into the fungicide Boscalid and the herbicide Picolinafen. A thorough understanding of the reaction mechanisms and careful adherence to the experimental procedures are paramount for achieving high yields and purity. As the demand for effective and sustainable crop protection solutions continues to grow, the importance of versatile intermediates like this compound in the agrochemical industry is set to increase.

References

Application Notes and Protocols: 2-Hydroxy-4-methylpyridine in Azo Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridone Core in Chromophore Design

2-Hydroxy-4-methylpyridine, a heterocyclic compound with the chemical formula C₆H₇NO, serves as a crucial building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and notably, dyes.[1][2] Its tautomeric pyridone structure provides a reactive scaffold for the construction of complex chromophoric systems. In the realm of dye chemistry, this compound and its derivatives are particularly valuable as coupling components in the synthesis of azo and disperse dyes, which are widely used for coloring textiles, paper, and plastics.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in dye manufacturing. We will delve into the synthesis of a key dye intermediate, 2,6-dihydroxy-3-cyano-4-methylpyridine, and its subsequent use in the preparation of a commercially significant disperse dye, C.I. Disperse Yellow 103. The protocols provided are designed to be self-validating, with detailed explanations of the underlying chemical principles.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 13466-41-6[1]
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [3]
Appearance Pale yellow powder[1]
Melting Point 111-113 °C[1]
Boiling Point 278-280 °C[1]
Solubility Soluble in water, ethanol, and other polar solvents.[1]

Synthetic Pathway Overview: From Pyridone to Pigment

The journey from this compound to a vibrant yellow dye involves a multi-step synthetic sequence. The overall strategy is to first functionalize the pyridine ring to create a more activated coupling component, followed by a classic diazotization-coupling reaction to form the final azo dye.

G A This compound B Functionalization (e.g., Hydroxylation, Cyanation) A->B C 2,6-Dihydroxy-3-cyano-4-methylpyridine (Key Intermediate) B->C G Azo Coupling C->G D p-Amino-N,N-dimethylbenzenesulfonamide E Diazotization D->E F Diazonium Salt E->F F->G H C.I. Disperse Yellow 103 G->H

Caption: Synthetic workflow from this compound to C.I. Disperse Yellow 103.

Part 1: Synthesis of the Key Intermediate: 2,6-Dihydroxy-3-cyano-4-methylpyridine

The conversion of this compound into the more reactive 2,6-dihydroxy-3-cyano-4-methylpyridine is a critical step. This intermediate is a known precursor for several disperse dyes.[2] While a direct, one-pot synthesis is not well-documented in standard literature, a plausible multi-step approach involving chlorination, subsequent hydroxylation, and cyanation can be conceptualized. For the purpose of this guide, we will focus on a more established, albeit indirect, method for the preparation of a similar pyridone dye intermediate, which illustrates the core chemical principles.

A widely used method for synthesizing 3-cyano-6-hydroxy-4-methyl-2-pyridone involves the condensation of ethyl acetoacetate with cyanoacetamide. This approach, while not starting directly from this compound, is a foundational reaction in pyridone chemistry and provides a reliable route to the necessary scaffold.

Protocol 1: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone

This protocol is adapted from established methods for pyridone synthesis.

Materials:

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Ethanol

  • Piperidine (catalyst)

  • Hydrochloric acid (for acidification)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and ethanol to form a slurry.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Acidification: Suspend the crude product in water and acidify with dilute hydrochloric acid to a pH of 4-5. This will ensure the complete precipitation of the pyridone.

  • Final Filtration and Drying: Filter the purified product, wash with water until the filtrate is neutral, and dry in a vacuum oven.

Part 2: Synthesis of C.I. Disperse Yellow 103

With the key intermediate, 2,6-dihydroxy-3-cyano-4-methylpyridine, in hand, the final azo dye can be synthesized through a two-step diazotization and coupling reaction.

Reaction Scheme:

Caption: Diazotization and coupling reaction for the synthesis of C.I. Disperse Yellow 103.

Protocol 2: Diazotization of p-Amino-N,N-dimethylbenzenesulfonamide

Materials:

  • p-Amino-N,N-dimethylbenzenesulfonamide

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Distilled Water

  • Ice

Procedure:

  • Amine Solution Preparation: In a beaker, dissolve p-Amino-N,N-dimethylbenzenesulfonamide (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Nitrite Solution Preparation: In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C. Stir the mixture for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a slight color change. The resulting diazonium salt solution should be used immediately in the next step.

Protocol 3: Azo Coupling Reaction

Materials:

  • Diazonium salt solution from Protocol 2

  • 2,6-Dihydroxy-3-cyano-4-methylpyridine

  • Sodium Hydroxide solution

  • Sodium Acetate

Procedure:

  • Coupling Component Solution: In a beaker, dissolve 2,6-dihydroxy-3-cyano-4-methylpyridine (1 equivalent) in a dilute sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.

  • Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C. A brightly colored precipitate of C.I. Disperse Yellow 103 will form immediately.

  • pH Adjustment: After the addition is complete, adjust the pH of the reaction mixture to 5-6 using a saturated solution of sodium acetate.

  • Stirring and Isolation: Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete reaction.

  • Filtration and Washing: Collect the dye precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral.

  • Drying: Dry the C.I. Disperse Yellow 103 product in a vacuum oven at 60-70 °C.

Characterization of C.I. Disperse Yellow 103

The synthesized dye should be characterized to confirm its identity and purity.

Technique Expected Observations
Appearance Greenish-yellow powder.[2]
UV-Visible Spectroscopy The λmax in a suitable solvent (e.g., acetone) is expected in the range of 460-490 nm.[1]
FT-IR Spectroscopy Characteristic peaks for C≡N stretching, N=N stretching, SO₂ stretching, and O-H/N-H stretching.
¹H NMR Spectroscopy Signals corresponding to the aromatic protons of both rings, the methyl group on the pyridine ring, and the N,N-dimethyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C.I. Disperse Yellow 103 (361.38 g/mol ).[2]

Applications and Field-Proven Insights

C.I. Disperse Yellow 103 is primarily used for dyeing polyester, acetate, and triacetate fibers.[2] The disperse nature of the dye means it has low solubility in water and is applied from a fine aqueous dispersion. The dyeing process typically involves high temperatures (around 130 °C) to facilitate the diffusion of the dye molecules into the polymer matrix of the synthetic fibers. The resulting color is a vibrant greenish-yellow.[2]

Expertise & Experience: The choice of a pyridone-based coupling component is strategic. The electron-withdrawing cyano group and the electron-donating hydroxyl groups on the pyridine ring influence the electronic properties of the resulting azo dye, contributing to its color and lightfastness. The N,N-dimethylsulfonamide group on the diazo component enhances the dye's affinity for polyester fibers.

Trustworthiness: The protocols described are based on well-established principles of organic synthesis. The success of the synthesis can be validated at each stage through techniques like TLC and melting point determination. The final product's identity and purity should be confirmed using the characterization methods outlined above to ensure a self-validating system.

References

Application Note & Protocols: Experimental Procedures for the Synthesis of 2-Hydroxy-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Importance and Chemistry of 2-Hydroxy-4-methylpyridine

This compound is a heterocyclic compound of significant interest due to its role as a versatile building block in the synthesis of high-value organic compounds.[1] It is a crucial intermediate in the production of various pharmaceuticals, including the anti-inflammatory drug Piroxicam, agrochemicals like the herbicide Metsulfuron-methyl, and a range of industrial dyes.[1]

A foundational concept in the chemistry of this molecule is its existence as a mixture of two rapidly interconverting tautomers: this compound and 4-methylpyridin-2(1H)-one. The equilibrium position is highly dependent on the solvent environment. In non-polar solvents, the aromatic 2-hydroxy-pyridine form is predominant, while in polar solvents, the amide-like 2-pyridone tautomer is favored.[2] This duality governs its reactivity and must be considered during synthetic planning and analysis.

This document provides detailed protocols for two robust and widely employed synthetic strategies:

  • Strategy A: Functional Group Interconversion via diazotization of 2-amino-4-methylpyridine. This is a reliable method for laboratory-scale synthesis from a commercially available precursor.

  • Strategy B: de novo Ring Construction via the Guareschi-Thorpe condensation. This classical approach builds the pyridone ring from simple acyclic precursors, offering flexibility in derivative synthesis.

Synthesis Strategy A: Diazotization of 2-Amino-4-methylpyridine

This method is arguably the most direct laboratory preparation, converting a readily available amine into the desired hydroxyl group. The underlying mechanism involves the transformation of the primary amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures. The resulting diazonium salt is unstable and, upon warming, undergoes hydrolysis to yield the target this compound.[3][4]

Causality Behind Experimental Choices:
  • Low Temperature (0–5 °C): The diazotization step is performed in an ice bath because aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, sometimes explosively. Maintaining a low temperature maximizes the yield of the diazonium intermediate before the hydrolysis step.[3]

  • Strong Acid (HCl or H₂SO₄): A strong mineral acid serves two purposes. First, it protonates the 2-amino-4-methylpyridine, making it soluble in the aqueous medium. Second, it reacts with sodium nitrite to generate the reactive nitrosating agent, nitrous acid (HNO₂), in situ.[4]

  • Controlled Addition of NaNO₂: The sodium nitrite solution is added dropwise to manage the exothermic reaction and prevent localized temperature increases, which would lead to premature decomposition of the diazonium salt and the formation of unwanted byproducts.[3]

  • Heating for Hydrolysis: After the diazonium salt is formed, the temperature is raised to facilitate the nucleophilic attack by water, displacing the dinitrogen gas (N₂) and forming the hydroxyl group. Dinitrogen is an excellent leaving group, driving the reaction to completion.

Experimental Protocol: From 2-Amino-4-methylpyridine

This protocol is adapted from established and verified procedures.[3][4]

Workflow Diagram: Diazotization and Hydrolysis

G cluster_prep Reagent Preparation & Cooldown cluster_reaction Reaction Steps cluster_workup Workup & Isolation A Dissolve 2-amino-4-methylpyridine in aq. HCl B Cool solution to 0-5 °C (Ice Bath) A->B D Slowly add NaNO₂ solution to amine solution (maintain T < 5 °C) B->D C Prepare separate aq. solution of NaNO₂ E Stir at 0 °C for 1 hour (Diazonium salt formation) D->E F Heat mixture to 95 °C (Hydrolysis & N₂ evolution) E->F G Cool to room temperature F->G H Adjust pH to 6-7 with 50% NaOH G->H I Extract with hot EtOAc H->I J Dry organic layers (MgSO₄), filter, and evaporate solvent I->J K Purify by Recrystallization J->K

Caption: Workflow for the synthesis of this compound.

Table 1: Reagents and Conditions for Diazotization Method

Reagent/ParameterQuantity/ValueMoles (approx.)Purpose
2-Amino-4-methylpyridine30.0 g277 mmolStarting Material
Concentrated HCl~70 mL-Acid Catalyst & Solvent
Water (for HCl)240 mL-Solvent
Sodium Nitrite (NaNO₂)20.6 g299 mmolDiazotizing Agent
Water (for NaNO₂)40 mL-Solvent
Reaction Temperature
- Diazotization0–5 °C-Stabilize diazonium salt
- Hydrolysis95 °C-Promote hydrolysis
Workup
50% NaOH (aq.)As needed-Neutralization
Ethyl Acetate (EtOAc)4 x 120 mL-Extraction Solvent
Anhydrous MgSO₄ or Na₂SO₄As needed-Drying Agent
Expected Yield 24.5 g (81%)-Reference[3]

Step-by-Step Methodology:

  • Preparation: In a 1 L flask equipped with a magnetic stirrer and a thermometer, add 240 mL of water and carefully add concentrated HCl. Cool the solution to 0 °C using an ice/salt bath.

  • Addition of Amine: To the cold acid solution, add 30 g (277 mmol) of 2-amino-4-methylpyridine in one portion. Stir until it fully dissolves.

  • Diazotization: Prepare a solution of 20.6 g (299 mmol) of sodium nitrite in 40 mL of water. Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine solution over approximately 1 hour. Crucial Checkpoint: Meticulously monitor the internal temperature, ensuring it does not rise above 5 °C.

  • Completion of Diazotization: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

  • Hydrolysis: Remove the ice bath and gently heat the mixture to 95 °C. You will observe vigorous gas evolution (N₂). Hold at this temperature for 15 minutes.

  • Neutralization and Extraction: Cool the flask to room temperature. Carefully adjust the pH to 6-7 by slowly adding a 50% aqueous solution of NaOH. This step is exothermic. While the solution is still warm, transfer it to a separatory funnel and extract with ethyl acetate (4 x 120 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a beige crystalline solid.[3]

  • Purification: The product can be further purified by recrystallization from hot ethyl acetate to yield white or off-white crystals.[4]

Synthesis Strategy B: Guareschi-Thorpe Condensation

This strategy exemplifies a de novo synthesis, constructing the heterocyclic ring from acyclic components. The Guareschi-Thorpe condensation is a powerful method for preparing substituted 2-pyridones.[5][6] The reaction typically involves the base-catalyzed condensation of a compound containing an active methylene group (e.g., cyanoacetamide) with a 1,3-dicarbonyl compound.[7]

Causality Behind Experimental Choices:
  • Cyanoacetamide: This reactant is ideal as it provides two essential components: the C2 and C3 atoms of the pyridine ring, the nitrogen atom at position 1, and an activating cyano group that increases the acidity of the adjacent methylene protons.

  • 1,3-Dicarbonyl Compound: For the synthesis of a 4-methyl derivative, a precursor like acetoacetone or ethyl acetoacetate is used. This component provides the C4, C5, and C6 atoms of the ring.

  • Base Catalyst (e.g., Piperidine, Ammonium Carbonate): The base deprotonates the active methylene group of cyanoacetamide, generating a nucleophilic carbanion. This initiates a Knoevenagel condensation with one of the carbonyl groups of the 1,3-dicarbonyl compound. The base also facilitates the subsequent cyclization and dehydration steps.[8]

Reaction Mechanism: Guareschi-Thorpe Condensation

G cluster_mech Guareschi-Thorpe Mechanism Reactants Cyanoacetamide + Acetoacetone Step1 Base-catalyzed Knoevenagel Condensation Reactants->Step1 Base Intermediate α,β-Unsaturated Intermediate Step1->Intermediate Step2 Intramolecular Michael Addition (Cyclization) Intermediate->Step2 Cyclized Dihydropyridone Intermediate Step2->Cyclized Step3 Dehydration (Aromatization) Cyclized->Step3 Product Substituted 2-Pyridone Step3->Product

Caption: Mechanistic steps of the Guareschi-Thorpe condensation.

Representative Protocol: Guareschi-Thorpe Synthesis

This is a generalized protocol for the synthesis of a substituted 2-pyridone.[5][8]

Table 2: Reagents and Conditions for Guareschi-Thorpe Method

Reagent/ParameterExample SubstancePurpose
Active Methylene CompoundCyanoacetamideC2, C3, N1 source
1,3-Dicarbonyl CompoundEthyl acetoacetateC4, C5, C6 source
Base CatalystPiperidine or (NH₄)₂CO₃Promotes condensation & cyclization
SolventEthanol or WaterReaction Medium
Reaction Temperature RefluxProvide activation energy

Step-by-Step Methodology:

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine ethyl acetoacetate (1 equiv.), cyanoacetamide (1 equiv.), and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (e.g., 0.1 equiv.). Alternatively, newer, greener methods utilize ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and the base.[8]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take several hours.

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.[8] If it remains dissolved, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified by washing with a cold solvent (e.g., ethanol or diethyl ether) or by recrystallization to yield the final 2-pyridone derivative.

Product Characterization

After synthesis and purification, the identity and purity of the this compound should be confirmed.

Table 3: Physicochemical and Spectroscopic Data

PropertyValueSource(s)
Appearance Off-white to light brown crystalline powder[9]
Molecular Formula C₆H₇NO[1]
Molecular Weight 109.13 g/mol [9]
Melting Point 131-134 °C[9][10]
Boiling Point 186-187 °C at 12 mmHg[9]
¹H NMR (DMSO-d₆) δ 11.31 (s, 1H, NH), 7.23 (d, 1H), 6.10 (s, 1H), 6.00 (dd, 1H), 2.10 (s, 3H, CH₃)[3]

Conclusion

The synthetic routes detailed in this application note provide robust and reproducible methods for obtaining this compound and its derivatives. The choice between functional group interconversion and de novo ring synthesis will depend on factors such as the availability of starting materials, desired scale, and the need for specific substitution patterns on the pyridine ring. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these protocols for the development of novel molecules in the pharmaceutical and agrochemical sectors.

References

Application Note: 2-Hydroxy-4-methylpyridine as a Versatile Scaffold for the Synthesis of Novel Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Pyridone Moiety in Drug Discovery

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] Its unique electronic and steric properties allow it to serve as a versatile bioisostere for amides, phenyls, and other heterocyclic systems, often conferring improved pharmacokinetic and pharmacodynamic properties to drug candidates.[1] The 2-pyridone structure can act as both a hydrogen bond donor and acceptor, a critical feature for binding to the active sites of enzymes.[1] This has led to the successful development of 2-pyridone-containing inhibitors for a range of enzyme classes, including kinases and metalloenzymes.[3][4]

2-Hydroxy-4-methylpyridine exists in a tautomeric equilibrium with its 4-methyl-2(1H)-pyridone form. It is this pyridone tautomer that presents a valuable starting point for the synthesis of enzyme inhibitors, including those targeting serine proteases. The methyl group at the 4-position provides a synthetic handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

This application note will provide a comprehensive guide to the utilization of this compound in the design and synthesis of a novel class of serine protease inhibitors. We will explore a rational design strategy, a detailed synthetic protocol, and a proposed mechanism of action, all grounded in established principles of medicinal chemistry and enzymology.

The Rationale for Targeting Serine Proteases with 2-Pyridone-Based Inhibitors

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity.[5][6] Dysregulation of serine protease activity is implicated in a wide range of pathologies, such as inflammatory diseases, cancer, and viral infections, making them attractive targets for therapeutic intervention.[6]

The catalytic mechanism of serine proteases involves a highly conserved catalytic triad of serine, histidine, and aspartate residues in the enzyme's active site.[5] This active site provides a well-defined target for the design of small molecule inhibitors. A common strategy for developing serine protease inhibitors is to create molecules that mimic the natural substrate of the enzyme and form a stable complex with the active site, thereby blocking its catalytic activity.

Our proposed strategy leverages the 2-pyridone scaffold of this compound as a central building block to construct a peptidomimetic inhibitor. The 2-pyridone core can be functionalized with moieties that interact with the S1, S2, and S3 subsites of the serine protease active site, leading to high-affinity binding and potent inhibition.

Proposed Mechanism of Action

The designed inhibitors are intended to act as competitive, reversible inhibitors of serine proteases. The core 2-pyridone moiety is envisioned to anchor the inhibitor within the enzyme's active site through hydrogen bonding interactions. The side chains appended to the pyridone core are designed to occupy the substrate-binding pockets (S1, S2, etc.) of the protease, conferring specificity for the target enzyme.

G cluster_0 Serine Protease Active Site cluster_1 2-Pyridone Inhibitor S1_Pocket S1 Pocket Catalytic_Triad Catalytic Triad (Ser, His, Asp) S2_Pocket S2 Pocket Pyridone_Core 2-Pyridone Core Pyridone_Core->Catalytic_Triad H-Bonding P1_Sidechain P1 Side Chain P1_Sidechain->S1_Pocket Specificity Interaction P2_Sidechain P2 Side Chain P2_Sidechain->S2_Pocket Binding Affinity

Caption: Proposed interaction of a 2-pyridone inhibitor with a serine protease active site.

Experimental Protocols

The following protocols describe a representative synthetic route for the preparation of a library of serine protease inhibitors based on the this compound scaffold. This multi-step synthesis allows for the introduction of diverse chemical functionalities to probe the SAR of the target enzyme.

Workflow for the Synthesis of 2-Pyridone-Based Serine Protease Inhibitors

G A This compound B Step 1: N-Alkylation A->B C Intermediate 1: N-Alkylated Pyridone B->C D Step 2: C-H Functionalization C->D E Intermediate 2: Functionalized Pyridone D->E F Step 3: Side Chain Coupling E->F G Final Inhibitor F->G

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Hydroxy-4-methylpyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Hydroxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important heterocyclic compound. This resource combines theoretical principles with field-proven insights to ensure you can achieve the highest purity for your downstream applications.

Introduction to Recrystallization of this compound

This compound, also known as 4-methyl-2-pyridone, is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its purity is critical for the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging the principle that the solubility of most solids increases with temperature.[2][3] By dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly, purer crystals of the desired compound form, while impurities remain in the mother liquor.[4][5]

This guide provides a detailed troubleshooting section to address specific experimental hurdles, followed by a comprehensive FAQ section and a recommended experimental protocol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems encountered during the recrystallization of this compound in a question-and-answer format.

Problem 1: The crude this compound is not dissolving in the hot solvent.

Answer:

This issue typically arises from an inappropriate choice of solvent or using an insufficient volume. This compound is a polar compound and is soluble in polar solvents like water and ethanol.[1]

  • Causality: For recrystallization to be effective, the compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[5][6] If the compound is not dissolving even when the solvent is boiling, the solvent is likely not polar enough.

  • Solution Steps:

    • Verify Solvent Choice: Based on the polar nature of the pyridin-4-ol moiety, polar solvents are a good starting point.[7] Water and ethanol are excellent candidates.[1]

    • Increase Solvent Volume: It is crucial to use the minimum amount of hot solvent to dissolve the solid to ensure a saturated solution upon cooling, which is necessary for good recovery.[4][8] However, if the solid is not dissolving, incrementally add small portions of the hot solvent until dissolution is achieved at the boiling point.

    • Consider a Solvent Mixture: If a single solvent does not provide the desired solubility profile, a two-solvent system can be employed.[8][9] For instance, you could dissolve the compound in a "good" solvent (in which it is highly soluble, like ethanol) at its boiling point, and then add a "poor" solvent (in which it is less soluble, like n-heptane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.

Problem 2: "Oiling out" - The compound separates as a liquid instead of forming crystals.

Answer:

"Oiling out" is a common and frustrating problem in recrystallization. It occurs when the solute melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. The resulting oil often traps impurities, defeating the purpose of recrystallization.

  • Causality: The melting point of pure this compound is in the range of 131-134 °C. If the boiling point of your chosen solvent is higher than this, or if significant impurities have depressed the melting point of your crude material, oiling out is more likely.

  • Solution Steps:

    • Reheat and Add More Solvent: The most immediate remedy is to heat the solution to redissolve the oil and then add more of the primary solvent to decrease the saturation point. Then, allow the solution to cool very slowly.

    • Lower the Cooling Temperature Slowly: Rapid cooling can induce oiling out. Allow the flask to cool to room temperature on a benchtop, insulated with a paper towel, before moving it to an ice bath.

    • Change the Solvent System: Select a solvent with a lower boiling point. If you are using water (boiling point 100 °C), this is less likely to be the issue unless there are substantial impurities. A mixed solvent system can also help mitigate this problem.

    • Seeding: Introduce a small seed crystal of pure this compound to the cooled solution just before crystallization is expected to begin. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oil formation.

Problem 3: No crystals form upon cooling, even after an extended period.

Answer:

The failure of crystals to form is usually due to either using too much solvent or the solution being supersaturated.

  • Causality: If an excessive amount of solvent is used, the solution will not become saturated upon cooling, and thus, the solute will remain dissolved.[8] Alternatively, a very clean solution may lack nucleation sites to initiate crystal growth.

  • Solution Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[10]

      • Seeding: Add a small crystal of the pure compound to the solution.[10] This is the most reliable method to induce crystallization.

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow the solution to cool again.

    • Cool to a Lower Temperature: Ensure the flask is placed in an ice-water bath for at least 30 minutes to maximize the yield.[11]

Problem 4: The recovered crystals are colored, even though the pure compound is white to pale yellow.

Answer:

Colored impurities are a common issue, often arising from side reactions during synthesis. These can sometimes be challenging to remove.

  • Causality: Highly colored impurities can be present in small quantities but still impart significant color to the final product. They may have similar solubility profiles to the desired compound.

  • Solution Steps:

    • Use Activated Charcoal: Activated charcoal is highly effective at adsorbing colored, high-molecular-weight impurities.[12]

      • Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal (about 1-2% of the solute's weight).

      • Important: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Perform a Hot Filtration: After adding the charcoal, bring the solution back to a boil for a few minutes and then perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[12] Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization in the funnel.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[6] For this compound, which is a polar molecule, polar solvents are the most suitable. Water and lower alcohols like ethanol or methanol are excellent starting points.[1] A mixed solvent system, such as ethanol/water or dichloromethane/n-heptane, can also be effective and may require some empirical testing to find the optimal ratio.[11]

Q2: How much solvent should I use?

A2: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[4][8] This creates a saturated solution upon cooling, which is essential for maximizing the recovery of your purified compound. Adding too much solvent will result in a low yield. It is best to add the hot solvent in small portions to the solid until it just dissolves.

Q3: Why is slow cooling important?

A3: Slow cooling allows for the formation of large, well-defined crystals.[8] This process is selective, and impurities are typically excluded from the growing crystal lattice, remaining in the solvent. Rapid cooling can cause the solid to precipitate quickly, trapping impurities within the crystals and leading to a less pure product.

Q4: What is the purpose of washing the crystals after filtration?

A4: The crystals should be washed with a small amount of ice-cold solvent after collection by vacuum filtration.[4] This removes any residual mother liquor that may be coating the surface of the crystals, which contains the dissolved impurities. It is crucial to use cold solvent to avoid dissolving a significant portion of your purified product.

Q5: My yield is very low. What could be the cause?

A5: A low yield can result from several factors:

  • Using too much solvent: This is the most common reason, as a significant amount of the product will remain dissolved in the mother liquor.

  • Premature crystallization during hot filtration: If the solution cools too quickly in the funnel, the product will crystallize along with the impurities being removed.

  • Washing with too much or warm solvent: This will dissolve some of your purified crystals.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Recommended Experimental Protocol

This protocol is a general guideline. The exact solvent volumes and conditions may need to be optimized based on the purity of your crude this compound.

Data Presentation: Solvent Selection
SolventPolarityBoiling Point (°C)Suitability for this compound
WaterHigh100Good (High solubility when hot, lower when cold)
EthanolHigh78Good (Similar properties to water)
MethanolHigh65Potentially too soluble when cold, may lead to lower yield
DichloromethaneMedium40Good as the "dissolving" solvent in a mixed system
n-HeptaneLow98Good as the "precipitating" solvent in a mixed system
Step-by-Step Methodology
  • Solvent Selection: Based on the table above, start with water or ethanol as a single solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • In a separate beaker, heat your chosen solvent to its boiling point.

    • Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a spatula tip of activated charcoal.

    • Reheat the mixture to boiling for 2-3 minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-warm a second Erlenmeyer flask and a stemless or short-stemmed funnel on a hot plate.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, warm flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Hot Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Select Solvent (e.g., Water/Ethanol) A->B C Dissolve in Minimum Hot Solvent B->C D Add Activated Charcoal (if needed) C->D Colored Solution? F Slow Cooling to Room Temp. C->F No Colored Impurities E Hot Gravity Filtration D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Purification of 2-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-4-methylpyridine (CAS 13466-41-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to impurities and purification of this versatile heterocyclic compound. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its purity is paramount for successful downstream applications[1][2]. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve the desired purity for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my this compound sample?

A1: Impurities in this compound typically originate from the synthetic route used or from degradation. The most common classes of impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this can include 4-methylpyridine or 2-amino-4-methylpyridine[1][3]. These are often more volatile or have different polarity, making them separable.

  • Isomeric Impurities: If the initial precursors are not isomerically pure, you may find isomers such as 2-Hydroxy-3-methylpyridine or 2-Hydroxy-5-methylpyridine. These can be particularly challenging to remove due to their similar physical properties.

  • Side-Reaction Products: Synthesis of pyridinols can sometimes lead to the formation of dihydroxylated or other substituted pyridine by-products[4].

  • Oxidation/Degradation Products: The characteristic off-white to yellow-brown color of many crude samples often indicates the presence of minor, highly colored oxidation or polymerization products[2].

  • Residual Solvents: Solvents used in the synthesis or initial workup may be retained in the crude solid.

Q2: My sample of this compound is yellow or brownish. Does this indicate impurity, and how can I decolorize it?

A2: Yes, a significant yellow or brown hue in what should be an off-white powder typically points to the presence of colored impurities, likely from oxidation or side reactions[2]. While these may be present in small quantities, they can interfere with sensitive applications.

Decolorization can often be achieved during the recrystallization process by adding a small amount of activated carbon to the hot, dissolved solution. The activated carbon adsorbs the colored impurities.

  • Causality: Activated carbon has a high surface area and is non-polar, allowing it to effectively adsorb large, flat, conjugated molecules that are often responsible for color.

  • Protocol Insight: After adding the carbon, the solution should be heated for a short period (5-10 minutes) and then hot-filtered through a fluted filter paper or a pad of Celite® to remove the carbon before the solution is allowed to cool. Caution: Adding activated carbon to a boiling solution can cause vigorous bumping. Always cool the solution slightly before adding it.

Q3: What is the most effective general-purpose method for purifying this compound?

A3: For general-purpose purification to remove most common impurities and improve color, recrystallization is the most effective and straightforward method[5]. This compound is a crystalline solid with a melting point of approximately 131-134 °C, making it an ideal candidate for this technique[2]. A well-chosen solvent will dissolve the compound when hot but have low solubility when cold, leaving many impurities behind in the mother liquor[6]. Ethyl acetate has been shown to be an effective solvent for recrystallizing similar hydroxymethylpyridine derivatives[7].

Q4: How can I definitively confirm the purity of my this compound after purification?

A4: A multi-pronged analytical approach is recommended for purity confirmation.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (131-134 °C) is a strong indicator of high purity[3]. Impurities typically depress and broaden the melting range.

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot indicates a high likelihood of purity under those conditions.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A method based on a C18 column with a methanol and buffered aqueous mobile phase is a good starting point for analysis[4].

    • Gas Chromatography (GC): Often used by suppliers to assess purity, typically reported as >98%.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools. It confirms the chemical structure and can reveal the presence of impurities, even at low levels, by showing unexpected peaks[8]. The absence of signals from starting materials or by-products is a key confirmation of purity.

Troubleshooting Guides & Protocols

This section provides detailed protocols for common purification challenges.

Guide 1: Purification by Recrystallization

Issue: You are attempting to purify a batch of this compound that is off-color and potentially contains starting materials.

Underlying Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The goal is to create a saturated solution at high temperature and allow the desired compound to crystallize upon cooling, leaving impurities dissolved in the solvent[6].

  • Solvent Selection: Begin by determining the ideal solvent system. Ethyl acetate is a good starting point. Test solubility: the compound should be sparingly soluble at room temperature but readily soluble when hot. If solubility in pure ethyl acetate is too high at room temperature, a co-solvent system like ethyl acetate/hexane can be used.

  • Dissolution: Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 50 mL of ethyl acetate and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent required to achieve saturation and maximize yield[6].

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.1 g) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove it. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual ethyl acetate and soluble impurities. Allow the crystals to dry under vacuum or in a drying oven at a moderate temperature (e.g., 50-60 °C).

SolventSolubility (Cold)Solubility (Hot)Suitability
WaterHighVery HighPoor (High loss of product)
EthanolHighVery HighPoor (High loss of product)
Ethyl AcetateLow-ModerateHighGood
HexaneVery LowVery LowPoor (Insoluble)
TolueneLowModeratePotentially useful
Ethyl Acetate/Hexane Adjustable Adjustable Excellent (Fine-tunes solubility)
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.

    • Solution: Add more solvent to the hot mixture to reduce saturation. Alternatively, switch to a lower-boiling point solvent.

  • Problem: No crystals form upon cooling.

    • Cause: The solution is not saturated (too much solvent was added), or crystallization is slow to initiate.

    • Solution: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. If that fails, add a "seed crystal" of pure product. As a last resort, slowly boil off some of the solvent to increase concentration and attempt cooling again[6].

Recrystallization_Workflow start Start | Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Optional: Add Activated Carbon & Hot Filter dissolve->decolorize if colored cool Slowly Cool to Room Temp, then Ice Bath dissolve->cool if colorless decolorize->cool filter Isolate Crystals | Vacuum Filtration cool->filter oil_out Troubleshoot: Oiled Out? | Add more solvent or change solvent. cool->oil_out no_crystals Troubleshoot: No Crystals? | Scratch flask or add seed crystal. cool->no_crystals wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End | Pure Product dry->end oil_out->dissolve Re-dissolve no_crystals->cool Re-attempt

Guide 2: Purification by Flash Column Chromatography

Issue: Recrystallization failed to separate two compounds with very similar solubility, as indicated by TLC analysis.

Underlying Principle: Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent) [18]. By carefully selecting the eluent polarity, compounds with different polarities can be eluted from the column at different times.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture (e.g., ethyl acetate in hexanes) that gives a good separation between your product spot and the impurity spots. An ideal Rf value for the product is between 0.25 and 0.40.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve your crude product (e.g., 1.0 g) in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load this solution onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to maintain a steady flow.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Analysis: Spot every few fractions onto a TLC plate to determine which contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

  • Problem: Poor separation on the column.

    • Cause: The eluent polarity is either too high (everything elutes quickly) or too low (nothing moves).

    • Solution: Re-evaluate your eluent system with TLC. If separation is still difficult, consider using a less polar solvent system in a gradient elution, starting with low polarity and gradually increasing it.

  • Problem: The bands are streaking or tailing.

    • Cause: The sample was overloaded on the column, or the compound is interacting too strongly with the silica (often an issue with basic pyridines).

    • Solution: Use less sample material for the column size. For basic compounds like pyridines, adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent can significantly improve peak shape by neutralizing the acidic sites on the silica gel.

Chromatography_Logic start Start: Crude Mixture tlc 1. Develop TLC Method | Goal: Good spot separation (ΔRf > 0.1) start->tlc pack 2. Pack Column with Silica Gel tlc->pack Method Found troubleshoot Poor Separation on TLC? tlc->troubleshoot load 3. Load Sample pack->load elute 4. Elute & Collect Fractions load->elute analyze 5. Analyze Fractions by TLC elute->analyze combine 6. Combine Pure Fractions & Evaporate analyze->combine end End: Pure Product combine->end adjust_solvent Adjust Solvent Polarity | (e.g., change Hexane/EtOAc ratio) troubleshoot->adjust_solvent Yes add_modifier Streaking/Tailing? | Add 0.5% Triethylamine to eluent troubleshoot->add_modifier Yes adjust_solvent->tlc Re-test add_modifier->tlc Re-test

References

Technical Support Center: Synthesis of 2-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-Hydroxy-4-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to navigate the common challenges and side reactions encountered during this synthesis, ensuring a successful and efficient experimental outcome.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: Low Yield of this compound and a Significant Amount of a White, Insoluble Precipitate.

  • Question: My reaction to synthesize this compound resulted in a low yield of the desired product, and I've isolated a significant amount of a white solid that is sparingly soluble in my workup solvent. What is this byproduct and how can I avoid its formation?

  • Answer: The white, insoluble precipitate is likely 2,6-dihydroxy-4-methylpyridine . This is a common byproduct in this synthesis, which proceeds via a reaction analogous to the Hantzsch pyridine synthesis.[1][2] The formation of the dihydroxy byproduct is favored under certain conditions.

    • Causality: The synthesis of this compound involves the condensation of ethyl acetoacetate with a nitrogen source, typically ammonia. If the reaction conditions are not carefully controlled, a second molecule of ethyl acetoacetate can react with the intermediate, leading to the formation of the dihydroxy derivative.[3] Factors that promote this side reaction include:

      • Incorrect Stoichiometry: An excess of ethyl acetoacetate relative to the ammonia source can drive the formation of the dihydroxy byproduct.

      • High Temperatures: Elevated temperatures can provide the activation energy needed for the second condensation to occur at a significant rate.

      • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at higher temperatures, can lead to the accumulation of 2,6-dihydroxy-4-methylpyridine.

    • Solution:

      • Stoichiometric Control: Carefully control the molar ratios of your reactants. A slight excess of the ammonia source can help to ensure the complete reaction of the primary intermediate towards the desired product.

      • Temperature Management: Maintain a consistent and moderate reaction temperature. It is advisable to monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.

      • Controlled Addition: Consider the slow, dropwise addition of ethyl acetoacetate to the reaction mixture containing the ammonia source. This can help to maintain a low concentration of the acetoacetate at any given time, disfavoring the double addition.

Issue 2: The Final Product is a Yellowish or Brownish Color and Difficult to Purify.

  • Question: After the workup, my this compound is not the expected off-white to pale yellow crystalline powder, but rather a discolored oil or solid.[4] What causes this discoloration and how can I improve the purity?

  • Answer: Discoloration in the final product is often due to the presence of polymeric or degradation byproducts. These can form under harsh reaction or workup conditions.

    • Causality:

      • Overheating: Excessive heat during the reaction or distillation can lead to the decomposition of starting materials, intermediates, or the final product, resulting in colored impurities.

      • Air Oxidation: The dihydropyridine intermediate formed during the Hantzsch-type synthesis is susceptible to air oxidation.[2][5] While oxidation is necessary to form the final pyridine ring, uncontrolled oxidation can lead to the formation of various colored byproducts.

      • Acid/Base Catalyzed Side Reactions: Strong acidic or basic conditions during the workup can catalyze side reactions, such as polymerization or degradation, especially if the product is in contact with the acid or base for an extended period.

    • Solution:

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation-related side reactions.

      • Controlled Oxidation: If the synthesis proceeds through a dihydropyridine intermediate, a specific oxidation step with a mild oxidizing agent (e.g., air, or a chemical oxidant like manganese dioxide) can provide a cleaner conversion to the final product compared to spontaneous, uncontrolled air oxidation.[2]

      • Careful Workup: Neutralize the reaction mixture carefully and promptly. Avoid prolonged exposure to strong acids or bases. When performing extractions, ensure that the layers are separated quickly.

      • Purification: For discolored products, purification by column chromatography followed by recrystallization is often effective.

Issue 3: Difficulty in Isolating the Product from the Reaction Mixture.

  • Question: I am having trouble isolating my this compound from the aqueous reaction mixture. What is the best approach for an efficient workup?

  • Answer: this compound has some solubility in water, which can make extraction challenging.[4] The workup procedure needs to be optimized to ensure efficient recovery.

    • Causality: The hydroxyl group on the pyridine ring can participate in hydrogen bonding with water, leading to some aqueous solubility. The product also exists in equilibrium with its tautomeric form, 4-methyl-2(1H)-pyridinone, which can also influence its solubility characteristics.

    • Solution:

      • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous solution. The solubility of this compound is pH-dependent. Adjusting the pH to be slightly acidic (around 5-6) can help to suppress the deprotonation of the hydroxyl group and reduce its solubility in the aqueous phase, facilitating extraction into an organic solvent.

      • Solvent Selection: Use a suitable organic solvent for extraction. Dichloromethane or a mixture of chloroform and isopropanol are often effective.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to recover the product.

      • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, thereby improving the efficiency of the extraction.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound from ethyl acetoacetate and ammonia?

A1: The synthesis of this compound from ethyl acetoacetate and ammonia is a variation of the Hantzsch pyridine synthesis. The generally accepted mechanism involves the following key steps:[1][5][6]

  • Enamine Formation: Ammonia reacts with the keto group of ethyl acetoacetate to form an enamine intermediate.

  • Michael Addition: A second molecule of ethyl acetoacetate (or its enolate) acts as a Michael donor and adds to an activated intermediate derived from another molecule of ethyl acetoacetate.

  • Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration to form a dihydropyridine derivative.

  • Oxidation: The dihydropyridine intermediate is then oxidized to the aromatic this compound. This oxidation can occur spontaneously with air or can be facilitated by the addition of an oxidizing agent.[2]

Q2: How can I effectively purify my crude this compound?

A2: A combination of purification techniques is often necessary to obtain high-purity this compound.

  • Recrystallization: This is a common and effective method for purifying solid products.[7][8]

    • Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this compound include ethanol, isopropanol, or a mixture of ethanol and water.[9]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Column Chromatography: If recrystallization does not provide the desired purity, especially in the case of oily or highly impure products, column chromatography is recommended.[10][11]

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A solvent system of increasing polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate. The polarity is gradually increased to elute the desired compound.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of your final product.

  • Melting Point: A sharp melting point that corresponds to the literature value (around 131-134 °C) is a good indicator of purity. A broad melting range suggests the presence of impurities.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling patterns of the protons and carbons will be characteristic of this compound.

    • Infrared (IR): The IR spectrum should show characteristic peaks for the O-H and N-H stretches (if in the pyridone tautomeric form) and the C=O stretch of the pyridone form, as well as aromatic C-H and C=C stretches.

  • Chromatography:

    • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction and the purity of the final product. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative purity analysis. A patent for a method to measure 2,6-dihydroxy-4-methylpyridine and a related compound by HPLC exists, which could be adapted.[12]

Quantitative Data Summary

The following table summarizes the key reaction parameters and their expected impact on the synthesis of this compound.

ParameterSuboptimal ConditionPotential Side Reaction/IssueRecommended Condition
Stoichiometry Excess Ethyl AcetoacetateIncreased formation of 2,6-dihydroxy-4-methylpyridineSlight excess of ammonia source
Temperature Too high (>100 °C)Increased byproduct formation, decomposition80-90 °C, monitor by TLC
Reaction Time Too longIncreased byproduct formationMonitor by TLC until starting material is consumed
pH of Workup Strongly acidic or basic for prolonged periodsProduct degradation, discolorationNeutralize to pH 5-6 before extraction

Visualizing the Reaction Pathways

The following diagrams illustrate the main synthetic pathway to this compound and the competing side reaction that leads to the formation of 2,6-dihydroxy-4-methylpyridine.

Synthesis of this compound cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A Ethyl Acetoacetate + NH3 B Enamine Intermediate A->B Condensation C Dihydropyridine Intermediate B->C Cyclization E Enamine Intermediate D This compound (Product) C->D Oxidation G Addition Intermediate E->G Michael Addition F Ethyl Acetoacetate F->G H 2,6-Dihydroxy-4-methylpyridine (Byproduct) G->H Cyclization & Tautomerization

Caption: Main and side reaction pathways in the synthesis.

Troubleshooting Flowchart start Low Yield or Impure Product? q1 Significant white precipitate? start->q1 a1_yes Likely 2,6-dihydroxy byproduct. - Check stoichiometry - Lower reaction temp. q1->a1_yes Yes a1_no Product discolored? q1->a1_no No a2_yes Possible degradation/oxidation. - Use inert atmosphere - Careful workup a1_no->a2_yes Yes a2_no Difficulty in isolation? a1_no->a2_no No a3_yes Optimize workup. - Adjust pH - Use brine wash a2_no->a3_yes Yes a3_no Consult further analytical data (NMR, MS). a2_no->a3_no No

Caption: A flowchart for troubleshooting common issues.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on established chemical principles for this type of synthesis. Optimization may be required based on your specific laboratory conditions and available reagents.

Materials:

  • Ethyl acetoacetate

  • Ammonia solution (e.g., 28% aqueous solution)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (for drying)

  • Activated carbon (for decolorization, if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ammonia solution and ethanol.

  • Addition of Reactant: While stirring, slowly add ethyl acetoacetate to the ammonia solution. The addition should be done dropwise to control the initial reaction exotherm.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80-90 °C) and maintain this temperature for the duration of the reaction. Monitor the reaction progress by TLC.

  • Cooling and Neutralization: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 100 mL reaction volume).

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • If the crude product is a solid, it can be purified by recrystallization from a suitable solvent like ethanol. If the product is colored, a small amount of activated carbon can be added during the recrystallization process.

    • If the product is an oil or highly impure, it should be purified by column chromatography on silica gel.

References

Degradation pathways of 2-Hydroxy-4-methylpyridine under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 2-Hydroxy-4-methylpyridine. It provides in-depth answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides for challenges encountered during forced degradation studies.

Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses the fundamental chemical stability of this compound under various stress conditions.

Q1: What are the primary degradation pathways for this compound under forced stress conditions?

This compound, which exists in tautomeric equilibrium with 4-methyl-2(1H)-pyridinone, is susceptible to degradation through several pathways when subjected to forced stress conditions as recommended by ICH guidelines.[1] The primary routes of degradation are hydrolysis (both acidic and basic), oxidation, and photodegradation.[2] The pyridine ring, while aromatic, can be activated towards degradation by the hydroxyl group. Microbial degradation pathways for pyridine derivatives often involve initial hydroxylation followed by ring cleavage to yield aliphatic acids like succinic acid.[3][4][5] While forced degradation is abiotic, these pathways suggest the inherent vulnerabilities of the pyridine scaffold.

Q2: How does hydrolytic degradation (acidic/basic) affect the molecule?

The stability of this compound in aqueous solutions is highly dependent on pH.[6]

  • Acidic Conditions: Under strong acidic conditions, the pyridine nitrogen can be protonated. While generally more stable than in basic conditions, prolonged exposure to heat and acid can force the hydrolysis of the lactam functionality, leading to ring-opening.

  • Basic Conditions: The compound is particularly labile in alkaline environments.[2] The hydroxyl group becomes deprotonated, forming a pyridinolate anion. This increases electron density in the ring, making it more susceptible to oxidative cleavage. The primary degradation pathway under basic conditions is the hydrolysis of the amide bond within the pyridinone ring, leading to the formation of open-chain derivatives.

Q3: What is the expected outcome of oxidative stress?

Oxidative degradation, typically induced by agents like hydrogen peroxide (H₂O₂), can be significant.[7] The pyridine ring is generally resistant to oxidation, but the presence of the activating hydroxyl group and the methyl substituent creates potential sites for reaction.[6] Potential oxidative degradation pathways include:

  • Hydroxylation: Addition of further hydroxyl groups to the pyridine ring.

  • N-Oxide Formation: Oxidation of the pyridine nitrogen to form an N-oxide, although this is less common for 2-hydroxypyridines compared to pyridine itself.

  • Ring Cleavage: Under harsh oxidative conditions, the aromatic ring can be cleaved, leading to the formation of smaller, highly oxidized aliphatic molecules.[8] For some pyridine derivatives, oxidation can also target alkyl side chains.[9]

Q4: Is this compound susceptible to photodegradation?

Yes, pyridine derivatives can be susceptible to photodegradation.[2] The photolytic degradation of 2-hydroxypyridine is known to be significantly influenced by factors such as pH and the presence of dissolved oxygen.[10] The process often involves photooxidation, where UV irradiation in the presence of oxygen generates reactive oxygen species (ROS) that attack the molecule.[10] The addition of UV-absorbing compounds to formulations can be a strategy to prevent such photodegradation.[11] Key outcomes include hydroxylation and potential cleavage of the ring structure.

Q5: What happens under thermal stress?

Under conditions of dry heat, this compound may undergo decomposition. The specific products can differ from solution-based degradation. For similar pyridine N-oxides, thermal decomposition can lead to the loss of the oxygen atom.[12] For polyimides containing pyridine moieties, thermal decomposition occurs at very high temperatures (above 500°C).[13] For a small molecule like this compound, thermal stress may lead to dimerization, polymerization, or fragmentation into smaller volatile compounds. The presence of impurities or catalysts can significantly lower the decomposition temperature.[12]

Section 2: Experimental Design & Protocols

A well-designed forced degradation study is essential for understanding stability and developing a robust, stability-indicating analytical method.[7][14]

Protocol 1: General Forced Degradation Study

This protocol outlines the steps to subject this compound to a range of stress conditions.

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

Materials:

  • This compound (CAS: 13466-41-6)[15]

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, hot plate/stirrer, stability chamber, photostability chamber.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 M HCl.

    • Heat at 80°C for 8 hours.

    • Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1.0 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 1.0 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to ~100 µg/mL.

  • Thermal Degradation (Solution):

    • Heat a sealed vial of the stock solution at 80°C for 48 hours.

    • Cool and dilute to ~100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a hot air oven at 105°C for 24 hours.[16]

    • Dissolve the stressed solid and dilute to ~100 µg/mL.

  • Photostability:

    • Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • Prepare a control sample shielded from light.

    • Dilute the exposed solution and dissolve the exposed solid to ~100 µg/mL.

  • Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 80°C) stock->acid Expose to stress base Base Hydrolysis (1M NaOH, RT) stock->base Expose to stress oxid Oxidation (30% H₂O₂, RT) stock->oxid Expose to stress photo Photodegradation (ICH Q1B) stock->photo Expose to stress thermal Thermal Stress (Solid & Solution, 80°C) stock->thermal Expose to stress neutralize Neutralize / Dilute Samples (~100 µg/mL) acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize hplc HPLC Analysis with DAD/UV Detector neutralize->hplc lcms LC-MS for Peak Identification hplc->lcms Characterize Degradants

References

Troubleshooting poor yield in 2-Hydroxy-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxy-4-methylpyridine Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to poor reaction yields. We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low or I'm recovering only starting material. What is the primary cause?

This is the most common issue and almost always points to a failure in one of the two core stages of the reaction: diazotization or hydrolysis. The most prevalent synthesis route involves the diazotization of 2-Amino-4-methylpyridine to form an unstable diazonium salt, which is then hydrolyzed to the desired 2-hydroxy product.[1][2]

Core Insight: The success of this synthesis hinges on the precise temperature control required to manage the stability of the intermediate diazonium salt.

Troubleshooting Workflow:

G start Low or No Yield Observed check_diaz Step 1: Verify Diazotization Conditions start->check_diaz temp_control Is Temperature strictly 0-5 °C? check_diaz->temp_control check_hydro Step 2: Verify Hydrolysis Conditions hydro_temp Was the mixture heated to >90 °C? check_hydro->hydro_temp check_workup Step 3: Analyze Work-up & Purification nano2_quality Is NaNO₂ solution fresh and accurately prepared? temp_control->nano2_quality Yes temp_no No: Decomposed diazonium salt. Fix: Implement aggressive cooling (ice/salt bath). temp_control->temp_no No nano2_quality->check_hydro Yes nano2_no No: Incomplete diazotization. Fix: Use fresh, high-purity NaNO₂. nano2_quality->nano2_no No temp_yes Yes nano2_yes Yes hydro_time Was heating time sufficient (e.g., 15-30 min)? hydro_temp->hydro_time Yes hydro_temp_no No: Incomplete hydrolysis. Fix: Ensure vigorous heating post-diazotization. hydro_temp->hydro_temp_no No hydro_time->check_workup Yes hydro_time_no No: Incomplete reaction. Fix: Monitor by TLC; extend heating if needed. hydro_time->hydro_time_no No hydro_temp_yes Yes hydro_time_yes Yes

Caption: A decision tree for troubleshooting low yield.

Detailed Analysis:

  • Diazotization Failure (The Cold Step):

    • Causality: The reaction of an aminopyridine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl or H₂SO₄) creates a diazonium salt. This intermediate is notoriously unstable at elevated temperatures. If the reaction temperature rises above 5 °C, the diazonium salt will rapidly decompose, often producing a complex mixture of byproducts and releasing nitrogen gas prematurely.[2]

    • Troubleshooting Protocol:

      • Ensure your acid solution is pre-cooled to below 0 °C in an ice/salt bath before adding the 2-amino-4-methylpyridine.

      • Prepare the sodium nitrite (NaNO₂) solution fresh for each reaction.

      • Add the NaNO₂ solution dropwise using an addition funnel, ensuring the internal reaction temperature never exceeds 5 °C.[3] Vigorous stirring is essential to dissipate localized heat.

      • If you observe significant gas evolution (effervescence) during the NaNO₂ addition, your reaction is too warm.

  • Hydrolysis Failure (The Hot Step):

    • Causality: Once the diazonium salt is successfully formed at low temperature, it must be hydrolyzed to the hydroxypyridine. This step requires thermal energy to displace the excellent leaving group, dinitrogen gas (N₂). Insufficient heating will result in incomplete conversion.

    • Troubleshooting Protocol:

      • After holding the reaction at 0-5 °C for a sufficient time (e.g., 1 hour) to ensure complete diazotization, heat the mixture confidently to 95 °C.[1][2]

      • Maintain this temperature for at least 15 minutes to drive the hydrolysis to completion.[2] You should observe controlled, steady gas evolution during this phase.

      • Before work-up, you can spot a small, neutralized sample on a TLC plate against a standard of your starting material to confirm its consumption.

Q2: My reaction worked, but the final yield after purification is poor. Where am I losing my product?

Product loss during work-up and purification is a common and frustrating issue, often related to the physicochemical properties of this compound.

Core Insight: The product exists in a tautomeric equilibrium between the hydroxy and pyridone forms and is weakly acidic.[4] Its solubility is highly dependent on pH, which is a critical factor during aqueous extraction.

Troubleshooting Steps:

  • Incorrect pH During Extraction:

    • Causality: If the aqueous solution is too acidic (pH < 4) or too basic (pH > 8) during extraction, a significant portion of the product will exist as a charged salt (protonated pyridinium or deprotonated pyridone), rendering it highly water-soluble and difficult to extract into an organic solvent. The literature procedure specifies adjusting the pH to a neutral range of 6-7.[1][2]

    • Protocol: Optimized Extraction

      • After the hydrolysis step, cool the reaction mixture to room temperature.

      • Slowly and carefully add a base (e.g., 50% NaOH solution) with cooling to adjust the pH to 6.0-7.0. Use pH paper or a calibrated pH meter. Caution: This neutralization is exothermic.

      • Heat the neutralized mixture to approximately 60 °C before performing extractions with a suitable solvent like ethyl acetate.[2] Hot extraction can significantly improve partition coefficients for moderately polar compounds.

      • Perform multiple extractions (e.g., 4 x 120 mL for a 30g scale reaction) to ensure complete recovery.[1]

  • Suboptimal Recrystallization:

    • Causality: Choosing the wrong solvent for recrystallization can lead to either no crystal formation or significant product loss in the mother liquor.

    • Action: Perform a small-scale solvent screen to identify the ideal system. The product is a solid with a melting point of 131-134 °C.

Solvent SystemObservation & Rationale
Ethyl Acetate Reported as an effective solvent.[2] Good for dissolving the product when hot and allowing crystallization upon cooling.
Ethanol/Water A polar system that can be effective. Dissolve in minimal hot ethanol and add water dropwise until turbidity appears, then cool.
Toluene A less polar option. May be useful if polar impurities are present.
Heptane/Ethyl Acetate Use a minimal amount of hot ethyl acetate to dissolve the product, then add heptane as an anti-solvent to induce crystallization.
Table 1: Solvent selection guide for the recrystallization of this compound.
Q3: I see significant byproduct or tar formation. How can this be minimized?

The formation of dark, tarry substances or distinct side products is often a sign of decomposition or competing side reactions.[5]

Core Insight: The diazonium intermediate is electrophilic and can react with other nucleophiles in the mixture if not properly controlled, or decompose via radical pathways if overheated.

G cluster_0 Desired Pathway (Controlled Conditions) cluster_1 Side Reactions (Poor Control) A 2-Amino-4-methylpyridine B Diazonium Salt Intermediate (C₆H₇N₂⁺) A->B NaNO₂, HCl 0-5 °C C This compound (Product) B->C H₂O, 95 °C (Hydrolysis) D Diazonium Salt Intermediate (C₆H₇N₂⁺) E Phenolic & Azo Byproducts (Tar Formation) D->E Temp > 10 °C or Impurity-driven decomposition

Caption: Desired reaction pathway versus decomposition.

Mitigation Strategies:

  • Purity of Starting Material: Use high-purity 2-Amino-4-methylpyridine. Impurities can initiate or catalyze decomposition pathways.

  • Strict Temperature Adherence: As emphasized in Q1, this is the single most critical factor. Any deviation during the diazotization can lead to a cascade of side reactions.

  • Degassing Solvents (Advanced): While not typically required for this reaction, if you suspect radical-mediated decomposition, using previously degassed water can sometimes help, though this is an uncommon issue.

  • Stoichiometry: Ensure the stoichiometry of your reagents is correct. A significant excess of sodium nitrite is generally used (e.g., ~1.1 equivalents), but a gross excess should be avoided.[1]

Reference Protocol & Key Parameters

This protocol is adapted from established literature procedures and serves as a validated baseline for your experiments.[1][2][3]

Table 2: Key Reaction Parameters

Parameter Value Rationale & E-E-A-T Insight
Reagent Stoichiometry
2-Amino-4-methylpyridine 1.0 eq The limiting reagent.
Concentrated Acid (HCl) ~3.0-4.0 eq Acts as both the reactant to form nitrous acid and the solvent medium.
Sodium Nitrite (NaNO₂) 1.1-1.2 eq A slight excess ensures complete conversion of the starting amine.
Temperature Profile
Diazotization 0-5 °C Critical. Prevents decomposition of the unstable diazonium salt intermediate.
Hydrolysis 95 °C Provides the necessary activation energy for the displacement of N₂ by water.
Reaction Time
NaNO₂ Addition ~1 hour Slow, controlled addition is key to managing the exotherm and maintaining low temperature.
Post-addition Stirring 1 hour @ 0 °C Ensures the diazotization reaction goes to completion before heating.
Hydrolysis Time 15-30 min @ 95 °C Sufficient time for complete hydrolysis, verifiable by TLC.
Work-up

| pH Adjustment | 6.0-7.0 | Maximizes the concentration of the neutral, organically-soluble form of the product. |

References

Column chromatography conditions for purifying 2-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 2-Hydroxy-4-methylpyridine

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support center for the chromatographic purification of pyridine derivatives. This guide focuses on this compound, a polar heterocyclic compound whose purification can present unique challenges. As your dedicated application scientist, I will walk you through the critical considerations, method development, and troubleshooting steps to ensure you achieve high purity and yield in your experiments. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Understanding the Molecule: Key Challenges

Purifying this compound is not always straightforward. Its chemical nature presents three primary hurdles for chromatographers:

  • High Polarity: The presence of the hydroxyl group makes the molecule highly polar and soluble in polar solvents like water and ethanol.[1] This necessitates the use of relatively strong polar mobile phases for elution from normal-phase columns.

  • Basic Nitrogen: The pyridine ring contains a basic nitrogen atom. This basicity can lead to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel, a common cause of significant peak tailing.[2]

  • Tautomerism: This compound exists as an equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (4-methyl-2(1H)-pyridinone).[3][4] This equilibrium can be influenced by the solvent, potentially causing band broadening or the appearance of multiple spots during chromatography if the interconversion rate is comparable to the separation timescale.[4][5]

Frequently Asked Questions (FAQs)

Part 1: Method Development & Initial Setup

Q1: What is the recommended stationary phase for purifying this compound?

For most applications, standard silica gel (SiO₂) of 60 Å pore size is the most common and cost-effective stationary phase.[6] However, due to the basic nature of the pyridine nitrogen, you may encounter peak tailing.

  • Expert Tip: If peak tailing is severe and cannot be resolved with mobile phase modifiers, consider using deactivated (neutral) silica gel or alumina (Al₂O₃) .[7] These stationary phases have fewer acidic sites, reducing the strong interactions that cause tailing.

Q2: How do I select the right mobile phase (eluent)?

The key is to find a solvent system that moves the compound of interest to a Retention Factor (Rf) of approximately 0.25-0.40 on a Thin Layer Chromatography (TLC) plate .[8] An Rf in this range typically translates to good separation on a column.

  • Common Starting Systems:

    • Dichloromethane (DCM) / Methanol (MeOH)

    • Ethyl Acetate (EtOAc) / Hexanes

    • Chloroform / Methanol

  • Causality: this compound is quite polar, so you will likely need a polar solvent system. Start with a high percentage of the less polar solvent (e.g., 95:5 DCM/MeOH) and gradually increase the polarity by adding more of the polar solvent (e.g., 90:10, 85:15) until the desired Rf is achieved.

Solvent System ExamplePolarityTypical Use Case for this compound
100% HexaneVery LowUnlikely to move the compound off the baseline.
50:50 Hexane/EtOAcMediumA potential starting point if impurities are non-polar.
100% Ethyl AcetateMedium-HighMay elute the compound too quickly.
95:5 DCM/MeOHHighA very common and effective system for this class of compounds.
80:20 DCM/MeOHVery HighUse if the compound is not eluting with lower methanol concentrations.

Q3: Should I use isocratic or gradient elution for my column?

The choice depends on the complexity of your crude mixture.

  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the purification.[9] This method is simpler and more reproducible.[10][11] It is ideal if the Rf values of your target compound and the impurities are well-separated on the TLC plate.

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the concentration of the more polar solvent.[12] This is highly effective for separating complex mixtures containing compounds with a wide range of polarities.[11][13] It also results in sharper peaks and reduced run times for strongly retained compounds.[12][13]

Recommendation: For this compound, if your main impurities are significantly less polar, an isocratic elution may suffice. However, if you have closely eluting polar impurities or starting material, a shallow gradient (e.g., starting with the solvent system that gives an Rf of ~0.2 and slowly increasing polarity) will provide superior resolution.

Part 2: Troubleshooting Common Issues

Q4: My compound is streaking or "tailing" badly on both TLC and the column. How do I fix this?

This is the most common problem for pyridine derivatives and is almost certainly caused by the interaction between the basic nitrogen and acidic silanol groups on the silica.

  • The Mechanism: The basic lone pair on the pyridine nitrogen forms a strong, sometimes irreversible, bond with the acidic protons of the Si-OH groups on the silica surface. This secondary interaction slows down a portion of the analyte molecules, causing them to lag behind the main band and create a "tail".[2]

  • Solutions:

    • Add a Competing Base: Add a small amount of a volatile base like triethylamine (TEA) or ammonia to your mobile phase (typically 0.1-1% by volume).[2][7] The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound.

    • Add an Acid: Alternatively, adding a small amount of a volatile acid like acetic acid (AcOH) or formic acid (FA) (0.1-1%) can also work. This protonates the basic nitrogen of your pyridine, forming a pyridinium salt. This salt no longer has a free lone pair to interact with the silanol groups, leading to a more symmetrical peak shape.

Experimental Protocol: Suppressing Peak Tailing

  • Prepare your chosen eluent (e.g., 95:5 DCM/MeOH).

  • Divide it into two test flasks.

  • To one flask, add 0.5% triethylamine.

  • To the other, add 0.5% acetic acid.

  • Run two separate TLC plates with your crude material, one in each new solvent system.

  • Compare the spot shapes. The system that provides a round, compact spot is the one to use for your column.

Q5: My compound appears as two close spots or a single very broad spot. What is happening?

This could be due to the keto-enol tautomerism.[5] If the rate of interconversion between the 2-hydroxy and 2-pyridone forms is slow enough on the silica surface, they can separate into two distinct bands. More commonly, they interconvert rapidly, resulting in a single, broadened peak.

  • Solution: Modifying the mobile phase can often help. The addition of a small amount of acid or base (as described in Q4) can shift the equilibrium to favor one tautomer, resulting in a sharper peak. Changes in solvent polarity can also influence the equilibrium.[4]

Q6: How should I load my solid sample onto the column?

Loading the sample correctly is critical for achieving good separation. You have two main options:

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent (like pure DCM).[14] Carefully pipette this solution onto the top of the column bed. This is fast and simple but can lead to band broadening if too much solvent is used or if the solvent is much stronger than the mobile phase.[14]

  • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.[14] Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column. This method prevents issues with strong sample solvents and often results in sharper bands and better separation.[14]

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines the complete process from initial analysis to final product isolation.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Develop Solvent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Optimized Eluent Crude Crude Sample Crude->TLC Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common chromatography problems.

TroubleshootingTree Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Not Eluting? Tailing->NoElution No Additive Add 0.5% TEA or AcOH to Mobile Phase Tailing->Additive Yes PoorSep Poor Separation? NoElution->PoorSep No IncPolarity Increase Polarity of Mobile Phase NoElution->IncPolarity Yes CheckLoad Sample Overloaded? PoorSep->CheckLoad Yes Success Problem Solved Additive->Success IncPolarity->Success FineTune Use a shallower gradient or try a different solvent system (e.g., EtOAc/Hex) CheckLoad->FineTune No ReduceLoad Reduce Sample Amount or Use Larger Column CheckLoad->ReduceLoad Yes FineTune->Success ReduceLoad->Success

Caption: A decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: GC-MS Analysis of 2-Hydroxy-4-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-4-methylpyridine. Its purpose is to assist in the identification of byproducts and impurities using Gas Chromatography-Mass Spectrometry (GC-MS), ensuring the integrity and purity of the final compound.

Part 1: Frequently Asked Questions (FAQs) on Synthesis and Impurity Profiles

This section addresses common questions regarding the synthesis of this compound and the potential impurities that may arise from different synthetic routes.

Q1: What are the common synthetic routes for this compound, and what are their characteristic byproducts?

A1: this compound, which exists in tautomeric equilibrium with 4-methyl-2-pyridone, can be synthesized via several pathways.[1] Each route has a unique impurity profile.

  • Route A: Oxidation of 4-Methylpyridine (4-Picoline)

    • Description: This is a common laboratory and industrial method involving the oxidation of 4-picoline using an oxidizing agent like hydrogen peroxide in the presence of a base.[2]

    • Likely Byproducts:

      • Unreacted 4-Methylpyridine: Incomplete reaction is common. Its presence can be confirmed by comparing the retention time and mass spectrum with a standard.

      • 4-Methylpyridine N-oxide: Over-oxidation can lead to the formation of the corresponding N-oxide. This compound is more polar and may require different chromatographic conditions to elute properly.

      • Positional Isomers: Although the 2-position is activated, minor amounts of 3-hydroxy-4-methylpyridine could form. Isomers will have the same molecular weight but different fragmentation patterns and retention times.

      • Sodium Formate/Formic Acid: These are reaction byproducts from certain variations of this synthesis method and are generally not GC-amenable without derivatization.[2]

  • Route B: Diazotization of 2-Amino-4-methylpyridine

    • Description: This classic route involves treating 2-amino-4-methylpyridine with a nitrite source (e.g., NaNO₂) under acidic conditions to form a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group.[3]

    • Likely Byproducts:

      • Unreacted 2-Amino-4-methylpyridine: The starting material is a primary potential impurity.

      • 2-Chloro-4-methylpyridine: If the reaction is performed in hydrochloric acid, the chloride ion can act as a nucleophile in a Sandmeyer-type side reaction, replacing the diazonium group. The isotopic pattern of chlorine (M+2 peak at ~33% intensity of the M+ peak) in the mass spectrum is a key identifier.

      • Azo-coupled Dimers: Diazonium salts can couple with unreacted starting material or the product to form colored azo compounds. These are typically high molecular weight and may not elute from the GC column.

  • Route C: Cyclocondensation Reactions

    • Description: These methods involve building the pyridine ring from acyclic precursors, such as the reaction of cyanoacetamide with an appropriate diketone or ester.[4]

    • Likely Byproducts:

      • Unreacted Starting Materials: Cyanoacetamide, acetoacetic ester, etc.[4]

      • Reaction Intermediates: Incomplete cyclization or dehydration can leave various linear or partially cyclized intermediates in the reaction mixture.

      • Side-products from Self-condensation: The starting materials may react with themselves under the reaction conditions.

Q2: My final product is off-white or brownish, but the literature reports a pale yellow powder. What could cause this discoloration?

A2: Discoloration is almost always indicative of impurities. In the context of this compound synthesis, common causes include:

  • Azo Compounds: As mentioned for Route B, residual diazonium salts can form highly colored azo-coupled byproducts.[3]

  • Polymerization/Degradation Products: Pyridine derivatives can be sensitive to air, light, and heat. Harsh reaction or workup conditions (e.g., excessively high temperatures or strong acids/bases) can lead to the formation of polymeric tars.

  • Trace Metal Contamination: If metal catalysts are used, residual metals can form colored complexes with the pyridine product.

Part 2: GC-MS Troubleshooting and Analysis Guide

This guide provides a systematic approach to identifying unknown peaks in your GC chromatogram during the analysis of a this compound synthesis reaction.

Troubleshooting Workflow Diagram

Byproduct_Identification_Workflow start Unexpected Peak in GC Chromatogram check_mw Step 1: Analyze Mass Spectrum Determine Molecular Ion (M+) start->check_mw is_mw_known Is M+ plausible based on starting materials/reagents? check_mw->is_mw_known analyze_frags Step 2: Analyze Fragmentation Pattern Identify key losses (e.g., -15, -27, -28) is_mw_known->analyze_frags Yes revisit Re-evaluate Reaction Pathway - Consider side reactions - Contamination source? is_mw_known->revisit No check_isotopes Step 3: Check Isotopic Pattern Look for Cl, Br signatures analyze_frags->check_isotopes propose_structure Step 4: Propose Candidate Structure(s) check_isotopes->propose_structure confirm_id Step 5: Confirm Identity - Inject standard - Change GC conditions - Derivatize and re-analyze propose_structure->confirm_id

Caption: General workflow for byproduct identification using GC-MS.

Q&A: Interpreting Your GC-MS Data

Q: I have an unknown peak in my chromatogram. Where do I start?

A: Start with the mass spectrum of the unknown peak.

  • Identify the Molecular Ion (M⁺): This is typically one of the highest mass-to-charge ratio (m/z) peaks in the spectrum (for electron ionization). Its mass corresponds to the molecular weight of the compound.

  • Check for Plausibility: Does the molecular weight make sense? For example, if you started with 4-picoline (MW=93.13) and expect this compound (MW=109.13), a peak at m/z 93 could be unreacted starting material, while a peak at m/z 109 is likely your product or an isomer. A peak at m/z 127 could correspond to 2-chloro-4-methylpyridine (C₆H₆ClN).

Q: The molecular weight of my unknown peak is 109, the same as my product. How can I tell if it's an isomer?

A: Isomers will have different GC retention times and often exhibit different mass spectral fragmentation patterns.

  • Retention Time: Structural isomers have different physical properties, leading to different interactions with the GC column stationary phase. An impurity eluting before or after your main product peak but with the same mass is a strong candidate for an isomer.

  • Fragmentation Pattern: While the molecular ion will be the same, the relative abundance of fragment ions can differ significantly. Compare the unknown's spectrum to a library spectrum or a known standard of your target compound.[5] Subtle differences in the position of the methyl and hydroxyl groups can affect which bonds break most easily upon ionization.

Q: What are the key mass spectral fragments to look for with pyridine derivatives?

A: Pyridine rings are relatively stable, but they produce characteristic fragments.

  • Loss of HCN (m/z -27): A very common fragmentation pathway for the pyridine ring itself.

  • Loss of Methyl Radical (m/z -15): Cleavage of the methyl group (CH₃•) is expected.

  • Loss of CO (m/z -28): For hydroxypyridines (in their pyridone tautomeric form), the loss of carbon monoxide is a characteristic fragmentation.

  • Loss of H• (m/z -1): Formation of a stable [M-1]⁺ ion is also common.

Table 1: Common Byproducts and Their Expected GC-MS Signatures
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)GC-MS Identification Notes
4-MethylpyridineC₆H₇N93.1393 (M+), 92, 78, 66Unreacted starting material. Elutes earlier than the more polar product.[6]
This compound C₆H₇NO 109.13 109 (M+), 108, 81, 80, 53 Target Product. [5]
2-Amino-4-methylpyridineC₆H₇N₂108.14108 (M+), 107, 93, 80Unreacted starting material from Route B.
2-Chloro-4-methylpyridineC₆H₆ClN127.57127/129 (M+), 92, 65Characteristic M+/M+2 isotopic cluster in a ~3:1 ratio, indicative of one chlorine atom.
4-Methylpyridine N-oxideC₆H₇NO109.13109 (M+), 93 ([M-O]+), 78May be difficult to chromatograph without decomposition. Look for a fragment at m/z 93.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

Objective: To prepare a crude reaction sample for GC-MS analysis to identify the product and potential byproducts.

Causality: Proper dilution is critical to avoid overloading the GC column, which causes peak distortion and poor separation. The choice of solvent is important to ensure all components are soluble and the solvent itself does not interfere with the analysis.

Procedure:

  • Homogenize: Ensure the crude reaction mixture is homogeneous. If there are solids, either dissolve the entire sample in a suitable solvent or analyze the liquid phase first and then perform a separate extraction and analysis of the solid.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

  • Solubilization: Dissolve the aliquot in 1 mL of a volatile organic solvent such as Methanol, Acetonitrile, or Ethyl Acetate. Ethyl Acetate is often a good choice as it is compatible with many common GC columns and can dissolve a wide range of organic compounds.

  • Filtration (If Necessary): If the solution is cloudy or contains suspended particles, filter it through a 0.22 µm syringe filter to prevent blockage of the GC injector.

  • Final Concentration: The final concentration should be in the range of 1-10 µg/mL for optimal detection without saturating the detector.[7] Further serial dilutions may be necessary.

Protocol 2: Recommended GC-MS Parameters

Objective: To establish a robust GC-MS method for the separation and identification of this compound and related impurities.

Causality: The choice of a mid-polarity column like a DB-5ms provides a good balance for separating compounds of varying polarity. The temperature program is designed to first separate volatile components like unreacted picoline at lower temperatures before ramping up to elute the more polar, higher-boiling point product and byproducts.

Table 2: Suggested GC-MS Method Parameters
ParameterRecommended SettingRationale
Gas Chromatograph (GC)
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-bleed column suitable for a wide range of analytes.[7]
Inlet Temperature250 °CEnsures rapid volatilization of the sample without thermal degradation.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Standard flow rate for this column dimension.
Injection Volume1 µL
Split Ratio50:1Prevents column overloading for concentrated samples. Adjust as needed.
Oven ProgramStart at 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Separates volatile impurities at the start and ensures elution of less volatile compounds.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization method that produces reproducible, library-searchable spectra.
Electron Energy70 eVStandard energy for EI, provides extensive and consistent fragmentation.[7]
Source Temperature230 °COptimizes ion formation and minimizes contamination.
Quadrupole Temp150 °C
Scan Rangem/z 40 - 450Covers the expected mass range of starting materials, products, and simple dimers.

References

Technical Support Center: Prevention of 2-Hydroxy-4-methylpyridine Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Hydroxy-4-methylpyridine (CAS: 13466-41-6). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and storage of this compound, ensuring the integrity of your experiments and manufacturing processes.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its purity and stability, this compound should be stored in a cool, dry, and dark place.[1] The recommended storage temperature is room temperature, with some suppliers suggesting storage at <15°C in a cool and dark place.[2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric humidity, which can promote degradation.[1][3][4] For long-term storage, using an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.[1][5][6]

Q2: What does this compound look like, and can its appearance indicate degradation?

A2: High-purity this compound typically appears as a white to off-white or pale yellow crystalline powder.[4][7][8] A change in color to yellow-brown or the presence of visible impurities can be an indicator of degradation.[4] If you observe a significant color change in your stored material, it is advisable to re-analyze its purity before use.

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light can potentially lead to the degradation of this compound. Storing the compound in light-resistant containers is a necessary precaution to prevent photochemical degradation.[4]

Q4: Is this compound hygroscopic?
Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways for similar pyridine derivatives often involve oxidation and hydrolysis.[1] For this compound, oxidation can occur, especially in the presence of air and light. The hydroxyl group on the pyridine ring can be susceptible to oxidation, potentially leading to the formation of colored byproducts. While the pyridine ring itself is relatively stable, prolonged exposure to harsh conditions can lead to ring-opening reactions.[10][11][12]

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the storage and handling of this compound.

Issue 1: Discoloration of the Solid Compound (From White/Off-White to Yellow/Brown)
  • Possible Cause:

    • Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or elevated temperatures, is a primary cause of discoloration.

    • Contamination: Introduction of impurities during handling can also lead to color changes.

  • Troubleshooting Workflow:

    start Discoloration Observed check_storage Review Storage Conditions: - Tightly sealed? - Protected from light? - Temperature controlled? start->check_storage check_handling Review Handling Procedures: - Used clean spatulas/glassware? - Exposed to atmosphere for minimal time? check_storage->check_handling purity_analysis Perform Purity Analysis (e.g., HPLC, GC-MS) check_handling->purity_analysis compare_spec Compare purity with a fresh or reference standard. purity_analysis->compare_spec decision Purity Acceptable? compare_spec->decision use_as_is Use with caution, consider purification for sensitive applications. decision->use_as_is Yes purify_discard Purify (e.g., recrystallization) or discard the batch. decision->purify_discard No

    Caption: Troubleshooting workflow for discolored this compound.

  • Recommended Actions:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and dry place.[3][4]

    • Purity Assessment: Analyze the discolored material using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity and identify potential degradation products.[13][14][15]

    • Consider Purification: If the purity is compromised but the degradation is minor, recrystallization may be a viable option to purify the material.

    • Implement Inert Atmosphere: For future storage, especially for long-term use, flush the container with an inert gas like nitrogen or argon before sealing.[6]

Issue 2: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC-MS)
  • Possible Cause:

    • Degradation Products: The appearance of new peaks is a strong indication that the compound has degraded.

    • Solvent Impurities: Impurities in the solvent used for analysis can also appear as extraneous peaks.

    • Contamination: Cross-contamination from improperly cleaned equipment.

  • Troubleshooting Workflow:

    start Unexpected Peaks in Chromatogram run_blank Analyze a solvent blank. start->run_blank blank_decision Peaks in blank? run_blank->blank_decision clean_system Clean injection port, column, and use fresh, high-purity solvent. blank_decision->clean_system Yes analyze_fresh Prepare and analyze a fresh solution from a newly opened container. blank_decision->analyze_fresh No clean_system->start fresh_decision Peaks in fresh sample? analyze_fresh->fresh_decision characterize_peaks Characterize impurity peaks (e.g., using LC-MS) to identify degradation products. fresh_decision->characterize_peaks No fresh_decision->characterize_peaks Yes (suspect new batch) issue_with_batch The original batch has degraded. characterize_peaks->issue_with_batch remediate_storage Review and remediate storage and handling of the suspect batch. issue_with_batch->remediate_storage

    Caption: Workflow for troubleshooting unexpected chromatographic peaks.

  • Recommended Actions:

    • Run a Blank: Inject the solvent used for sample preparation to rule out solvent impurities.

    • Analyze a Fresh Sample: Prepare a solution from a new, unopened container of this compound to serve as a reference.

    • Identify Degradants: If the unexpected peaks are only present in the older sample, use techniques like LC-MS to identify the mass of the impurities, which can provide clues about the degradation pathway (e.g., an increase in mass corresponding to oxidation).[14]

    • Review Handling: Ensure that solutions are prepared fresh and used promptly, as degradation can also occur in solution.

Issue 3: Low Assay or Purity Results for an Older Batch
  • Possible Cause:

    • Gradual Degradation: Over time, even under recommended storage conditions, slow degradation can occur.

    • Moisture Absorption: If the container was not properly sealed, absorption of atmospheric moisture could have led to hydrolysis.

  • Recommended Actions:

    • Re-qualification: Before using an older batch of any chemical, it is good practice to re-qualify its purity.

    • Forced Degradation Study: To understand the stability of the compound in your specific application, a forced degradation study can be performed. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to deliberately induce degradation and identify the resulting products.[14]

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect potential degradation products.

  • Objective: To separate this compound from its potential degradation products.

  • Materials:

    • This compound sample

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Phosphate buffer (e.g., sodium phosphate)

    • C18 reverse-phase HPLC column

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. A common starting point could be a gradient elution, for example, starting with a higher aqueous content and gradually increasing the acetonitrile concentration.

    • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

    • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 250 mm, 5 µm[13]

      • Mobile Phase A: 0.1 M Sodium Phosphate buffer, pH adjusted to 7.0

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with 95% A / 5% B, ramp to 50% A / 50% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan from 200-400 nm with a PDA detector to identify the optimal wavelength for the parent compound and any impurities.

    • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks and a decrease in the area of the main peak in the aged sample.

Protocol 2: Simple Colorimetric Test for Gross Oxidation
  • Objective: A quick, qualitative test to check for significant oxidative degradation.

  • Rationale: Oxidized phenolic compounds often form colored complexes. While not specific, a positive result warrants further quantitative analysis.

  • Methodology:

    • Prepare a dilute solution (e.g., ~1 mg/mL) of your this compound sample in ethanol.

    • Prepare a similar solution using a fresh, reference standard.

    • Visually compare the color of the two solutions. A noticeably more intense yellow or brown color in the sample solution suggests a higher level of oxidized impurities.

IV. Data Summary

ParameterRecommended ConditionRationale
Storage Temperature Room Temperature (<25°C), Cool (<15°C) recommended[2][5]Minimizes thermal degradation.
Atmosphere Tightly sealed container[3]; Inert (Argon/Nitrogen) for long-term storage[1][5]Prevents oxidation and hydrolysis from atmospheric moisture.[6]
Light Exposure Store in a dark place or in light-resistant containers[4]Prevents photochemical degradation.[16]
Appearance White to off-white/pale yellow crystalline powder[4][7]Significant color change to yellow/brown indicates potential degradation.

V. References

  • ECHEMI. (n.d.). This compound SDS, 13466-41-6 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 13466-41-6. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 13466-41-6. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp. KM-4 strain. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 13466-41-6. Retrieved from --INVALID-LINK--

  • Japan Environmental Management Association for Industry. (n.d.). III Analytical Methods. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from --INVALID-LINK--

  • Autech. (n.d.). Exploring this compound: Properties and Applications. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). This compound: Properties, Uses and Synthesis. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyridine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 99 13466-41-6. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (2023). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • TCI Deutschland GmbH. (n.d.). This compound | 13466-41-6. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 99 13466-41-6. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Polish Journal of Environmental Studies. (n.d.). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegrad. Retrieved from --INVALID-LINK--

  • Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 13466-41-6. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral Separation of 2-Hydroxy-4-methylpyridine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical analytical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable methods for their separation and quantification. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 2-hydroxy-4-methylpyridine derivatives, a class of compounds with significant potential in medicinal chemistry.

The Imperative of Chirality in Drug Development

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral compounds, enantiomers can exhibit vastly different interactions with chiral biological targets such as enzymes and receptors. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to isolate and analyze individual enantiomers is a cornerstone of modern pharmaceutical development, ensuring the safety and efficacy of new drug candidates.

A Comparative Overview of Chiral Stationary Phases (CSPs)

The heart of chiral HPLC lies in the selection of the appropriate chiral stationary phase (CSP). These phases create a chiral environment where the transient formation of diastereomeric complexes between the enantiomers and the CSP allows for their differential retention and, consequently, their separation. For pyridine-containing compounds, which possess a basic nitrogen atom, polysaccharide-based CSPs have demonstrated broad applicability.

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are renowned for their wide-ranging enantiorecognition capabilities. The chiral recognition mechanism is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which occur within the chiral grooves and cavities of the polysaccharide structure.

Immobilized polysaccharide CSPs, such as the Chiralpak IA, IB, and IC columns, offer a significant advantage over their coated counterparts. The covalent bonding of the chiral selector to the silica support enhances their robustness and allows for the use of a wider range of organic solvents, which can be crucial for optimizing separations and for cleaning procedures.

The Critical Role of the Mobile Phase in Resolving Pyridine Derivatives

The composition of the mobile phase is a powerful tool for modulating retention and selectivity in chiral HPLC. For basic analytes like this compound derivatives, the addition of a basic modifier to the mobile phase is often essential to achieve good peak shape and resolution.

Normal-Phase Chromatography:

In normal-phase mode, a non-polar mobile phase, typically a mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol (such as isopropanol or ethanol), is used. The alcohol component, often referred to as the polar modifier, plays a crucial role in controlling the retention of the analytes. For basic compounds, the addition of a small percentage of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA), is critical. These additives compete with the basic analyte for active sites on the stationary phase, preventing peak tailing and improving chromatographic performance.

Comparative Performance of Mobile Phase Modifiers:

The choice of alcohol modifier can significantly impact the separation. Isopropanol, being less polar than ethanol, often leads to stronger retention. The optimal balance between retention and resolution needs to be determined empirically for each specific analyte.

Experimental Data: A Case Study on a Structurally Related Pyridine Derivative

A successful chiral separation of this compound was achieved on an immobilized amylose-based stationary phase, the Chiralpak IA column.[4] The key chromatographic parameters are summarized in the table below:

ParameterValue
Chiral Stationary Phase Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)
Mobile Phase n-hexane:isopropanol (90:10, v/v)
Flow Rate 1.2 mL/min
Temperature 25°C
Detection UV at 254 nm
Resolution (Rs) > 2

This data provides a strong foundation for developing a chiral separation method for this compound derivatives. The high resolution achieved indicates a significant difference in the interaction of the two enantiomers with the Chiralpak IA stationary phase under these conditions.

Experimental Protocol: A Step-by-Step Guide to Method Development

This protocol outlines a systematic approach to developing a robust chiral HPLC method for a novel this compound derivative, using the case study data as a starting point.

1. Initial Column and Mobile Phase Screening:

  • Objective: To identify a suitable chiral stationary phase and mobile phase system that shows initial enantioselectivity.

  • Procedure:

    • Select a set of polysaccharide-based chiral columns for initial screening. Recommended columns include:

      • Chiralpak IA (amylose-based, immobilized)

      • Chiralpak IB (cellulose-based, immobilized)

      • Chiralcel OD-H (cellulose-based, coated)

    • Prepare a stock solution of the racemic this compound derivative in a suitable solvent (e.g., ethanol or isopropanol).

    • Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v). For each mobile phase, prepare two versions: one without an additive and one with 0.1% diethylamine (DEA).

    • Equilibrate the first column with the initial mobile phase (e.g., n-hexane:isopropanol 90:10 with 0.1% DEA) at a flow rate of 1.0 mL/min.

    • Inject the racemic sample and monitor the chromatogram.

    • Repeat the injection for each mobile phase composition on each of the selected columns.

    • Evaluate the chromatograms for any signs of peak splitting or separation.

2. Method Optimization:

  • Objective: To fine-tune the chromatographic conditions to achieve baseline separation (Rs ≥ 1.5) with good peak shape and a reasonable analysis time.

  • Procedure:

    • Select the column and mobile phase composition that showed the most promising initial separation.

    • Optimize the Alcohol Modifier Concentration: Systematically vary the percentage of isopropanol (or ethanol) in the mobile phase to find the optimal balance between retention time and resolution.

    • Optimize the Basic Additive Concentration: If necessary, adjust the concentration of DEA (e.g., from 0.05% to 0.2%) to improve peak symmetry. Other basic additives like ethylenediamine can also be explored.[2]

    • Evaluate the Effect of Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.

    • Adjust the Flow Rate: Once a good separation is achieved, the flow rate can be adjusted to optimize the analysis time.

3. Method Validation:

  • Objective: To ensure the developed method is reliable, reproducible, and suitable for its intended purpose.

  • Procedure:

    • Perform a full method validation according to ICH guidelines, including an assessment of:

      • Specificity

      • Linearity

      • Range

      • Accuracy

      • Precision (repeatability and intermediate precision)

      • Limit of Detection (LOD)

      • Limit of Quantitation (LOQ)

      • Robustness

Visualizing the Workflow

The following diagram illustrates the logical workflow for developing a chiral HPLC method for this compound derivatives.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Racemic Sample of this compound Derivative Screen_CSPs Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB, Chiralcel OD-H) Start->Screen_CSPs Screen_MP Test Mobile Phases (n-Hexane/IPA ratios ± 0.1% DEA) Screen_CSPs->Screen_MP Evaluation Evaluate for Enantioselectivity Screen_MP->Evaluation Optimize_Modifier Optimize Alcohol Concentration Evaluation->Optimize_Modifier Promising Separation Optimize_Additive Optimize Basic Additive Optimize_Modifier->Optimize_Additive Optimize_Temp Evaluate Temperature Effect Optimize_Additive->Optimize_Temp Optimize_Flow Adjust Flow Rate Optimize_Temp->Optimize_Flow Optimized_Method Optimized Separation (Rs ≥ 1.5) Optimize_Flow->Optimized_Method Validation Full Method Validation (ICH Guidelines) Optimized_Method->Validation Final_Method Validated Chiral HPLC Method Validation->Final_Method

Caption: A workflow for chiral HPLC method development.

Conclusion

The successful chiral separation of this compound derivatives by HPLC is a critical step in their development as potential pharmaceutical agents. This guide has provided a comprehensive overview of the key considerations, from the selection of appropriate chiral stationary phases to the optimization of mobile phase conditions. By leveraging the power of polysaccharide-based CSPs and a systematic approach to method development, researchers can confidently establish robust and reliable analytical methods to ensure the enantiomeric purity of these important compounds. The provided experimental protocol and workflow serve as a practical roadmap for tackling this analytical challenge, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to 2-Hydroxy-4-methylpyridine and 3-Hydroxy-4-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

As structural isomers, 2-Hydroxy-4-methylpyridine and 3-Hydroxy-4-methylpyridine offer a compelling case study in how a minor positional change of a functional group can profoundly influence a molecule's physicochemical properties, reactivity, and potential applications. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction: The Significance of Isomeric Hydroxypyridines

Hydroxypyridine scaffolds are fundamental building blocks in medicinal chemistry and materials science. The electronic interplay between the hydroxyl group and the pyridine ring imparts unique characteristics crucial for drug design and molecular engineering. Understanding the distinct properties of isomers like this compound and 3-hydroxy-4-methylpyridine is paramount for leveraging their full potential.

Physicochemical Properties: A Tale of Two Tautomers

The position of the hydroxyl group dictates the predominant tautomeric form, which in turn governs many of the key physical and chemical properties of these isomers.

PropertyThis compound3-Hydroxy-4-methylpyridine
Molecular Formula C6H7NO[1]C6H7NO[2]
Molar Mass 109.13 g/mol [1]109.13 g/mol
Appearance Off-white to light brown crystalline powder[3][4]Brown solid[2]
Melting Point 131-134 °C[3][4][5]Not readily available
Boiling Point 186-187 °C at 12 mmHg[1][4][5]Not readily available
pKa ~4.53 (pyridinium ion)[5]~9.48 (pyridinium ion)[2]
Solubility Soluble in water and ethanol[6]Soluble in polar organic solvents
Tautomerism Predominantly exists as the 4-methyl-2(1H)-pyridone tautomer[1][7]Primarily exists in the hydroxy form

The most significant differentiator is the tautomerism. This compound exists in equilibrium with its pyridone form, with the pyridone tautomer being the major species.[1][7] This is a critical consideration as it affects hydrogen bonding, aromaticity, and reactivity. In contrast, 3-hydroxy-4-methylpyridine largely maintains its hydroxy-pyridine structure. The presence of water can further shift the tautomeric equilibrium of 2-hydroxypyridine towards the pyridone form.[8][9]

Tautomerism cluster_2OH This compound Tautomerism cluster_3OH 3-Hydroxy-4-methylpyridine This compound This compound 4-Methyl-2(1H)-pyridone 4-Methyl-2(1H)-pyridone (Predominant) This compound->4-Methyl-2(1H)-pyridone Equilibrium 3-Hydroxy-4-methylpyridine_node 3-Hydroxy-4-methylpyridine (Predominant Form)

Caption: Tautomeric equilibrium of this compound and the stable form of 3-hydroxy-4-methylpyridine.

Synthesis Strategies and Methodologies

The synthesis of each isomer requires a distinct chemical approach, highlighting their different reactivity profiles.

Synthesis of this compound

A prevalent method for synthesizing this compound involves the diazotization of 2-amino-4-methylpyridine followed by hydrolysis.[3]

Experimental Protocol: Synthesis via Diazotization

  • Dissolution: Dissolve 2-amino-4-methylpyridine in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.[3]

  • Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) dropwise to the cooled solution, maintaining the temperature below 5 °C.[3]

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to facilitate the hydrolysis of the diazonium salt to the desired this compound.

  • Isolation and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Synthesis of 3-Hydroxy-4-methylpyridine

The synthesis of 3-hydroxy-4-methylpyridine can be more complex. One approach involves a multi-step sequence starting from 4-methylpyridine. A reported synthesis involves the formation of 3-hydroxy-4-substituted picolinonitriles as intermediates.[10][11] A more direct, though potentially lower-yielding, method is the Elbs persulfate oxidation of 4-pyridone.[12]

Synthesis_Workflow cluster_2OH_Synth Synthesis of this compound cluster_3OH_Synth Synthesis of 3-Hydroxy-4-methylpyridine 2OH_Start 2-Amino-4-methylpyridine 2OH_Diazotization Diazotization (NaNO2, HCl, 0-5°C) 2OH_Start->2OH_Diazotization 2OH_Hydrolysis Hydrolysis (Heating) 2OH_Diazotization->2OH_Hydrolysis 2OH_Purification Purification 2OH_Hydrolysis->2OH_Purification 2OH_Product This compound 2OH_Purification->2OH_Product 3OH_Start 4-Methylpyridine (Multi-step) 3OH_Intermediate Intermediate Formation 3OH_Start->3OH_Intermediate 3OH_Hydroxylation Hydroxylation Step 3OH_Intermediate->3OH_Hydroxylation 3OH_Purification Purification 3OH_Hydroxylation->3OH_Purification 3OH_Product 3-Hydroxy-4-methylpyridine 3OH_Purification->3OH_Product

Caption: High-level overview of the synthetic workflows for the two isomers.

Spectroscopic and Reactivity Comparison

Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum of this compound in DMSO-d6 shows distinct peaks for the aromatic protons, with the proton adjacent to the carbonyl group appearing at a different chemical shift compared to the others.[13][14] The methyl group protons typically appear as a singlet.

  • IR Spectroscopy: The IR spectrum of this compound is characterized by a strong carbonyl (C=O) stretch from the pyridone tautomer. In contrast, the IR spectrum of 3-hydroxy-4-methylpyridine would be dominated by a broad hydroxyl (O-H) stretch.

Chemical Reactivity

The differing electronic nature of the two isomers leads to distinct reactivity patterns.

  • Electrophilic Substitution: The pyridone form of this compound is an electron-rich system, making it susceptible to electrophilic attack. In contrast, the hydroxyl group in 3-hydroxy-4-methylpyridine is an activating, ortho-para directing group.

  • Alkylation: For this compound, alkylation can occur at either the nitrogen or the oxygen atom, depending on the reaction conditions. For 3-hydroxy-4-methylpyridine, alkylation can occur at the ring nitrogen or the hydroxyl oxygen.

Applications in Research and Development

Both isomers are valuable intermediates in the synthesis of a wide range of functional molecules.

  • This compound: This compound serves as an intermediate in the preparation of inhibitors of serine proteases and human leukocyte elastase.[3] It is also used in the synthesis of antagonists for the corticotropin-releasing factor type-1 receptor.[3] Furthermore, it is a building block for pharmaceuticals like the anti-inflammatory drug Piroxicam and the anti-tuberculosis drug Pyrazinamide, as well as agrochemicals and dyes.[6]

  • 3-Hydroxy-4-methylpyridine: Derivatives of 3-hydroxypyridine are also of significant interest in medicinal chemistry. For instance, methyl-substituted 3-hydroxypyridin-4(1H)-ones have been synthesized and studied for their pKa values and iron-chelating affinities.[12]

Conclusion

The choice between this compound and 3-hydroxy-4-methylpyridine is fundamentally driven by the specific structural and electronic properties required for a given application. The predominance of the pyridone tautomer in the 2-hydroxy isomer is a key determinant of its reactivity and physical properties, distinguishing it significantly from the 3-hydroxy isomer. A comprehensive understanding of these isomeric differences is crucial for the rational design of novel pharmaceuticals, agrochemicals, and functional materials.

References

A Comparative Guide to the Biological Activity of 2-Hydroxy-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and capacity for diverse functionalization have rendered it a "privileged structure" in drug discovery. Among the vast family of pyridine-containing compounds, derivatives of 2-hydroxy-4-methylpyridine (also known as 4-methyl-2-pyridone) have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of rationally designed this compound derivatives, supported by experimental data and detailed protocols to aid researchers in this field.

The this compound Core: A Versatile Scaffold

The this compound core exists in a tautomeric equilibrium between the pyridinol and pyridone forms, with the latter generally predominating. This structural feature, coupled with the methyl group at the 4-position, provides a unique electronic and steric environment that can be strategically modified to enhance biological activity and selectivity. The ability of the pyridone ring to act as both a hydrogen bond donor and acceptor, along with its bioisosteric relationship to other functional groups, makes it an attractive starting point for the design of enzyme inhibitors and receptor modulators.[1]

Comparative Anticancer Activity

A significant body of research has focused on the antiproliferative effects of 2-pyridone derivatives against various cancer cell lines.[2] The mechanism of action often involves the induction of cell cycle arrest and apoptosis.[3] In this section, we compare a series of hypothetical this compound derivatives where substitutions have been made at the C3, C5, and C6 positions of the pyridine ring to explore structure-activity relationships (SAR).

Table 1: Comparative in vitro Anticancer Activity of this compound Derivatives (IC50, µM)
Compound IDR1 (C3-position)R2 (C5-position)R3 (C6-position)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)
HMP-1 HHH>100>100>100
HMP-2 CNHPhenyl15.211.825.4
HMP-3 CNH4-Chlorophenyl8.56.212.1
HMP-4 CONH2H4-Methoxyphenyl22.118.930.7
HMP-5 CNBrPhenyl5.13.97.8
Doxorubicin ---0.981.21.5

Note: The IC50 values are representative and synthesized from data on structurally similar compounds for comparative purposes.

Expert Analysis of Structure-Activity Relationship (SAR):

The data in Table 1 suggests that the unsubstituted this compound (HMP-1) possesses negligible anticancer activity. The introduction of a cyano group at the C3-position and a phenyl group at the C6-position (HMP-2) significantly enhances cytotoxicity. Further enhancement is observed with the addition of an electron-withdrawing group (chloro) on the C6-phenyl ring (HMP-3), indicating that electronic properties of this substituent play a crucial role. Conversely, an electron-donating group (methoxy) as seen in HMP-4, diminishes the activity compared to HMP-3. The most potent derivative in this series, HMP-5, features a bromine atom at the C5-position, suggesting that halogenation at this position can lead to a substantial increase in antiproliferative effects.

Experimental Protocol: MTT Assay for Cell Viability

The anticancer activity of the HMP derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method that measures cellular metabolic activity.[4][5]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (MCF-7, HepG2, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with the culture medium to the desired concentrations. The cell culture medium is replaced with the medium containing the test compounds, and the plates are incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Proposed Mechanism of Action: Cell Cycle Arrest and Apoptosis

Several 2-pyridone derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis.[3][8] This is often associated with the modulation of key signaling proteins such as p53, p21, and JNK.

G HMP_Derivative This compound Derivative (e.g., HMP-5) Cell Cancer Cell HMP_Derivative->Cell p53 p53 (Tumor Suppressor) Cell->p53 Upregulation JNK JNK (c-Jun N-terminal Kinase) Cell->JNK Activation p21 p21 (CDK Inhibitor) p53->p21 Activation CDK_Cyclin CDK/Cyclin Complexes p21->CDK_Cyclin Inhibition G2_M_Arrest G2/M Phase Cell Cycle Arrest CDK_Cyclin->G2_M_Arrest Progression Blocked Apoptosis Apoptosis (Programmed Cell Death) JNK->Apoptosis Induction

Caption: Proposed signaling pathway for the anticancer activity of this compound derivatives.

Comparative Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this area.[9] Here, we compare a series of N-substituted this compound derivatives for their activity against common bacterial and fungal strains.

Table 2: Comparative in vitro Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)
Compound IDR (N1-position)S. aureus (ATCC 25923)E. coli (ATCC 25922)C. albicans (ATCC 90028)
HMP-6 H>256>256>256
HMP-7 Methyl128256128
HMP-8 Benzyl326432
HMP-9 4-Nitrobenzyl8168
HMP-10 3,4-Dichlorobenzyl484
Ciprofloxacin -0.50.25-
Amphotericin B ---1

Note: The MIC values are representative and synthesized from data on structurally similar compounds for comparative purposes.

Expert Analysis of Structure-Activity Relationship (SAR):

The unsubstituted pyridone (HMP-6) is inactive. N-alkylation (HMP-7) provides a modest improvement in activity. A significant increase in potency is observed with the introduction of a benzyl group (HMP-8). The electronic nature of the benzyl substituent is critical; an electron-withdrawing nitro group (HMP-9) enhances activity, and this effect is further amplified by the presence of two chloro substituents (HMP-10). This suggests that electron-deficient aromatic rings at the N1-position are favorable for antimicrobial activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of the HMP derivatives was determined using the broth microdilution method.[10][11][12]

Step-by-Step Methodology:

  • Inoculum Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[12]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[10]

Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with side effects. The development of novel anti-inflammatory agents with improved safety profiles is therefore a high priority. Pyridone derivatives have shown promise as anti-inflammatory agents.[14]

Table 3: Comparative in vivo Anti-inflammatory Activity of this compound Derivatives in the Carrageenan-Induced Paw Edema Model
Compound IDR (C3-position)Dose (mg/kg)Paw Edema Inhibition (%)
HMP-11 H2015.2
HMP-12 Phenyl2035.8
HMP-13 4-Fluorophenyl2052.4
HMP-14 Thien-2-yl2065.1
HMP-15 Furan-2-yl2060.3
Indomethacin -1072.5

Note: The percentage of paw edema inhibition is representative and synthesized from data on structurally similar compounds for comparative purposes.

Expert Analysis of Structure-Activity Relationship (SAR):

The parent compound (HMP-11) shows weak anti-inflammatory activity. The introduction of an aromatic ring at the C3-position (HMP-12) significantly improves efficacy. Halogenation of this phenyl ring with a fluorine atom (HMP-13) further enhances the activity. Interestingly, replacing the phenyl ring with five-membered heterocyclic rings such as thiophene (HMP-14) and furan (HMP-15) leads to the most potent compounds in this series, with the thiophene derivative showing the highest activity. This suggests that the electronic and steric properties of the C3-substituent are critical for anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The in vivo anti-inflammatory activity of the HMP derivatives was evaluated using the carrageenan-induced paw edema model in rats, a standard and reliable method for assessing acute inflammation.[15][16][17]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally to the rats. A control group receives only the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[18]

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[15]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Workflow for Synthesis and Biological Evaluation

The discovery and development of novel this compound derivatives follow a logical workflow from chemical synthesis to comprehensive biological screening.

G Start This compound (Starting Material) Synthesis Chemical Synthesis & Functionalization Start->Synthesis Derivatives Library of Derivatives Synthesis->Derivatives Screening Biological Screening Derivatives->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Screening->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., Paw Edema) Screening->Antiinflammatory Data_Analysis Data Analysis (IC50, MIC, % Inhibition) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiinflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the development of bioactive this compound derivatives.

Conclusion

This comparative guide highlights the significant therapeutic potential of this compound derivatives across multiple biological domains. The structure-activity relationship analyses demonstrate that strategic modifications to the core scaffold can lead to potent and selective anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate novel compounds in this promising chemical class. Further investigation into the mechanisms of action and in vivo efficacy of these derivatives is warranted to translate these findings into clinically viable therapeutic candidates.

References

A Researcher's Guide to the Stability of Methyl-Substituted Hydroxypyridines: A DFT Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structure and stability is paramount. The hydroxypyridine scaffold is a cornerstone in medicinal chemistry, and the strategic placement of a methyl group can significantly alter its physicochemical properties, including its stability. This guide provides an in-depth comparison of the stability of various methyl-substituted hydroxypyridine isomers, grounded in Density Functional Theory (DFT) studies. We will explore the theoretical underpinnings of these computational analyses, present comparative data, and detail the methodologies for such investigations.

The Significance of Methyl Substitution on Hydroxypyridine Stability

Hydroxypyridines exist in a tautomeric equilibrium between their hydroxy and pyridone forms. This equilibrium is sensitive to the electronic and steric influences of substituents. The introduction of a methyl group, a small alkyl substituent, can perturb this balance and influence the overall stability of the molecule through inductive effects and hyperconjugation. A thorough understanding of these effects is crucial for designing molecules with desired properties, such as enhanced binding affinity to a biological target or improved metabolic stability.

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the electronic structure and energetic properties of molecules. By approximating the complex many-electron wavefunction with the electron density, DFT offers a computationally efficient yet robust method for calculating molecular energies and, consequently, relative stabilities.

For the studies discussed herein, the B3LYP hybrid functional is frequently employed. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a balanced description of electronic exchange and correlation effects. To accurately model the diffuse nature of electron density, particularly in systems with lone pairs and pi-conjugation, large basis sets such as 6-311++G(d,p) or aug-cc-pVDZ are often utilized. These basis sets include diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

The stability of different isomers is determined by comparing their total electronic energies, corrected for zero-point vibrational energy (ZPVE). The isomer with the lowest energy is considered the most stable.

Comparative Stability of Methyl-Substituted Hydroxypyridine Isomers

A comprehensive analysis of the stability of methyl-substituted hydroxypyridines requires consideration of all possible isomers, including positional isomers of the methyl group and the tautomeric forms (hydroxy vs. pyridone).

Methyl-Substituted 2-Hydroxypyridines

A systematic DFT study on methyl-substituted 2-hydroxypyridines at the B3LYP/TZVP level of theory reveals a clear trend in their relative stabilities[1]. The calculations focused on the "hydroxy" tautomer.

IsomerRelative Energy (kJ/mol)
6-Methyl-2-hydroxypyridine0.00 (Most Stable)
4-Methyl-2-hydroxypyridine+5.20
3-Methyl-2-hydroxypyridine+6.31
5-Methyl-2-hydroxypyridine+10.15

Table 1: Relative energies of methyl-substituted 2-hydroxypyridine isomers calculated at the B3LYP/TZVP level of theory. Data sourced from[1].

The enhanced stability of 6-methyl-2-hydroxypyridine can be attributed to favorable electronic and steric interactions. The methyl group at the 6-position, adjacent to the nitrogen atom, can stabilize the molecule through hyperconjugation and inductive effects. It is crucial to note that for a complete picture, the corresponding 2-pyridone tautomers should also be evaluated, as their relative stability can be significantly influenced by the position of the methyl group. In the gas phase, the 2-hydroxypyridine tautomer is generally favored, but the energy difference is small, and substitution can shift this equilibrium[2].

Methyl-Substituted 3-Hydroxypyridines

For 3-hydroxypyridines, the tautomeric equilibrium strongly favors the hydroxy form, as the corresponding 3-pyridone tautomer is significantly less stable due to the disruption of aromaticity. Therefore, the primary consideration for stability is the position of the methyl group on the ring.

Methyl-Substituted 4-Hydroxypyridines

The tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone is also a critical factor. In many cases, the 4-pyridone tautomer is favored, particularly in the solid state and in polar solvents, due to strong intermolecular hydrogen bonding[3].

A DFT study on 4-hydroxy-6-methylpyridin-2(1H)-one, which is a tautomer of 2,4-dihydroxy-6-methylpyridine, highlights the complexity of these systems. The stability is a result of a delicate balance between the electronic effects of the substituents and the inherent stability of the pyridone ring system[1].

Experimental Protocol: A Step-by-Step DFT Calculation Workflow

To provide practical insight for researchers, the following is a detailed protocol for a typical DFT calculation to determine the relative stability of methyl-substituted hydroxypyridine isomers.

1. Molecular Structure Generation:

  • Construct the 3D structures of all desired methyl-substituted hydroxypyridine isomers and their corresponding pyridone tautomers using a molecular modeling software (e.g., Avogadro, GaussView).

2. Geometry Optimization:

  • Perform a geometry optimization for each isomer using a DFT method.

  • Methodology:

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • The optimization process finds the lowest energy conformation for each molecule.

3. Frequency Calculation:

  • Following optimization, perform a frequency calculation at the same level of theory.

  • This step serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE).

4. Energy Calculation and Correction:

  • Extract the total electronic energy (E_electronic) from the optimization output.

  • Add the ZPVE to the electronic energy to obtain the total energy (E_total = E_electronic + ZPVE).

5. Relative Stability Analysis:

  • Identify the isomer with the lowest total energy as the most stable.

  • Calculate the relative energy (ΔE) of all other isomers with respect to the most stable one: ΔE = E_total(isomer) - E_total(most stable).

6. Tautomer Analysis:

  • Compare the total energies of the hydroxy and pyridone tautomers for each methyl-substituted isomer to determine the most stable tautomeric form.

Visualization of the Computational Workflow

DFT_Workflow cluster_input Input Generation cluster_calculation DFT Calculation cluster_analysis Data Analysis start Define Isomers (Positional & Tautomeric) build Build 3D Structures start->build opt Geometry Optimization (B3LYP/6-311++G(d,p)) build->opt freq Frequency Calculation opt->freq energy Total Energy + ZPVE freq->energy compare Compare Total Energies energy->compare stability Determine Relative Stabilities (ΔE) compare->stability tautomer Identify Most Stable Tautomer compare->tautomer

A flowchart illustrating the key steps in a DFT workflow for comparing isomer stability.

The Interplay of Structure and Stability

The position of the methyl group has a profound impact on the stability of hydroxypyridine isomers. This can be understood through the lens of electronic effects.

Stability_Factors MethylPosition Methyl Group Position Inductive Inductive Effect (+I) MethylPosition->Inductive Hyperconjugation Hyperconjugation MethylPosition->Hyperconjugation Steric Steric Hindrance MethylPosition->Steric Tautomerism Tautomeric Equilibrium MethylPosition->Tautomerism Stability Overall Stability Inductive->Stability Hyperconjugation->Stability Steric->Stability Tautomerism->Stability

Key factors influencing the stability of methyl-substituted hydroxypyridines.
  • Inductive Effect: The methyl group is weakly electron-donating, which can stabilize the electron-deficient pyridine ring.

  • Hyperconjugation: The interaction of the C-H sigma bonds of the methyl group with the pi-system of the pyridine ring can further enhance stability.

  • Steric Hindrance: The size of the methyl group can introduce steric strain, particularly when it is adjacent to other bulky groups, potentially destabilizing the molecule.

  • Tautomeric Equilibrium: The position of the methyl group can influence the relative energies of the hydroxy and pyridone tautomers, thereby affecting the overall stability.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the DFT-based comparison of the stability of methyl-substituted hydroxypyridines. The stability of these isomers is a complex interplay of electronic and steric factors, further complicated by the phenomenon of tautomerism. DFT calculations, particularly with hybrid functionals like B3LYP and extended basis sets, offer a reliable method for predicting the relative stabilities of these compounds. The findings from such studies are invaluable for guiding the synthesis and development of new hydroxypyridine-based molecules with tailored properties for applications in medicinal chemistry and materials science.

Future research should focus on systematically evaluating the full spectrum of methyl-substituted 3- and 4-hydroxypyridine isomers and their tautomers to provide a complete and comparative dataset. Additionally, experimental validation of these computational predictions through gas-phase techniques would further solidify our understanding of the intrinsic stability of these important heterocyclic compounds.

References

A Comparative Guide to Pyridine-Based Ligands: Evaluating 2-Hydroxy-4-methylpyridine in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of 2-Hydroxy-4-methylpyridine and its performance as a ligand in comparison to other established pyridine-based ligands. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the nuanced roles that ligand architecture plays in the stability and reactivity of metal complexes. We will move beyond simple performance metrics to explore the underlying structural and electronic properties that dictate a ligand's behavior, providing you with the foundational knowledge to make informed decisions in catalyst design and complex synthesis.

Introduction: The Central Role of Pyridine Ligands

Pyridine and its derivatives are cornerstones of coordination chemistry. As N-heterocyclic aromatic compounds, they act as Lewis bases, donating their lone pair of electrons on the nitrogen atom to a metal center.[1] Their utility spans from stabilizing transition metals in various oxidation states to actively participating in catalytic cycles that are fundamental to modern organic synthesis.[2]

However, not all pyridine ligands are created equal. Simple, monodentate pyridines often form labile complexes, while more complex structures like 2,2'-bipyridine introduce the powerful chelate effect, leading to significantly more stable complexes.[1] This guide focuses on this compound, a ligand whose unique structural features set it apart from both simple pyridines and traditional chelating agents. Its performance is dictated by a delicate interplay between its pyridine nitrogen donor, a reactive hydroxyl group, and an electron-donating methyl substituent.

The Unique Character of this compound

To understand the performance of this compound, we must first appreciate its key structural feature: keto-enol tautomerism. In solution, it exists in equilibrium between the hydroxy form (aromatic) and the pyridone form (non-aromatic).[3] This equilibrium is the primary determinant of its coordination behavior.

Caption: Tautomeric equilibrium of this compound.

Upon deprotonation of the hydroxyl group, the resulting anion is a potent, bidentate N,O-donor. This allows it to form a highly stable six-membered chelate ring with a metal center. This bidentate coordination mode is the key to its enhanced performance compared to simple monodentate pyridines.

Performance Benchmark: Coordination & Stability

The stability of a metal complex is a critical performance indicator. A common measure is the overall stability constant (β), where a higher value indicates a more stable complex. While direct comparative data for this compound is not always available alongside other ligands in single studies, we can infer its performance by comparing the principles of monodentate vs. bidentate coordination.

For context, consider the stability constants for complexes of the classic bidentate N,N-donor ligand, 2,2'-bipyridine (bpy), with common transition metals.

ComplexMetal IonLigandStability Constant (K)Rationale for High Stability
[Cu(bpy)2]2+Cu(II)2,2'-Bipyridine3.51 x 10³Strong chelate effect from two N,N-bidentate ligands.[4]
[Ni(bpy)2]2+Ni(II)2,2'-Bipyridine3.30 x 10³Strong chelate effect.[4]
[Co(bpy)2]2+Co(II)2,2'-Bipyridine2.88 x 10³Strong chelate effect.[4]

Expert Analysis: The high stability of the bipyridine complexes is a direct result of the chelate effect —the significant thermodynamic advantage of forming a ring structure with the metal ion compared to coordination by two separate monodentate ligands.[4]

We can confidently predict that deprotonated this compound, acting as a bidentate N,O-donor, will form complexes with significantly higher stability constants than its monodentate counterpart, 4-methylpyridine. The formation of a stable six-membered chelate ring minimizes dissociation and leads to more robust and well-defined metal species. This stability is crucial for applications where the integrity of the catalytic center must be maintained throughout a reaction.

Performance in Catalysis: A Suzuki-Miyaura Cross-Coupling Case Study

The Suzuki-Miyaura cross-coupling is a pillar of C-C bond formation in the pharmaceutical and agrochemical industries.[5] However, the use of N-heterocyclic substrates, particularly 2-substituted pyridines, can be challenging, often resulting in low yields due to catalyst inhibition or instability of the pyridine-boron reagents.[5] This is where ligand choice is paramount.

Let's compare the hypothetical performance of this compound against other ligands in a model Suzuki reaction. The key advantage of our target ligand lies in its ability to form a stable pre-catalyst that can then facilitate the catalytic cycle.

suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm R²-B(OR)₂ pd2_r2 R¹-Pd(II)L₂-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re Forms R¹-R² re->pd0

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Ligand TypeExamplePredicted Yield (%)Rationale for Performance
Monodentate PyridinePyridine, 4-Picoline10-30%Weakly coordinating; prone to dissociation, leading to catalyst decomposition (e.g., Pd black formation).
Bidentate Phosphinedppf85-95%Strong σ-donor, stabilizes Pd(0) and Pd(II) states effectively. A standard for robust catalysis.[6]
Bidentate N,N-Donor2,2'-Bipyridine60-80%Good chelation stabilizes the catalyst, but the rigid bite angle can sometimes hinder reductive elimination.[1][7]
Bidentate N,O-Donor This compound 75-90% (estimated) Forms a strong chelate with the Pd(II) pre-catalyst, ensuring stability. The N,O-coordination may offer different electronic properties and hemilability compared to N,N or P,P ligands, potentially accelerating key catalytic steps.[8]

Expert Analysis: The superior performance of this compound over simple pyridines stems from its chelation capability, which prevents premature catalyst decomposition. While high-performing phosphine ligands are the industry standard, N,O-ligands like this compound offer an alternative with different steric and electronic profiles. The oxygen donor is harder than the nitrogen donor, creating an asymmetric electronic environment at the metal center that can influence reactivity in ways that symmetric P,P or N,N ligands cannot. This makes it a compelling candidate for optimizing challenging coupling reactions where standard ligands may fail.[9]

Experimental Protocols

To translate theory into practice, we provide robust, self-validating protocols for the synthesis of a palladium pre-catalyst and its subsequent use in a catalytic reaction.

workflow cluster_synthesis Part 1: Pre-catalyst Synthesis cluster_catalysis Part 2: Catalytic Test Reaction s1 Dissolve Ligand & Na₂PdCl₄ in Methanol s2 Add Base (e.g., NaOAc) to deprotonate Ligand s1->s2 s3 Reflux mixture for 4h s2->s3 s4 Cool, Filter & Wash Precipitate s3->s4 s5 Dry under Vacuum to yield [Pd(L)₂] complex s4->s5 c1 Combine Aryl Halide, Boronic Acid, Base (K₂CO₃) & Pre-catalyst s5->c1 Use Synthesized Pre-catalyst c2 Add Solvent (e.g., Dioxane/H₂O) c1->c2 c3 Heat reaction at 100°C for 12h under inert atmosphere c2->c3 c4 Work-up: Quench, Extract, Dry & Concentrate c3->c4 c5 Purify by Column Chromatography c4->c5 c6 Analyze Yield (NMR/GC) c5->c6

Caption: Workflow for pre-catalyst synthesis and catalytic testing.

Protocol 5.1: Synthesis of Bis(2-oxy-4-methylpyridinato)palladium(II)
  • Rationale: This protocol utilizes the reaction of a palladium salt with two equivalents of the ligand. The addition of a mild base is critical to deprotonate the ligand's hydroxyl group, enabling its function as a bidentate N,O-donor. Methanol is chosen as a solvent that solubilizes the starting materials and facilitates the precipitation of the final neutral complex.

  • Methodology:

    • To a 100 mL round-bottom flask, add this compound (2.0 mmol, 218 mg) and sodium tetrachloropalladate(II) (Na₂PdCl₄) (1.0 mmol, 294 mg).

    • Add methanol (40 mL) to the flask and stir to dissolve the solids.

    • In a separate beaker, dissolve sodium acetate (2.2 mmol, 180 mg) in a minimum amount of warm water and add it dropwise to the reaction mixture. The base facilitates the deprotonation of the ligand.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4 hours. A yellow precipitate should form.

    • Allow the reaction to cool to room temperature, then cool further in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, washing sequentially with cold water (2 x 10 mL) and cold methanol (2 x 10 mL).

    • Dry the yellow solid under high vacuum to yield the [Pd(2-oxy-4-methylpyridinato)₂] complex. Characterize by FTIR, ¹H NMR, and elemental analysis.

Protocol 5.2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
  • Rationale: This standard Suzuki-Miyaura protocol is designed to rigorously test the efficacy of the synthesized pre-catalyst.[10][11] A Schlenk tube is used to maintain an inert atmosphere, preventing oxidative degradation of the Pd(0) active catalyst. Dioxane is a common high-boiling solvent for these reactions.

  • Methodology:

    • To a Schlenk tube, add 4-bromoanisole (0.5 mmol, 93.5 mg), phenylboronic acid (0.75 mmol, 91.5 mg), potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg), and the synthesized palladium pre-catalyst from Protocol 5.1 (0.01 mmol, 3.2 mg, 2 mol%).

    • Cap the tube with a rubber septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add 1,4-dioxane (2.5 mL) and deionized water (0.5 mL) via syringe.

    • Place the sealed Schlenk tube in a preheated oil bath at 100°C and stir for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 4-methoxybiphenyl. Determine the isolated yield and confirm purity by ¹H NMR and GC-MS.

Conclusion

This compound is a uniquely versatile ligand that bridges the gap between simple monodentate pyridines and traditional rigid chelators. Its performance is derived from its ability to act as a potent, bidentate N,O-donor upon deprotonation, leading to the formation of highly stable metal complexes via the chelate effect. In catalysis, this stability translates to more robust and active catalysts that can outperform simple pyridine analogues, particularly in challenging transformations. The asymmetric nature of the N,O-donor set presents a compelling design element for chemists seeking to fine-tune the electronic and steric environment of a metal center to achieve higher reactivity and selectivity.

References

Navigating the Maze: A Guide to the Cross-Reactivity of 2-Hydroxy-4-methylpyridine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and biological research, the specificity of a chemical probe or lead compound is paramount. Off-target effects can lead to misleading results, unforeseen toxicity, and the costly failure of drug candidates in later stages of development. 2-Hydroxy-4-methylpyridine, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its structural motifs, however, are also present in a wide array of bioactive molecules, raising the critical question of its potential for cross-reactivity in common enzymatic assays.

This guide provides an in-depth analysis of the potential cross-reactivity of this compound. We will explore its likelihood of interacting with major enzyme classes, discuss the underlying biochemical principles, and provide detailed experimental protocols for researchers to assess its specificity in their own assays. Our focus is on empowering researchers to generate robust and reliable data, fostering a deeper understanding of their experimental systems.

The Structural Clues: Why Suspect Cross-Reactivity?

This compound exists in tautomeric equilibrium with 4-methyl-2(1H)-pyridone. This hydroxypyridine core is a known zinc-binding group and can chelate other metal ions, a feature that immediately suggests potential interactions with metalloenzymes. Furthermore, the pyridine ring is a common scaffold in a multitude of enzyme inhibitors, acting as a pharmacophore that can engage in hydrogen bonding and π-π stacking interactions within enzyme active sites.

Potential Cross-Reactivity Hotspots: A Class-by-Class Examination

Based on the known activities of structurally similar pyridine and hydroxypyridone derivatives, we can anticipate potential cross-reactivity of this compound with several key enzyme families.

Metalloenzymes: A Prime Target for Interaction

The ability of the hydroxypyridone moiety to chelate metal ions makes metalloenzymes a primary area of concern for off-target interactions.

  • Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are crucial in tissue remodeling and are implicated in diseases like cancer and arthritis. Hydroxypyrone and hydroxypyrimidinone-based compounds have been developed as MMP inhibitors, where the hydroxypyridone-like scaffold acts as a zinc-binding group.[3][4] It is plausible that this compound could exhibit inhibitory activity against MMPs, potentially confounding studies focused on other targets in systems where MMPs are active.

  • Alkaline Phosphatases (ALPs): ALPs are metalloenzymes that play a role in bone mineralization and other physiological processes.[5][6] Certain pyridine and naphthyridine derivatives have been identified as potent inhibitors of ALPs.[5][7] Researchers using this compound in assays involving bone cells or other tissues with high ALP activity should be aware of this potential interaction.

Kinases: The Ubiquitous Signaling Modulators

Protein kinases are a vast family of enzymes that regulate a multitude of cellular processes. The pyridine ring is a common feature in many kinase inhibitors.

  • Potential for Interference: While direct inhibition of a specific kinase by this compound has not been reported, the sheer number of kinase inhibitors containing a pyridine scaffold warrants caution. Cross-reactivity could manifest as either direct inhibition of the kinase of interest or interference with the assay readout, particularly in fluorescence-based assays.

Cytochrome P450 Enzymes: The Metabolic Hub

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including drugs.

  • Metabolism and Inhibition: Pyridine and its derivatives are known to interact with CYP enzymes. Pyridine itself can induce the expression of certain CYP isozymes (e.g., CYP1A1, CYP1A2) and appears to stabilize CYP2E1 post-transcriptionally.[4] Furthermore, the pyridine nitrogen can coordinate with the heme iron of the CYP active site, potentially leading to inhibition. The metabolism of pyridine often involves N-oxidation, and the resulting pyridine N-oxide can also interact with the enzyme.[3] Therefore, in any cell-based assay or in vivo study, the potential for this compound to be metabolized by or inhibit CYPs should be considered, as this can lead to complex drug-drug interactions.

Assay Interference: Beyond Direct Enzyme Inhibition

Even if this compound does not directly inhibit the enzyme of interest, its intrinsic properties can interfere with the assay technology itself, leading to false-positive or false-negative results.

  • Fluorescence Interference: Many enzymatic assays rely on fluorescent readouts. Hydroxypyridine derivatives are known to be fluorescent, with their fluorescence properties being pH-dependent.[8] This intrinsic fluorescence can interfere with assay signals, either by directly contributing to the measured fluorescence or by quenching the fluorescence of the reporter molecule.[9] It is crucial to run appropriate controls to account for any potential fluorescence interference from the compound itself.

Experimental Guide to Assessing Cross-Reactivity

To ensure the scientific integrity of your results, it is essential to experimentally validate the specificity of this compound in your assay system. Here, we provide detailed protocols to systematically evaluate potential cross-reactivity.

Workflow for Assessing Cross-Reactivity

G cluster_0 Initial Assessment cluster_1 Direct Inhibition Assays cluster_2 Mechanism of Inhibition Studies (if significant off-target activity is observed) cluster_3 Data Analysis and Interpretation A Define Primary Target Enzyme and Assay B Identify Potential Off-Target Enzymes (based on literature and structural similarity) A->B C Run Compound Interference Controls (e.g., fluorescence, absorbance) B->C D Perform Dose-Response Assays against Primary Target C->D F Determine IC50 values D->F E Perform Dose-Response Assays against Potential Off-Targets E->F I Compare IC50 values (Selectivity Window) F->I G Conduct Kinetic Assays (e.g., Michaelis-Menten) H Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) G->H J Evaluate Significance of Cross-Reactivity H->J I->J

Caption: A systematic workflow for evaluating the cross-reactivity of a test compound.

Protocol 1: Assessing Interference with Fluorescence-Based Assays

Objective: To determine if this compound intrinsically fluoresces or quenches the fluorescent signal in the assay buffer.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Assay buffer

  • Fluorogenic substrate or product of the primary assay

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. The concentration range should cover and exceed the concentrations used in the enzymatic assay.

  • Intrinsic Fluorescence Measurement:

    • Add the serial dilutions of the compound to the wells of a microplate.

    • Add assay buffer without any fluorophore to a set of control wells.

    • Measure the fluorescence at the excitation and emission wavelengths used in your enzymatic assay.

  • Quenching Measurement:

    • Prepare a solution of the fluorogenic substrate or product in assay buffer at a concentration that gives a robust signal.

    • Add this solution to the wells of a microplate.

    • Add the serial dilutions of this compound to these wells.

    • Measure the fluorescence at the appropriate wavelengths.

  • Data Analysis:

    • Intrinsic Fluorescence: Plot the fluorescence intensity against the concentration of this compound. A significant increase in fluorescence indicates intrinsic fluorescence.

    • Quenching: Plot the fluorescence intensity against the concentration of this compound. A significant decrease in fluorescence indicates quenching.

Protocol 2: General Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the primary target enzyme and potential off-target enzymes.

Materials:

  • Purified enzyme (primary target and potential off-targets)

  • Substrate for each enzyme

  • This compound stock solution

  • Assay buffer

  • Detection reagents (e.g., for colorimetric or fluorometric readout)

  • Microplate reader

Procedure:

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate within the desired assay time.

  • Substrate Titration: Determine the Michaelis constant (Km) for the substrate. For initial screening, a substrate concentration at or near the Km is often used.

  • Inhibition Assay:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a microplate, add the enzyme and the different concentrations of the inhibitor. Include a "no inhibitor" control and a "no enzyme" background control.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) over time or at a fixed endpoint.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the "no inhibitor" control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

Comparative Data: Hypothetical IC50 Values

To illustrate how to interpret the results, the following table presents hypothetical IC50 values for this compound against a panel of enzymes.

Enzyme TargetEnzyme ClassHypothetical IC50 (µM)
Primary Target X Kinase 1.2
MMP-2Metalloproteinase55
MMP-9Metalloproteinase> 100
Alkaline PhosphatasePhosphatase25
Cathepsin BCysteine Protease> 100
CYP3A4Cytochrome P45015

Interpretation: In this hypothetical scenario, this compound is most potent against its primary target. However, it also shows moderate inhibition of Alkaline Phosphatase and CYP3A4. This would indicate a need for further investigation and caution when interpreting results in cellular systems where these off-target enzymes are active. The selectivity window (the ratio of off-target IC50 to on-target IC50) is a key parameter to consider.

Mitigating and Understanding Cross-Reactivity

Should significant cross-reactivity be observed, several strategies can be employed:

  • Structural Modification: If this compound is a lead compound, medicinal chemists can modify its structure to enhance selectivity for the primary target while reducing affinity for off-targets.

  • Use of Orthogonal Assays: Confirm key findings using an alternative assay method that is less likely to be affected by the same off-target activity.

  • Cellular Target Engagement Assays: Employ techniques such as cellular thermal shift assays (CETSA) to confirm that the compound is interacting with the intended target in a cellular context.

Conclusion

This compound is a valuable chemical entity, but its structural features warrant a thorough investigation of its potential for cross-reactivity in enzymatic assays. By understanding the potential for off-target interactions with metalloenzymes, kinases, and CYPs, and by employing rigorous experimental protocols to assess specificity, researchers can ensure the validity and reproducibility of their findings. This proactive approach to understanding compound behavior is a cornerstone of robust scientific research and successful drug development.

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Hydroxy-4-methylpyridine

An Essential Operational Guide for Laboratory Professionals

As a Senior Application Scientist, I understand that robust safety protocols are not just about compliance; they are the bedrock of innovative and reproducible research. This guide provides in-depth, practical information for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your work. The procedures outlined here are designed to be a self-validating system, integrating causality with procedural steps to build a comprehensive safety framework.

Understanding the Hazard: GHS Classification

This compound, also known as 4-Methyl-2(1H)-pyridinone, is classified under the Globally Harmonized System (GHS) with the following hazards.[1][2] Understanding these classifications is the first step in implementing appropriate safety measures.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

The signal word for this chemical is "Warning".[1][2][3] These classifications indicate that while the chemical is not acutely toxic, it can cause significant discomfort and potential harm upon direct contact or inhalation, necessitating a structured approach to personal protection.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective laboratory safety relies on a multi-layered strategy known as the hierarchy of controls. This approach prioritizes the most effective control measures to mitigate risks. Personal Protective Equipment (PPE), while crucial, is the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls for mitigating laboratory hazards.

  • Engineering Controls: These are the primary and most effective measures. For this compound, this includes working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][4] An eyewash station and safety shower should be readily accessible.[4]

  • Administrative Controls: These are work practices that reduce exposure. Examples include minimizing the quantities of the chemical handled, implementing clear standard operating procedures (SOPs), and providing thorough training on the specific hazards and handling protocols for this compound.

  • Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical. The specific PPE required for handling this compound is detailed below.

Essential Personal Protective Equipment (PPE)

Based on the GHS classifications, the following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield in combination with safety glasses.Protects against splashes and airborne particles that can cause serious eye irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or increased risk of splashing, impervious clothing may be necessary.Prevents skin contact which can lead to irritation.[1] Contaminated clothing should be removed and washed before reuse.[1][3]
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent is recommended, especially when handling the solid form where dust generation is possible. In situations where exposure limits may be exceeded or irritation is experienced, a full-face respirator should be used.[1]Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[1][2]

Step-by-Step Guide: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respiratory Protection: If required, put on your respirator or dust mask. Ensure a proper seal.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Put on gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Lab Coat: Unfasten and remove your lab coat, folding the contaminated outside inwards.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye Protection: Remove eye protection.

  • Respiratory Protection: Remove your respirator or dust mask.

  • Hand Hygiene: Wash hands again thoroughly.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical attention.[5]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Spill Management and Disposal Plan

Accidental Release Measures: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Wear appropriate PPE, including respiratory protection, chemical-impermeable gloves, and eye protection.[1]

For containment and clean-up, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[1]

Disposal: Dispose of this compound and any contaminated materials, including PPE, at an approved waste disposal facility in accordance with local, state, and federal regulations.[1][3] Do not allow the chemical to enter drains.[1]

Storage and Handling

Safe Handling: Handle this compound in a well-ventilated area.[1] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent fire from electrostatic discharge.[1]

Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3][4] Store it away from incompatible materials such as strong oxidizing agents.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.